Product packaging for Venadaparib(Cat. No.:CAS No. 1681017-83-3)

Venadaparib

Cat. No.: B8180462
CAS No.: 1681017-83-3
M. Wt: 406.5 g/mol
InChI Key: YNBQAYKYNYRCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Venadaparib (also known as IDX-1197 or NOV140101) is a novel, potent, and selective small-molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, currently under clinical development for the treatment of various solid tumors. As a next-generation PARP inhibitor, it is derived from a phthalazinone structure and demonstrates high selectivity for PARP-1 and PARP-2, with significantly reduced activity against other PARP family members like PARP-3 and tankyrase, which is associated with a potentially improved safety profile . Its primary research value lies in its application in studying synthetic lethality in homologous recombination (HR)-deficient cancer models, such as those with BRCA1 or BRCA2 mutations . The compound's mechanism of action is dual-faceted. It potently inhibits the catalytic activity of PARP enzymes, thereby blocking the repair of DNA single-strand breaks via the base excision repair pathway . Furthermore, it exhibits strong PARP-DNA trapping activity, which is a key mechanism for its potent antitumor effects. Preclinical studies have shown that this compound has superior in vitro and in vivo antitumor effects compared to earlier PARP inhibitors like olaparib in various HR-deficient xenograft models, including ovarian and breast cancer models, showing significant tumor growth inhibition . It is also being investigated in combination with other agents, such as irinotecan, demonstrating synergistic effects in preclinical models of small cell lung cancer . From a research perspective, its pharmacokinetic profile has been characterized in animal models and healthy human subjects. A validated LC-MS/MS method exists for its quantification in plasma, and studies indicate that its absorption is delayed by food, though overall exposure remains unaffected . Initial clinical trials in patients with advanced solid tumors have established a safety profile and a recommended Phase 2 dose, indicating the compound is well-tolerated and shows promising anticancer activity . This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23FN4O2 B8180462 Venadaparib CAS No. 1681017-83-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[3-[3-[(cyclopropylamino)methyl]azetidine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2/c24-20-8-5-14(10-21-17-3-1-2-4-18(17)22(29)27-26-21)9-19(20)23(30)28-12-15(13-28)11-25-16-6-7-16/h1-5,8-9,15-16,25H,6-7,10-13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBQAYKYNYRCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2CN(C2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1681017-83-3
Record name Venadaparib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1681017833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Venadaparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VENADAPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUP792O0IW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Venadaparib: A Novel PARP Inhibitor Targeting Homologous Recombination Deficient Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Venadaparib (formerly IDX-1197) is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for the repair of single-strand DNA breaks (SSBs).[1][2][3] In cancers with homologous recombination deficiency (HRD), a state where the cell's ability to repair double-strand DNA breaks (DSBs) is compromised, the inhibition of PARP by this compound leads to a synthetic lethal phenotype.[4][5][6] This guide provides a detailed overview of the mechanism of action of this compound in HRD cancers, supported by preclinical and clinical data, experimental methodologies, and pathway visualizations.

Introduction to Homologous Recombination Deficiency (HRD) and PARP Inhibition

Homologous recombination is a high-fidelity DNA repair pathway crucial for the error-free repair of DSBs.[7][8] A deficiency in this pathway, often caused by mutations in genes such as BRCA1 and BRCA2, leads to genomic instability and is a hallmark of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[7][9]

PARP enzymes, particularly PARP-1 and PARP-2, are key players in the base excision repair (BER) pathway, which resolves SSBs.[1][10] The inhibition of PARP enzymatic activity prevents the recruitment of DNA repair proteins to the site of SSBs.[6] These unrepaired SSBs can stall and collapse replication forks during DNA replication, leading to the formation of DSBs.[11] In HR-proficient cells, these DSBs can be efficiently repaired. However, in HRD cancer cells, the accumulation of unrepaired DSBs triggers catastrophic genomic instability and subsequent cell death.[5][6] This selective killing of cancer cells while sparing normal, HR-proficient cells is the principle of synthetic lethality.[4][5]

This compound: A Potent and Selective PARP-1/2 Inhibitor

This compound is a novel PARP inhibitor that demonstrates high selectivity for PARP-1 and PARP-2 over other PARP family members.[12][13] Its mechanism of action is twofold: catalytic inhibition and PARP trapping.

  • Catalytic Inhibition: this compound binds to the catalytic domain of PARP-1 and PARP-2, preventing the synthesis of poly (ADP-ribose) (PAR) chains. This inhibition of PARylation blocks the recruitment of downstream DNA repair factors.[1]

  • PARP Trapping: A crucial aspect of this compound's potency is its strong PARP-trapping activity.[12][13] PARP inhibitors can trap PARP enzymes on the DNA at the site of a single-strand break, forming a cytotoxic PARP-DNA complex.[1][11] This complex itself is a physical impediment to DNA replication and transcription, further contributing to the formation of DSBs and enhancing the cytotoxic effect in HRD cells.[11]

Preclinical and Clinical Efficacy of this compound

Preclinical Data

Preclinical studies have demonstrated the potent and selective anti-cancer effects of this compound in HRD models.

Table 1: In Vitro Potency of this compound and Other PARP Inhibitors [1]

CompoundPARP-1 IC₅₀ (nmol/L)PARP-2 IC₅₀ (nmol/L)PAR Formation EC₅₀ (nmol/L) in HeLa cells
This compound 1.4 1.0 0.5
Olaparib1.91.00.7
Rucaparib2.01.31.9
Niraparib3.22.15.6
Talazoparib1.20.90.7
Veliparib2.92.04.5

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration.

In colony formation assays, this compound has shown significantly greater potency in cancer cell lines with BRCA mutations compared to olaparib, while both have reduced efficacy in BRCA wild-type cell lines.[1] In vivo studies using patient-derived xenograft (PDX) models of ovarian cancer with BRCA1 mutations demonstrated that oral administration of this compound led to significant tumor growth inhibition and maintained over 90% intratumoral PARP inhibition for 24 hours post-dosing.[1]

Clinical Data

A first-in-human Phase 1 study of this compound in patients with advanced solid tumors demonstrated a manageable safety profile and promising anti-tumor activity.[12][13]

Table 2: Clinical Efficacy of this compound in Phase 1 Trial (NCT03317743) [12][14]

Patient PopulationDose RangeObjective Response Rate (ORR)Clinical Benefit Rate (CBR)
All Evaluable Patients2-240 mg/day17.2%51.7%
BRCA-mutated2-240 mg/day22.2%44.4%
BRCA-wild type2-240 mg/day20.0%60.0%

CBR: Complete Response + Partial Response + Stable Disease ≥ 24 weeks.

Tumor shrinkage was observed at doses of 40 mg/day and higher, and a pharmacodynamic analysis of tumor samples showed ≥90% PAR inhibition at doses from 10 mg/day.[12][15] The recommended Phase 2 dose was established at 160 mg once daily.[13]

Furthermore, a Phase 1b/2a trial (NCT04725994) investigating this compound in combination with irinotecan for metastatic gastric cancer showed enhanced efficacy in patients with HRD gene mutations.[16][17][18]

Table 3: Efficacy of this compound plus Irinotecan in Metastatic Gastric Cancer by HRD Status (NCT04725994) [17]

Biomarker StatusObjective Response Rate (ORR)Median Progression-Free Survival (mPFS)Median Overall Survival (mOS)
HRD Mutation (n=14)35.7%5.6 months10.1 months
No HRD Mutation (n=29)13.8%4.0 months8.0 months

Key Experimental Methodologies

The characterization of this compound's mechanism of action relies on a suite of established in vitro and in vivo assays.

PARP Enzyme Inhibition Assay
  • Principle: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified PARP-1 and PARP-2 by 50% (IC₅₀).

  • Methodology:

    • Recombinant human PARP-1 or PARP-2 enzyme is incubated with a histone-coated plate.

    • A reaction mixture containing biotinylated NAD+ and activated DNA is added in the presence of varying concentrations of the PARP inhibitor.

    • The plate is incubated to allow for the PARylation of histones.

    • The amount of incorporated biotinylated PAR is detected using streptavidin-HRP and a colorimetric substrate.

    • The absorbance is measured, and IC₅₀ values are calculated from the dose-response curve.

Cellular PARP Activity Assay
  • Principle: To measure the effective concentration of an inhibitor that reduces PAR formation in whole cells by 50% (EC₅₀).

  • Methodology:

    • HeLa cells are seeded in microplates and treated with a DNA-damaging agent (e.g., methylnitrosourea) to induce PARP activity.

    • Cells are then incubated with a range of concentrations of the PARP inhibitor.

    • Cells are fixed and permeabilized.

    • An anti-PAR antibody is used to detect the levels of PAR, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • A chemiluminescent or colorimetric substrate is added, and the signal is quantified to determine the EC₅₀.

PARP Trapping Assay
  • Principle: To quantify the ability of an inhibitor to trap PARP enzymes onto DNA. This is often measured using fluorescence polarization (FP).

  • Methodology:

    • A fluorescently labeled DNA oligonucleotide is incubated with purified PARP enzyme. In the bound state, the large complex has high FP.

    • NAD+ is added, causing auto-PARylation of PARP and its release from the DNA, resulting in low FP.

    • In the presence of a trapping inhibitor, PARP remains bound to the DNA even with NAD+, leading to a sustained high FP signal.

    • The FP is measured over time or at a fixed endpoint across a range of inhibitor concentrations.

Colony Formation Assay
  • Principle: To assess the long-term cytotoxic effect of a drug on the ability of single cells to proliferate and form colonies.

  • Methodology:

    • A single-cell suspension of a cancer cell line (e.g., with and without BRCA mutations) is seeded at a low density in culture plates.

    • Cells are treated with various concentrations of the PARP inhibitor.

    • The plates are incubated for 1-3 weeks to allow for colony formation.

    • Colonies are fixed and stained with crystal violet.

    • The number of colonies (typically >50 cells) is counted to determine the surviving fraction at each drug concentration.

In Vivo Patient-Derived Xenograft (PDX) Models
  • Principle: To evaluate the anti-tumor efficacy of a drug in a model that more closely recapitulates the heterogeneity and microenvironment of human tumors.

  • Methodology:

    • Tumor fragments from a patient (e.g., with HRD-positive ovarian cancer) are surgically implanted into immunocompromised mice.

    • Once tumors are established and reach a specified volume, mice are randomized into treatment and control groups.

    • The treatment group receives the PARP inhibitor (e.g., this compound) orally at a defined dose and schedule.

    • Tumor volume is measured regularly to assess tumor growth inhibition.

    • At the end of the study, tumors can be harvested for pharmacodynamic analyses (e.g., PAR levels, DNA damage markers).

Visualizing the Mechanism of Action

Signaling Pathways

Synthetic_Lethality cluster_HR_Proficient HR-Proficient Cell cluster_HR_Deficient HR-Deficient Cancer Cell SSB1 Single-Strand Break (SSB) PARP1 PARP-1/2 SSB1->PARP1 recruits DSB1 Double-Strand Break (DSB) (from replication fork collapse) SSB1->DSB1 leads to BER Base Excision Repair (BER) PARP1->BER activates BER->SSB1 repairs HRR Homologous Recombination Repair (HRR) DSB1->HRR activates Cell_Survival1 Cell Survival HRR->DSB1 repairs SSB2 Single-Strand Break (SSB) PARP2 PARP-1/2 SSB2->PARP2 DSB2 Accumulated DSBs SSB2->DSB2 leads to This compound This compound This compound->PARP2 inhibits & traps BER_inhibited BER Inhibited PARP2->BER_inhibited HRR_deficient Deficient HRR DSB2->HRR_deficient Apoptosis Apoptosis DSB2->Apoptosis

Caption: Synthetic lethality of this compound in HRD cancers.
Experimental Workflow

Preclinical_Efficacy_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Enzyme_Assay PARP-1/2 Enzyme Inhibition Assay (IC₅₀) Cell_Assay Cellular PARP Activity Assay (EC₅₀) Trapping_Assay PARP Trapping Assay Colony_Assay Colony Formation Assay PDX_Model Establish HRD+ PDX Model Colony_Assay->PDX_Model Treatment Treat with this compound PDX_Model->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth PD_Analysis Pharmacodynamic Analysis (e.g., PAR levels) Tumor_Growth->PD_Analysis Start Start->Enzyme_Assay

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a promising next-generation PARP inhibitor with a well-defined mechanism of action centered on the principle of synthetic lethality in HRD cancers.[2] Its potent and selective inhibition of PARP-1 and PARP-2, coupled with strong PARP-trapping activity, leads to the accumulation of cytotoxic DNA damage specifically in cancer cells with deficient homologous recombination repair.[1][12] Preclinical and early clinical data support its continued development as a monotherapy and in combination with other agents for the treatment of a range of solid tumors characterized by HRD. Further investigation into biomarkers beyond BRCA mutations will be crucial to expand the patient populations that may benefit from this targeted therapy.[13]

References

Preclinical characteristics of the novel PARP inhibitor Venadaparib

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical characteristics of venadaparib (also known as IDX-1197 or NOV140101), a novel and potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] this compound has demonstrated promising anti-tumor activity in various preclinical models, positioning it as a next-generation therapeutic candidate in oncology.[3][4] This document details its mechanism of action, enzymatic and cellular potency, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy, supported by detailed experimental protocols and visual representations of key concepts.

Mechanism of Action: Targeting the DNA Damage Response

This compound is a selective inhibitor of PARP-1 and PARP-2, two key enzymes involved in the repair of DNA single-strand breaks (SSBs).[4][5] In cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs.[4][6] During DNA replication, these SSBs are converted into toxic DSBs.[6][7] The inability of HR-deficient cells to accurately repair these DSBs results in genomic instability and, ultimately, cell death through a process known as synthetic lethality.[4][8]

cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell DNA_damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_damage->PARP SSB_Repair SSB Repair (BER Pathway) PARP->SSB_Repair Cell_Survival_Normal Cell Survival SSB_Repair->Cell_Survival_Normal This compound This compound PARP_Inhibition PARP Inhibition This compound->PARP_Inhibition DNA_damage_cancer DNA Single-Strand Break (SSB) PARP_cancer PARP DNA_damage_cancer->PARP_cancer PARP_cancer->PARP_Inhibition SSB_accumulation SSB Accumulation PARP_Inhibition->SSB_accumulation Blocks Repair DSB_formation Replication Fork Collapse (DSB Formation) SSB_accumulation->DSB_formation HR_Deficiency Defective HR Repair (e.g., BRCA mutation) Cell_Death Synthetic Lethality (Apoptosis) DSB_formation->Cell_Death

Caption: Mechanism of Action of this compound via Synthetic Lethality.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings for easy comparison.

Table 1: In Vitro Enzymatic Activity of this compound
TargetIC50 (nM)
PARP-11.4[7][9]
PARP-21.0[7][9]

IC50: The half maximal inhibitory concentration.

Table 2: In Vitro Cellular Activity of this compound
Cell LineCancer TypeBRCA StatusIC50 (nM)
MDA-MB-436Breast CancerBRCA1 mutant≤ 5[10]
Capan-1Pancreatic CancerBRCA2 mutant50[10]
OVCAR (HR-deficient)Ovarian CancerNot specified< 10[11]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
ModelCancer TypeTreatmentDosage (mg/kg)Tumor Growth Inhibition (TGI) (%)
OV_065 PDXOvarian CancerThis compound HCl12.5131.0[4]
OV_065 PDXOvarian CancerThis compound HCl25132.7[4]
OV_065 PDXOvarian CancerThis compound HCl50135.2[4]
OV_065 PDXOvarian CancerOlaparib50118.2[4]
MX-1 CDXBreast CancerThis compound HCl12.5-50Dose-dependent inhibition[3]
CAPAN-1 CDXPancreatic CancerThis compound HCl50-200Dose-dependent inhibition[3]

PDX: Patient-Derived Xenograft; CDX: Cell-Derived Xenograft.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments.

Enzymatic Assay Against Recombinant PARP Enzymes

The inhibitory activity of this compound on various recombinant human PARP enzymes was determined using in vitro enzymatic assays.

  • Enzymes: Recombinant human PARP-1, PARP-2, PARP-3, TNKS-1, TNKS-2, and other PARP family members were used.[4]

  • Compound Concentrations: this compound was tested at concentrations ranging from 0.000005 to 10 µmol/L.[4]

  • Assay Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by the PARP enzymes. The inhibition of this reaction by this compound is quantified.

  • Detection: Luminescent outputs were measured using a microplate reader.[4]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using Prism 9 software.[4]

In Vitro PAR Assay in Cells

This assay measures the ability of this compound to inhibit the formation of poly(ADP-ribose) (PAR) chains in cells, a direct indicator of PARP enzyme activity.

  • Cell Line: HeLa cells were used for this assay.[6]

  • Induction of DNA Damage: DNA damage was induced to stimulate PARP activity.[6]

  • Treatment: Cells were treated with varying concentrations of this compound.

  • Measurement of PAR: The levels of PAR were quantified, likely using an ELISA-based method or immunofluorescence.

  • Data Analysis: The effective concentration at which PAR formation is inhibited by 50% (EC50) was determined. For this compound, the EC50 was 0.5 nM.[9]

PARP Trapping Assay

This assay evaluates the ability of PARP inhibitors to trap PARP enzymes on DNA, a key mechanism contributing to their cytotoxicity.

  • Assay Kit: A commercially available PARP trapping assay kit was used.[4]

  • Principle: The assay measures the amount of PARP-1 enzyme bound to a DNA-coated plate in the presence of the inhibitor.

  • Compounds Tested: this compound was compared to other PARP inhibitors like olaparib, rucaparib, niraparib, talazoparib, and veliparib.[4]

  • Concentrations: The inhibitors were tested at concentrations ranging from 0.000026 to 5 µmol/L.[4]

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound was evaluated in various mouse xenograft models.

cluster_workflow In Vivo Xenograft Study Workflow start Tumor Cell Implantation (e.g., OV_065 PDX) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration: - Vehicle Control - this compound (various doses) - Olaparib (comparator) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Study Endpoint (e.g., 63 days) monitoring->endpoint analysis Calculate Tumor Growth Inhibition (TGI) endpoint->analysis

Caption: A Generalized Workflow for In Vivo Xenograft Efficacy Studies.
  • Animal Models: Athymic nude mice were used for the studies.[3]

  • Tumor Models: Patient-derived xenograft (PDX) models like OV_065 and cell-derived xenograft (CDX) models including MX-1 and CAPAN-1 were established.[3]

  • Drug Administration: this compound HCl and olaparib were administered orally once daily.[3]

  • Efficacy Endpoint: Tumor growth inhibition (TGI) was calculated as the primary endpoint using the formula: TGI (%) = 100 − (100 × (T − T0)/(C − C0)), where T and C are the mean tumor volumes of the treatment and control groups at the end of the study, and T0 and C0 are the mean tumor volumes at the start of treatment.[3]

  • Pharmacodynamics: Intratumoral PARP inhibition was also assessed. In the OV_065 PDX model, a 12.5 mg/kg dose of this compound resulted in over 90% PARP inhibition for up to 24 hours.[3][4]

Physicochemical Properties and Safety Profile

This compound has been reported to possess favorable physicochemical properties and a wider safety margin compared to olaparib in preclinical studies.[3][4] These characteristics are crucial for its development as an orally administered therapeutic.

cluster_properties Key Attributes of this compound Potency High Potency (Low nM IC50 for PARP1/2) Clinical_Candidate Promising Clinical Candidate Potency->Clinical_Candidate Selectivity High Selectivity for PARP-1/2 Selectivity->Clinical_Candidate Oral_Bioavailability Oral Bioavailability Oral_Bioavailability->Clinical_Candidate Efficacy Superior In Vivo Efficacy Efficacy->Clinical_Candidate Safety Wider Safety Margin Safety->Clinical_Candidate

Caption: Logical Relationship of this compound's Preclinical Attributes.

Conclusion

The preclinical data for this compound strongly support its continued development as a potent and selective PARP inhibitor. Its robust anti-tumor activity in homologous recombination-deficient models, favorable physicochemical properties, and improved safety profile highlight its potential as a best-in-class therapeutic agent.[3][4][12] Based on these compelling preclinical findings, Phase Ib/IIa clinical studies have been initiated to evaluate the efficacy and safety of this compound in patients with solid tumors.[3][4]

References

Venadaparib: A Technical Overview of its Role in the Inhibition of DNA Single-Strand Break Repair

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venadaparib (formerly IDX-1197) is a novel, potent, and highly selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes 1 and 2.[1][2][3][4] These enzymes are critical components of the base excision repair (BER) pathway, responsible for identifying and repairing DNA single-strand breaks (SSBs).[5][6] By inhibiting PARP, this compound prevents the repair of SSBs, leading to their conversion into more cytotoxic double-strand breaks (DSBs) during DNA replication.[7][8][9] This mechanism is particularly effective in tumors with pre-existing defects in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations. The simultaneous loss of both repair pathways—SSB repair via PARP inhibition and deficient DSB repair—results in a state of synthetic lethality, leading to targeted cancer cell death.[5][7] This document provides an in-depth technical guide on the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of this compound is the competitive inhibition of PARP-1 and PARP-2. PARP enzymes detect SSBs and, upon binding, catalyze the synthesis of long chains of poly (ADP-ribose) (PAR) on themselves and other acceptor proteins.[5] This PARylation process serves as a scaffold to recruit other essential DNA repair proteins.

This compound's action unfolds in two critical steps:

  • Enzymatic Inhibition : this compound binds to the NAD+ binding site of PARP-1 and PARP-2, preventing the synthesis of PAR chains. This halts the recruitment of the BER machinery, leaving SSBs unrepaired.[6]

  • PARP Trapping : Beyond catalytic inhibition, this compound exhibits strong PARP-trapping activity.[1][2][3] The inhibitor-bound PARP enzyme remains trapped on the DNA at the site of the break. This trapped PARP-DNA complex is a significant physical obstacle to the DNA replication machinery.

When a replication fork encounters an unrepaired SSB or a trapped PARP-DNA complex, the fork can stall and collapse, leading to the formation of a DSB.[9] In healthy cells, these DSBs are efficiently repaired by the high-fidelity HR pathway. However, in cancer cells with HR deficiency (HRD), such as those with mutations in BRCA1 or BRCA2, these DSBs cannot be accurately repaired.[7] The accumulation of unresolved DSBs triggers genomic instability and, ultimately, apoptosis. This selective killing of HR-deficient cells is the principle of synthetic lethality.

Venadaparib_Mechanism cluster_SSB DNA Single-Strand Break (SSB) Occurs cluster_Repair Base Excision Repair (BER) cluster_this compound Intervention cluster_Outcome Cellular Outcomes cluster_HR_Status Homologous Recombination (HR) Status SSB SSB PARP PARP1/2 SSB->PARP recruits BER_Proteins BER Repair Proteins PARP->BER_Proteins recruits DSB Double-Strand Break (DSB) PARP->DSB Unrepaired SSB leads to DSB during replication BER_Proteins->SSB repairs This compound This compound This compound->PARP inhibits & traps HR_Proficient HR Proficient (e.g., BRCA wt) DSB->HR_Proficient repaired via HR HR_Deficient HR Deficient (e.g., BRCA mutant) DSB->HR_Deficient cannot be repaired Apoptosis Apoptosis Viability Cell Viability HR_Proficient->Viability HR_Deficient->Apoptosis

This compound's mechanism of action leading to synthetic lethality.

Quantitative Preclinical Data

This compound has demonstrated potent and selective inhibitory activity in a range of preclinical assays.

Table 1: In Vitro Enzymatic and Cellular Activity
Assay TypeTarget/Cell LineParameterThis compoundOlaparibTalazoparibRucaparibNiraparibVeliparib
Enzymatic Inhibition PARP-1IC₅₀ (nmol/L)0.8 - 1.4[8][10][11]0.70.71.95.64.5
PARP-2IC₅₀ (nmol/L)1.0 - 3.0[8][10][11]-----
Cellular Activity HeLa (damage-induced)PAR Formation (EC₅₀, nmol/L)0.5[7][12]0.7[7]0.7[7]1.9[7]5.6[7]4.5[7]
In vitro assayPARP Trapping (EC₅₀, nmol/L)2.2[7]7.3[7]1.9[7]6.4[7]118.0[7]57.7[7]

Data for competitors sourced from a comparative study.[7]

Table 2: Growth Inhibition in BRCA-Mutated Cancer Cell Lines
Cell LineCancer TypeGenetic AlterationIC₅₀ (nmol/L) - this compoundIC₅₀ (nmol/L) - Olaparib
CAPAN-1 PancreaticBRCA2 (6174delT)0.410.6
MDA-MB-436 BreastBRCA1 (5382insC)1.118.2
SNU-251 OvarianBRCA1 (3419del4)0.51.3
HCC1937 BreastBRCA1 (5382insC)1.4102.5
MX-1 BreastBRCA1/2 wild-type128.0>10,000

Data from colony formation assays show this compound has potent antitumor activity, particularly in BRCA-mutated cell lines compared to olaparib and shows high selectivity over BRCA wild-type cells.[7]

Table 3: In Vivo Efficacy in Xenograft Models
ModelTreatment (Dose, mg/kg)Result
OV_065 PDX (BRCA1 mutant) This compound HCl (12.5)TGI: 131.0% (Tumor Regression)[7][12]
This compound HCl (25)TGI: 132.7% (Tumor Regression)[7][12]
This compound HCl (50)TGI: 135.2% (Tumor Regression)[7][12]
Olaparib (50)TGI: 118.2% (Tumor Regression)[7][12]
MX-1 CDX This compound HCl (12.5)TGI: 43.8%[7]
This compound HCl (25)TGI: 62.9%[7]
This compound HCl (50)TGI: 71.0%[7]

TGI = Tumor Growth Inhibition. A TGI >100% indicates tumor regression. PDX = Patient-Derived Xenograft. CDX = Cell-Derived Xenograft.

Clinical Trial Data Overview

A first-in-human, Phase 1 dose-finding study (NCT03317743) evaluated this compound monotherapy in patients with advanced solid tumors.[1][2][13]

Table 4: Summary of Phase 1 Clinical Trial (NCT03317743)
ParameterFinding
Patient Population 32 patients with advanced solid tumors (most common: breast and ovarian cancers).[1][2]
Dose Escalation 2 mg/day to 240 mg/day, using a 3+3 design.[1][2][3]
Safety & Tolerability No dose-limiting toxicities (DLTs) observed up to 240 mg/day.[1][2][3]
Recommended Phase 2 Dose (RP2D) 160 mg once daily.[1][2][3]
Most Frequent Grade 3/4 Adverse Events Anemia (50%), Neutropenia (22%), Thrombocytopenia (6%).[1][2][3]
Pharmacodynamics (PD) ≥90% PAR inhibitory effect in tumor samples at doses ≥10 mg/day.[1][2][3][13][14]
Efficacy (ORR) Overall: 16-17.2%.[13][14] BRCA-mutated: 22.2%.[13] BRCA-wild-type: 20.0%.[13]
Efficacy (CBR) Overall: 47-51.7%.[13][14] BRCA-mutated: 44.4%.[13] BRCA-wild-type: 60.0%.[13]

ORR = Objective Response Rate. CBR = Clinical Benefit Rate. Clinical benefit was observed even at the lowest dose levels.[1][13][14]

Key Experimental Methodologies

PARP Trapping Assay

This assay quantifies the ability of an inhibitor to trap PARP enzymes onto DNA, a key indicator of cytotoxic potential.

PARP_Trap_Workflow cluster_Components Assay Components cluster_Steps Experimental Steps cluster_Outcomes Interpreted Outcomes Enzyme Purified PARP1 or PARP2 Step1 1. Incubate PARP Enzyme with Fluorescent DNA Probe Enzyme->Step1 DNA_Probe Fluorescent DNA Probe DNA_Probe->Step1 Inhibitor Test Inhibitor (e.g., this compound) Step2 2. Add Test Inhibitor (this compound) Inhibitor->Step2 NAD NAD+ Step3 3. Add NAD+ to initiate PARylation NAD->Step3 Step1->Step2 Step2->Step3 Step4 4. Measure Fluorescence Polarization (FP) Step3->Step4 Outcome_High High FP Signal (PARP Trapped) Step4->Outcome_High Inhibitor Present (No PARylation) Outcome_Low Low FP Signal (PARP Dissociates) Step4->Outcome_Low No Inhibitor (PARylation Occurs)

Workflow for a fluorescence polarization-based PARP trapping assay.

Protocol:

  • Incubation: Purified recombinant PARP-1 or PARP-2 enzyme is incubated with a specific fluorescently-labeled DNA probe. In this state, the large PARP-DNA complex tumbles slowly, resulting in high fluorescence polarization (FP).[15]

  • Inhibitor Addition: The test compound (e.g., this compound) is added to the mixture and allowed to bind to the PARP enzyme.

  • Reaction Initiation: NAD+ is added to the reaction.

    • Without Inhibitor (Control): PARP catalyzes PAR synthesis, becoming highly negatively charged and dissociating from the DNA probe. The free, small DNA probe tumbles rapidly, resulting in a low FP signal.[15][16]

    • With Inhibitor: The inhibitor prevents PARylation. PARP remains bound to the DNA probe, and the FP signal remains high.[15][16]

  • Quantification: The difference in FP signal between the control and inhibitor-treated samples is used to calculate the trapping potency (e.g., EC₅₀).[7]

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[17]

Protocol:

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes, cytoplasm, and nucleoplasm, leaving behind the nucleoid (supercoiled DNA).

  • Alkaline Unwinding: To detect SSBs, the slides are placed in a high pH alkaline electrophoresis buffer. This denatures the DNA, causing it to unwind at the sites of strand breaks.[17]

  • Electrophoresis: The slides are subjected to electrophoresis at an alkaline pH. The negatively charged DNA migrates towards the anode. Broken DNA fragments and relaxed loops of DNA can move more freely through the agarose matrix than supercoiled DNA.[17]

  • Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

  • Analysis: Damaged cells resemble a "comet," with a head (intact DNA) and a tail (broken DNA fragments). The length and intensity of the comet tail are proportional to the amount of DNA damage. Image analysis software is used to quantify parameters like "% Tail DNA" or "Tail Moment."

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment with a cytotoxic agent.

Protocol:

  • Cell Seeding: Cells are seeded at a low density in multi-well plates and allowed to adhere.

  • Treatment: Cells are treated with various concentrations of this compound (or a control compound) for a defined period.

  • Incubation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 7-14 days, allowing single cells to grow into visible colonies.

  • Staining: Colonies are fixed and then stained with a dye such as crystal violet.[7][12]

  • Quantification: The number of colonies in each well is counted. The surviving fraction is calculated relative to untreated control cells. This data is used to determine the IC₅₀, the concentration of the drug that inhibits colony formation by 50%.

Logical Relationship: Synthetic Lethality

The clinical efficacy of this compound is rooted in the logical principle of synthetic lethality. This occurs when a combination of two genetic or chemical perturbations is lethal to a cell, while either perturbation alone is not.

Synthetic_Lethality A Condition A: Functional SSB Repair (Active PARP) Result1 Cell is Viable Result3 Cell is Viable B Condition B: Functional DSB Repair (Active HR Pathway) B->Result1 Wild-Type Cell Result2 Cell is Viable A_prime Condition A': SSB Repair Inhibited (this compound) A_prime->Result2 this compound alone in HR-proficient cell Result4 Synthetic Lethality: Cell Death A_prime->Result4 this compound + HR deficiency B_prime Condition B': DSB Repair Deficient (e.g., BRCA mutation) B_prime->Result3 HR deficiency alone

The logical basis of synthetic lethality with this compound.
  • Normal Cell (A + B): Possesses functional SSB and DSB repair pathways. The cell remains viable.

  • This compound in HR-Proficient Cell (A' + B): PARP is inhibited, but the resulting DSBs can be repaired by the functional HR pathway. The cell remains viable.

  • HR-Deficient Cell without Drug (A + B'): SSBs are repaired by PARP. The inherent HR deficiency is not, on its own, lethal. The cell is viable but vulnerable.

  • This compound in HR-Deficient Cell (A' + B'): PARP is inhibited, preventing SSB repair. Resulting DSBs cannot be repaired due to the HR deficiency. This dual pathway failure is lethal to the cell.

Conclusion

This compound is a potent and selective PARP-1/2 inhibitor that also demonstrates strong PARP-trapping activity. Its mechanism of action, centered on the principle of synthetic lethality, provides a targeted therapeutic strategy for cancers with homologous recombination deficiencies. Preclinical data highlight its superior potency in BRCA-mutated models compared to other PARP inhibitors. Early-phase clinical trials have established a favorable safety profile and demonstrated promising anti-tumor activity in patients with advanced solid tumors, warranting further investigation in broader patient populations and in combination with other therapeutic agents.

References

Molecular Docking of Venadaparib to the PARP-1 Catalytic Domain: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking of Venadaparib, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, to the catalytic domain of PARP-1. This document details the quantitative biochemical data, experimental methodologies for in-silico docking, and the underlying signaling pathways, offering valuable insights for researchers in oncology and drug discovery.

Introduction to this compound and PARP-1 Inhibition

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, generating double-strand breaks (DSBs) that cannot be efficiently repaired, ultimately resulting in synthetic lethality and cancer cell death.

This compound (also known as IDX-1197) is a novel and highly selective PARP-1 and PARP-2 inhibitor.[1][2] Its mechanism of action involves competitive inhibition at the NAD+ binding site within the catalytic domain of PARP-1, preventing the synthesis of poly(ADP-ribose) (PAR) chains and trapping PARP-1 at the site of DNA damage.[3][4] This dual action contributes to its potent anti-tumor activity.[1][2]

Quantitative Analysis of this compound's Inhibitory Activity

This compound has demonstrated potent and selective inhibition of PARP-1 and PARP-2 enzymes. The following tables summarize its in vitro inhibitory and cellular activities in comparison to other well-known PARP inhibitors.

Table 1: In Vitro Enzymatic Inhibition (IC50, nM)

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)
This compound 1.4 [5]1.0 [5]
Olaparib51
Rucaparib1.9-
Niraparib5.6-
Talazoparib0.7-
Veliparib4.5-

Table 2: Cellular PAR Formation Inhibition (EC50, nM) in HeLa Cells

CompoundEC50 (nM)
This compound 0.5 [6]
Olaparib0.7
Rucaparib1.9
Niraparib5.6
Talazoparib0.7
Veliparib4.5

Molecular Docking of this compound to the PARP-1 Catalytic Domain

Molecular docking simulations have been instrumental in elucidating the binding mode of this compound within the catalytic domain of PARP-1.

Experimental Protocol: In-Silico Molecular Docking

The following protocol outlines a representative methodology for the molecular docking of this compound to the PARP-1 catalytic domain, based on established practices.

1. Protein Preparation:

  • Obtain Crystal Structure: The X-ray crystal structure of the human PARP-1 catalytic domain in complex with an inhibitor (e.g., Olaparib, PDB ID: 5DS3) is retrieved from the Protein Data Bank (PDB).[7]

  • Pre-processing: The protein structure is prepared using software such as the Protein Preparation Wizard in Schrödinger Suite or AutoDockTools.[8] This involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding hydrogen atoms.

    • Assigning correct bond orders and protonation states at a physiological pH (e.g., 7.4).

    • Repairing any missing side chains or loops.

    • Minimizing the energy of the structure to relieve any steric clashes using a suitable force field (e.g., OPLS3e).

2. Ligand Preparation:

  • Obtain Ligand Structure: The 2D structure of this compound is obtained from a chemical database like PubChem.[9]

  • 3D Conversion and Optimization: The 2D structure is converted to a 3D conformation. The ligand's geometry is then optimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a suitable force field in software like LigPrep (Schrödinger) or Avogadro. This step generates a low-energy, stable conformation of the ligand.

  • Tautomeric and Ionization States: Generate possible tautomers and ionization states of the ligand at the target pH.

3. Docking Simulation:

  • Grid Generation: A grid box is defined around the active site of the PARP-1 catalytic domain. The center of the grid is typically defined by the position of the co-crystallized ligand in the original PDB file. The size of the grid box should be sufficient to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand. For the PARP-1/Olaparib complex (PDB ID: 5DS3), a 20 Å x 20 Å x 20 Å grid is appropriate.[7]

  • Docking Algorithm: A docking program such as Glide (Schrödinger) or AutoDock Vina is used to perform the docking calculations.[7] These programs employ scoring functions to predict the binding affinity and pose of the ligand within the receptor's active site. The standard precision (SP) or extra precision (XP) mode can be used for higher accuracy.

  • Pose Generation and Scoring: The docking algorithm generates a set of possible binding poses for this compound. Each pose is assigned a docking score, which is an estimation of the binding free energy. The pose with the lowest docking score is typically considered the most favorable.

4. Analysis of Results:

  • Binding Pose Visualization: The predicted binding poses of this compound are visualized and analyzed using molecular graphics software like PyMOL or Discovery Studio.[7]

  • Interaction Analysis: The interactions between this compound and the amino acid residues of the PARP-1 active site are examined. This includes identifying hydrogen bonds, hydrophobic interactions, and pi-pi stacking that contribute to the binding affinity.

Logical Workflow for Molecular Docking

Molecular_Docking_Workflow PDB Obtain PARP-1 Structure (e.g., PDB: 5DS3) Prep_Protein Protein Preparation (Add H, Optimize) PDB->Prep_Protein Ligand_DB Obtain this compound Structure (PubChem) Prep_Ligand Ligand Preparation (3D Conversion, Optimize) Ligand_DB->Prep_Ligand Grid_Gen Grid Generation (Define Active Site) Prep_Protein->Grid_Gen Docking Molecular Docking (Glide / AutoDock Vina) Prep_Ligand->Docking Grid_Gen->Docking Analysis Analysis of Results (Binding Pose, Interactions) Docking->Analysis

A simplified workflow for the molecular docking of this compound to PARP-1.

PARP-1 Signaling Pathway and Mechanism of Inhibition

The following diagrams illustrate the role of PARP-1 in DNA repair and how inhibitors like this compound disrupt this process.

PARP-1 Mediated DNA Single-Strand Break Repair

PARP1_SSB_Repair DNA_Damage DNA Damage (e.g., Oxidative Stress) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP1_Recruitment PARP-1 Recruitment and Binding to SSB SSB->PARP1_Recruitment PARP1_Activation PARP-1 Catalytic Activation PARP1_Recruitment->PARP1_Activation PARylation PAR Chain Synthesis (PARylation) PARP1_Activation->PARylation NAD+ -> PAR Recruitment_Repair Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment_Repair DNA_Repair DNA Repair and Sealing of Nick Recruitment_Repair->DNA_Repair PARP1_Release PARP-1 Release DNA_Repair->PARP1_Release

The role of PARP-1 in the Base Excision Repair (BER) pathway for SSBs.
Mechanism of Action of this compound

Venadaparib_MoA SSB Single-Strand Break (SSB) PARP1_Binding PARP-1 Binds to SSB SSB->PARP1_Binding Inhibition Inhibition of PARP-1 Catalytic Activity PARP1_Binding->Inhibition blocks NAD+ binding This compound This compound This compound->Inhibition PARP_Trapping PARP-1 Trapping on DNA Inhibition->PARP_Trapping Replication_Fork Replication Fork Collapse PARP_Trapping->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Deficient HR-Deficient Cancer Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis Synthetic Lethality

The synthetic lethality mechanism induced by this compound in HR-deficient cancer cells.

Conclusion

The molecular docking of this compound to the PARP-1 catalytic domain provides a structural basis for its potent inhibitory activity. The detailed in-silico methodologies and an understanding of the PARP-1 signaling pathway are crucial for the rational design and development of next-generation PARP inhibitors. The quantitative data presented in this guide underscore the high potency and selectivity of this compound, positioning it as a promising therapeutic agent for cancers with underlying DNA repair deficiencies. Further research leveraging these computational and biochemical insights will continue to advance the field of targeted cancer therapy.

References

In-vitro inhibitory concentration (IC50) of Venadaparib for PARP family enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro inhibitory activity of Venadaparib (also known as IDX-1197) against various poly (ADP-ribose) polymerase (PARP) family enzymes. The data presented is crucial for understanding the selectivity and potency of this novel PARP inhibitor, which is under investigation for cancer therapy.

Data Presentation: In-Vitro Inhibitory Concentration (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human recombinant PARP enzymes. The data highlights the potent and selective nature of this compound, primarily targeting PARP-1 and PARP-2.

Enzyme TargetIC50 (nM)Notes
PARP-1 1.4[1][2][3][4]High Potency
PARP-2 1.0[1][2][3][4]High Potency
PARP-3 780[5]Moderate Potency
TNKS-1 (PARP-5a) >10,000[5]No significant inhibition
TNKS-2 (PARP-5b) 3,200[5]62% inhibition at 10,000 nM
PARP-6 >10,000[5]No significant inhibition
PARP-7 >10,000[5]No significant inhibition
PARP-8 >10,000[5]No significant inhibition
PARP-10 >10,000[5]No significant inhibition
PARP-11 >10,000[5]No significant inhibition
PARP-12 >10,000[5]No significant inhibition
PARP-14 >10,000[5]No significant inhibition
PARP-15 >10,000[5]No significant inhibition

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound's primary mechanism of action involves the inhibition of PARP-1 and PARP-2, enzymes critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair pathway.[5][6] By inhibiting PARP, this compound prevents the recruitment of repair machinery to the site of DNA damage. These unrepaired SSBs can then degenerate into more cytotoxic DNA double-strand breaks (DSBs) during DNA replication.[3][7] In cancer cells with pre-existing defects in homologous recombination (HR), a key DSB repair pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[5][7]

cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Action of this compound DNA_Damage DNA Damage (e.g., ROS, Alkylating Agents) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP1_2 PARP-1 / PARP-2 Activation SSB->PARP1_2 Replication DNA Replication SSB->Replication PARylation Auto-PARylation & Recruitment of Repair Factors (XRCC1, Ligase III, etc.) PARP1_2->PARylation SSB_Repair SSB Repair PARylation->SSB_Repair DNA_Integrity DNA Integrity Restored SSB_Repair->DNA_Integrity This compound This compound This compound->PARP1_2 DSB Double-Strand Break (DSB) Replication->DSB HR_Proficient HR-Proficient Cell DSB->HR_Proficient HR_Deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient DSB_Repair DSB Repair via Homologous Recombination HR_Proficient->DSB_Repair Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis Synthetic Lethality Cell_Survival Cell Survival DSB_Repair->Cell_Survival

This compound's Mechanism of Action in DNA Repair Pathways.

Experimental Protocols

The in-vitro enzymatic activity of this compound against the PARP family was determined using established biochemical assays.

Enzymatic Assay Against Recombinant PARP Enzymes

The inhibitory effects of this compound on recombinant human PARP enzymes (PARP-1, -2, -3, TNKS-1, -2, and PARP-6, -7, -8, -10, -11, -12, -14, -15) were quantified through in-vitro enzymatic assays, as performed by BPS Bioscience.[5]

  • Compound Preparation : this compound was serially diluted to achieve a range of concentrations, typically from 0.000005 to 10 µmol/L, to determine the dose-response relationship.[5]

  • Assay Reaction : The assay generally involves the incubation of the specific recombinant PARP enzyme with its necessary substrates, including NAD+ and activated DNA (for DNA-dependent PARPs). Histone proteins are often used as the protein substrate for PARylation.

  • Detection : The activity of the enzyme is measured by quantifying the amount of poly(ADP-ribose) (PAR) produced. This is commonly achieved through methods such as:

    • Chemiluminescence : In an ELISA-based format, histone proteins are coated on a plate. Biotin-labeled NAD+ is used as a substrate. The resulting biotinylated PAR chains are detected using streptavidin-HRP, which generates a chemiluminescent signal.[8][9]

    • Fluorescence : A fluorescent NAD+ analog can be used, or the assay can measure the consumption of NAD+, which is converted into a highly fluorescent compound.[10]

  • Data Acquisition : Luminescent or fluorescent outputs were measured using a microplate reader (e.g., Synergy 2, BioTek Instruments).[5]

  • IC50 Determination : The concentration of this compound that causes 50% inhibition of the enzyme's activity (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using software such as Prism 9 (GraphPad Software).[5]

A 1. Reagent Preparation B Prepare serial dilutions of this compound. Prepare assay buffer with Recombinant PARP Enzyme, Activated DNA, and Histone Substrate. C 2. Plate Loading A->C D Add this compound dilutions and enzyme/substrate mix to a 384-well microplate. E 3. Reaction Initiation & Incubation C->E F Add Biotinylated NAD+ to start the reaction. Incubate at a controlled temperature (e.g., 30°C). G 4. Detection E->G H Add detection reagents (e.g., Streptavidin-HRP). Add chemiluminescent substrate. I 5. Data Acquisition G->I J Read luminescence on a microplate reader. K 6. Data Analysis I->K L Plot dose-response curve. Calculate IC50 value using non-linear regression.

Workflow for an In-Vitro PARP Chemiluminescent Assay.

References

The Discovery and Development of Venadaparib (IDX-1197): A PARP Inhibitor for Precision Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Foreword: This document provides a comprehensive technical overview of the discovery and development of Venadaparib (IDX-1197), a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the preclinical and early clinical data surrounding this novel therapeutic agent. This guide details the mechanism of action, key experimental findings, and methodologies employed in the evaluation of this compound.

Introduction to this compound (IDX-1197)

This compound, also known as IDX-1197, is an orally active small molecule inhibitor of PARP1 and PARP2, enzymes that play a critical role in the repair of DNA single-strand breaks (SSBs).[1] The therapeutic strategy behind PARP inhibition is rooted in the concept of synthetic lethality. In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[2][3] This overwhelming DNA damage triggers cell death.[2]

This compound was developed to offer a highly potent and selective option for patients with solid tumors, particularly those with homologous recombination deficiencies (HRD).[4][5] Preclinical and early clinical studies have demonstrated its potential as a best-in-class PARP inhibitor with a favorable safety and efficacy profile.[6][7]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of PARP1 and PARP2.[1] In the presence of DNA single-strand breaks, PARP enzymes are recruited to the site of damage. They then catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins, which in turn recruits other DNA repair factors.

This compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR. This not only halts the repair of single-strand breaks but also "traps" the PARP enzyme on the DNA.[4][5] This PARP-DNA complex is a key cytotoxic lesion that obstructs DNA replication, leading to the formation of double-strand breaks. In cells with a compromised homologous recombination repair (HRR) pathway (e.g., BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, resulting in synthetic lethality.

Venadaparib_Mechanism_of_Action cluster_0 Normal Cell (Functional HRR) cluster_1 HRR-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break PARP PARP1/2 DNA_SSB->PARP recruits PAR PAR Synthesis PARP->PAR catalyzes SSB_Repair SSB Repair PAR->SSB_Repair facilitates Healthy_Cell Cell Survival SSB_Repair->Healthy_Cell DNA_SSB_Cancer DNA Single-Strand Break PARP_Cancer PARP1/2 DNA_SSB_Cancer->PARP_Cancer PARP_Trapping PARP Trapping PARP_Cancer->PARP_Trapping inhibition This compound This compound (IDX-1197) This compound->PARP_Cancer DSB Double-Strand Break PARP_Trapping->DSB leads to Apoptosis Synthetic Lethality (Cell Death) DSB->Apoptosis

Caption: Mechanism of action of this compound in promoting synthetic lethality.

Preclinical Development and Key Findings

The preclinical evaluation of this compound encompassed a range of in vitro and in vivo studies to establish its potency, selectivity, and anti-tumor efficacy.

In Vitro Efficacy

This compound demonstrated potent and selective inhibition of PARP1 and PARP2 enzymes. Its activity was also assessed in various cancer cell lines, particularly those with BRCA mutations, where it showed superior inhibitory activity compared to other PARP inhibitors.[8]

Table 1: In Vitro Activity of this compound

Assay TypeTarget/Cell LineMetricValueReference
Enzymatic AssayPARP1IC₅₀1.4 nM[1]
Enzymatic AssayPARP2IC₅₀1.0 nM[1]
PAR Formation AssayHeLa CellsEC₅₀0.5 nM[1][6]
Cell Viability AssayMDA-MB-436 (BRCA1 mutant)IC₅₀≤5 nM[9]
Cell Viability AssayCapan-1 (BRCA2 mutant)IC₅₀50 nM[9]
In Vivo Efficacy

In vivo studies using patient-derived xenograft (PDX) models of ovarian and breast cancer confirmed the anti-tumor activity of this compound.[3][10] Oral administration of this compound resulted in significant and dose-dependent tumor growth inhibition.[1][10] Notably, it demonstrated efficacy in both germline BRCA-mutated and non-germline BRCA-mutated models, outperforming other PARP inhibitors like Olaparib and Niraparib in some instances.[10]

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor TypeTreatmentMetricResultReference
OV_065 PDXOvarian Cancer (gBRCA1 mutant)This compound HCl (12.5 mg/kg, oral, daily)Tumor Growth Inhibition (TGI)131.0%[6]
OV_065 PDXOvarian Cancer (gBRCA1 mutant)This compound HCl (25 mg/kg, oral, daily)Tumor Growth Inhibition (TGI)132.7%[6]
OV_065 PDXOvarian Cancer (gBRCA1 mutant)This compound HCl (50 mg/kg, oral, daily)Tumor Growth Inhibition (TGI)135.2%[6]
OV_065 PDXOvarian Cancer (gBRCA1 mutant)Olaparib (50 mg/kg, oral, daily)Tumor Growth Inhibition (TGI)118.2%[6]
MX-1 CDXBreast CancerThis compound HCl (12.5 mg/kg, oral, daily)Tumor Growth Inhibition (TGI)43.8%[6]
MX-1 CDXBreast CancerThis compound HCl (25 mg/kg, oral, daily)Tumor Growth Inhibition (TGI)62.9%[6]
MX-1 CDXBreast CancerThis compound HCl (50 mg/kg, oral, daily)Tumor Growth Inhibition (TGI)71.0%[6]

Pharmacodynamic studies in these models showed that oral administration of this compound led to over 90% inhibition of PAR in tumor tissues, which was sustained for up to 24 hours post-dose.[1][6]

Phase 1 Clinical Trial (NCT03317743)

A first-in-human, Phase 1 dose-finding study was conducted to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-cancer efficacy of this compound monotherapy in patients with advanced solid tumors that had progressed after standard-of-care therapy.[4][5]

The study utilized a conventional 3+3 dose-escalation design, with oral doses ranging from 2 mg/day to 240 mg/day.[4][5] A total of 32 patients were enrolled, with the most common tumor types being breast (16 patients) and ovarian (12 patients) cancers.[4][5]

Table 3: Summary of Phase 1 Clinical Trial Results for this compound

ParameterFindingReference
Safety & Tolerability
Maximum Tolerated Dose (MTD)Not reached up to 240 mg/day[11]
Dose-Limiting Toxicities (DLTs)None observed up to 240 mg/day[4][5]
Most Frequent Grade 3/4 Adverse EventsAnemia (50%), Neutropenia (22%), Thrombocytopenia (6%)[4][5]
Pharmacodynamics
PAR Inhibition in Tumor Tissue≥ 90% at doses ≥ 10 mg/day[4]
Preliminary Efficacy
Tumor Shrinkage (RECIST)Observed at doses ≥ 40 mg/day[4][5]
Objective Response Rate (ORR)16% (overall)
Clinical Benefit Rate (CBR)47% (overall)
ORR in BRCA-mutated patients22%
Recommended Phase 2 Dose (RP2D) 160 mg once daily[4][5]

The study concluded that this compound was safe and well-tolerated, with preliminary signs of efficacy observed even in patients without BRCA mutations.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments conducted during the preclinical evaluation of this compound. These are generalized protocols based on standard laboratory practices.

PARP1/2 Enzymatic Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified PARP1 and PARP2.

PARP_Enzymatic_Assay_Workflow start Start reagents Prepare Reagents: - Purified PARP1/2 Enzyme - this compound Dilutions - Biotinylated NAD+ - Activated DNA start->reagents incubation Incubate Reagents (e.g., 30 min at 25°C) reagents->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Add Detection Reagents (e.g., Streptavidin-HRP) stop_reaction->detection readout Measure Signal (e.g., Luminescence/Fluorescence) detection->readout analysis Calculate IC₅₀ readout->analysis end End analysis->end

Caption: Workflow for a typical PARP enzymatic inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a series of dilutions of this compound in an appropriate buffer (e.g., DMSO).

    • Dilute recombinant human PARP1 or PARP2 enzyme to the desired concentration in assay buffer.

    • Prepare a solution of biotinylated NAD+ and activated DNA (histone-free).

  • Assay Procedure:

    • In a 96-well plate, add the PARP enzyme, activated DNA, and this compound dilutions.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a PARP inhibitor cocktail or by other means.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow binding of the biotinylated PAR chains.

    • Wash the plate to remove unbound reagents.

  • Signal Detection:

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the plate again.

    • Add a chemiluminescent or fluorescent HRP substrate.

    • Read the signal using a microplate reader.

  • Data Analysis:

    • Plot the signal intensity against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using a non-linear regression analysis.

Cell Viability Assay (MTS/MTT)

This assay measures the effect of this compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Culture cancer cell lines (e.g., MDA-MB-436, Capan-1) under standard conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTS/MTT Addition:

    • Add MTS or MTT reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

  • Absorbance Reading:

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the untreated control wells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC₅₀ value.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

This protocol outlines the general procedure for establishing and utilizing PDX models to evaluate the anti-tumor efficacy of this compound.

PDX_Model_Workflow patient_tumor Patient Tumor Sample implantation Implant Tumor Fragments into Immunodeficient Mice patient_tumor->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth passaging Passage Tumors to Expand Cohort tumor_growth->passaging treatment_groups Randomize Mice into Treatment Groups passaging->treatment_groups dosing Administer this compound (e.g., oral gavage) treatment_groups->dosing monitoring Monitor Tumor Volume and Body Weight dosing->monitoring endpoint Endpoint Analysis: - Tumor Growth Inhibition - Pharmacodynamics (PAR levels) monitoring->endpoint data_analysis Data Analysis and Reporting endpoint->data_analysis

Caption: General workflow for establishing and using PDX models in preclinical studies.

Protocol:

  • Model Establishment:

    • Obtain fresh tumor tissue from a patient with informed consent.

    • Implant small fragments of the tumor subcutaneously into immunocompromised mice (e.g., NOD/SCID).

    • Monitor the mice for tumor engraftment and growth.

    • Once the tumors reach a certain size, they can be passaged into new cohorts of mice for expansion.

  • Efficacy Study:

    • Once the tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound orally at different dose levels, typically once daily. The control group receives the vehicle.

    • Measure tumor dimensions with calipers and calculate tumor volume at regular intervals.

    • Monitor the body weight of the mice as a measure of toxicity.

  • Endpoint and Analysis:

    • The study is typically terminated when the tumors in the control group reach a predetermined size.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as measuring PAR levels by ELISA or immunohistochemistry, to confirm target engagement.

Conclusion

This compound (IDX-1197) has emerged as a potent and selective PARP1/2 inhibitor with a promising preclinical and early clinical profile. Its strong anti-tumor activity in HRD-deficient cancer models, coupled with a manageable safety profile in early human trials, positions it as a significant candidate for further development in the field of precision oncology. The data summarized in this guide underscore the potential of this compound to provide a valuable therapeutic option for patients with a range of solid tumors. Further clinical investigation is warranted to fully elucidate its efficacy and safety in various tumor types and in combination with other anti-cancer agents.

References

Methodological & Application

Venadaparib (AZD5305) Application Notes and Protocols for In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Venadaparib (formerly AZD5305), a potent and selective PARP1 inhibitor, in in vivo xenograft models. The information is compiled from preclinical studies to guide the design and execution of xenograft experiments for evaluating the efficacy of this compound.

Introduction

This compound is a next-generation poly (ADP-ribose) polymerase 1 (PARP1) inhibitor that has demonstrated significant anti-tumor activity in preclinical models, particularly those with deficiencies in homologous recombination repair (HRR), such as BRCA1/2 mutations.[1][2][3][4][5] Its high selectivity for PARP1 over PARP2 is suggested to contribute to a wider therapeutic window and reduced hematological toxicity compared to first-generation PARP inhibitors.[1][2][3][5] These notes offer detailed guidance on dosage, administration, and experimental design for in vivo xenograft studies.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various xenograft models.

Table 1: Efficacy of this compound Monotherapy in BRCA-mutated Xenograft Models

Xenograft ModelCancer TypeThis compound (AZD5305) Dosage (oral, once daily)Treatment DurationEfficacy OutcomeReference
MDA-MB-436 (BRCA1m)Triple-Negative Breast Cancer≥0.1 mg/kg35 days≥90% tumor regression[2]
0.03 mg/kg35 days40% tumor regression[2]
0.01 mg/kg35 daysNot efficacious[2]
Capan-1 (BRCA2m)Pancreatic Cancer1 mg/kg, 10 mg/kg35 daysTumor stasis[2]
0.1 mg/kg35 days52% Tumor Growth Inhibition (TGI)[2]
DLD-1 (BRCA2-/-)Colorectal Cancer10 mg/kg31 days78% tumor regression[2]
1 mg/kg31 days63% tumor regression[2]
0.1 mg/kg31 days54% TGI[2]
0.03 mg/kg31 days28% TGI[2]
HOC106 (BRCAm)Ovarian Cancer10 mg/kg, 1 mg/kg56 daysTumor shrinkage[3]
0.1 mg/kg56 daysSignificant tumor growth delay[3]
OV_065 (PDX)Ovarian Cancer12.5 mg/kg, 25 mg/kg, 50 mg/kg63 days131.0%, 132.7%, 135.2% TGI respectively[6]
MX-1 (CDX)Breast Cancer12.5 mg/kg, 25 mg/kg, 50 mg/kg23 days43.8%, 62.9%, 71.0% TGI respectively[6]
CAPAN-1 (CDX)Pancreatic Cancer50 mg/kg, 100 mg/kg, 200 mg/kg28 days62.2%, 82.5%, 110.7% TGI respectively[6]

Table 2: Comparative Efficacy of this compound and Olaparib

Xenograft ModelThis compound (AZD5305) Dosage (oral, once daily)Olaparib Dosage (oral, once daily)OutcomeReference
MDA-MB-436 (BRCA1m)≥0.1 mg/kg100 mg/kgThis compound showed greater depth of tumor regression and longer duration of response.[2][5]
DLD-1 (BRCA2-/-)-100 mg/kg-[1]
OV_065 (PDX)50 mg/kg50 mg/kgThis compound (135.2% TGI) was more effective than olaparib (118.2% TGI).
MX-1 (CDX)12.5 mg/kg100 mg/kgThis compound (43.8% TGI) showed similar efficacy to olaparib (41.7% TGI).[6]

Experimental Protocols

Cell Line and Animal Models
  • Cell Lines: Utilize cancer cell lines with known HRR deficiencies (e.g., BRCA1/2 mutations) such as MDA-MB-436 (breast), Capan-1 (pancreatic), and DLD-1 BRCA2-/- (colorectal). Isogenic HRR-proficient cell lines (e.g., DLD-1 WT) should be used as controls to demonstrate selectivity.[1][2]

  • Animal Models: Athymic nude mice (e.g., Hsd:Athymic Nude-Foxn1nu) or other immunocompromised strains are suitable for establishing xenografts.[7] Patient-derived xenograft (PDX) models from relevant cancer types can also be employed for more clinically relevant studies.[3][4]

Xenograft Establishment
  • Cell Culture: Culture cancer cells in appropriate media and conditions to ensure they are in the logarithmic growth phase before implantation.

  • Cell Preparation: Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel mixture) at the desired concentration.

  • Implantation: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

This compound Formulation and Administration
  • Formulation: this compound (AZD5305) is typically dissolved in purified water with HCl to a pH of 3.5-4.[7]

  • Administration Route: Administer the drug solution orally via gavage.[1][7]

  • Dosing Schedule: A once-daily (QD) dosing schedule is commonly used.[1][2] Some studies have employed a cycle of 5 consecutive days of treatment followed by 2 days off.[7]

  • Dosage: Effective doses in preclinical models range from 0.1 mg/kg to 200 mg/kg, depending on the xenograft model and desired effect (tumor growth inhibition vs. regression).[2][3][6]

  • Vehicle Control: The vehicle used to dissolve this compound (e.g., purified water/HCl, pH 3.5-4) should be administered to the control group following the same schedule.

Efficacy Assessment
  • Tumor Volume: Measure tumor volume at regular intervals throughout the study.

  • Body Weight: Monitor the body weight of the animals to assess toxicity.

  • Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Tumor Regression: Report any instances of tumor shrinkage relative to the initial tumor volume at the start of treatment.

  • Survival Analysis: In some studies, overall survival can be a key endpoint.[3]

Signaling Pathway and Experimental Workflow Diagrams

Venadaparib_Mechanism_of_Action cluster_0 DNA Damage cluster_1 PARP1 Activity cluster_2 This compound Action cluster_3 Cellular Response DNA_Single_Strand_Break Single-Strand Break PARP1 PARP1 DNA_Single_Strand_Break->PARP1 Recruits PAR_synthesis PAR Synthesis PARP1->PAR_synthesis Catalyzes PARP1_trapping Trapped PARP1-DNA Complex PARP1->PARP1_trapping This compound This compound (AZD5305) This compound->PARP1 Inhibits & Traps Replication_Fork_Collapse Replication Fork Collapse PARP1_trapping->Replication_Fork_Collapse DNA_Double_Strand_Break Double-Strand Break Replication_Fork_Collapse->DNA_Double_Strand_Break HRR_deficient_cell HRR-Deficient Cell (e.g., BRCAm) DNA_Double_Strand_Break->HRR_deficient_cell HRR_proficient_cell HRR-Proficient Cell DNA_Double_Strand_Break->HRR_proficient_cell Apoptosis Apoptosis / Cell Death HRR_deficient_cell->Apoptosis Repair DSB Repair HRR_proficient_cell->Repair

Caption: Mechanism of action of this compound in HRR-deficient cancer cells.

Xenograft_Workflow cluster_0 Treatment Phase Cell_Culture 1. Cell Culture (HRR-deficient/-proficient lines) Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization (Tumor Volume ~100-200 mm³) Tumor_Growth->Randomization Treatment_Group This compound (Oral Gavage, QD) Randomization->Treatment_Group Control_Group Vehicle Control (Oral Gavage, QD) Randomization->Control_Group Efficacy_Assessment 5. Efficacy Assessment (Tumor Volume, Body Weight) Treatment_Group->Efficacy_Assessment Control_Group->Efficacy_Assessment Data_Analysis 6. Data Analysis (TGI, Regression, Statistics) Efficacy_Assessment->Data_Analysis

Caption: General workflow for a this compound in vivo xenograft study.

Conclusion

This compound has demonstrated potent and selective anti-tumor activity in a variety of in vivo xenograft models. The provided data and protocols offer a foundation for researchers to design robust preclinical studies to further investigate the therapeutic potential of this next-generation PARP1 inhibitor. Careful selection of xenograft models, appropriate dosage, and consistent experimental procedures are crucial for obtaining reliable and reproducible results.

References

Protocol for PARP Trapping Assay Using Venadaparib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with mutations in BRCA1 and BRCA2 genes. Venadaparib (also known as IDX-1197 or NOV140101) is a novel and potent inhibitor of PARP1 and PARP2.[1][2][3] A key mechanism of action for PARP inhibitors, contributing significantly to their cytotoxicity, is the "trapping" of PARP enzymes on DNA.[4] This trapping phenomenon converts PARP into a DNA lesion, leading to stalled replication forks, double-strand breaks, and ultimately, synthetic lethality in homologous recombination-deficient cancer cells.

This compound has demonstrated strong PARP-trapping activity, comparable to or greater than other established PARP inhibitors.[1][5] This document provides detailed protocols for quantifying the PARP trapping efficiency of this compound using three common methodologies: a cell-based assay involving chromatin fractionation and Western blotting, a cell-based immunofluorescence assay, and a biochemical fluorescence polarization assay.

Accurate and reproducible assessment of PARP trapping is crucial for the preclinical evaluation and clinical development of PARP inhibitors like this compound. The choice of assay depends on the specific research question, available equipment, and desired throughput.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound in inhibiting PARP enzymes and trapping PARP on DNA, with comparisons to other well-characterized PARP inhibitors.

Table 1: Inhibitory Activity of this compound against PARP Enzymes

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
This compound 1.4 1.0

Data sourced from MedChemExpress and indicate the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 and PARP2 by 50%.[6]

Table 2: Comparative PARP Trapping and PAR Formation Inhibition of this compound

CompoundPARP Trapping EC50 (nM)PAR Formation Inhibition EC50 (nM)
This compound 2.2 0.5
Olaparib7.30.7
Rucaparib6.41.9
Niraparib118.05.6
Talazoparib1.90.7
Veliparib57.74.5

EC50 values represent the concentration of the compound that gives half-maximal response for PARP trapping and PAR formation inhibition in cellular assays. Data sourced from a study by Lee et al. (2023).[1][5]

Signaling Pathway and Experimental Workflows

PARP Trapping Mechanism

PARP_Trapping_Mechanism Mechanism of PARP Trapping by this compound cluster_0 Normal DNA Repair cluster_1 Action of this compound DNA_damage DNA Single-Strand Break PARP1_recruitment PARP1 Recruitment DNA_damage->PARP1_recruitment PAR_synthesis PAR Synthesis (PARylation) PARP1_recruitment->PAR_synthesis This compound This compound PARP1_release PARP1 Release PAR_synthesis->PARP1_release Repair_proteins Recruitment of Repair Proteins PAR_synthesis->Repair_proteins PARP1_trapped PARP1 Trapped on DNA PAR_synthesis->PARP1_trapped Prevents Release DNA_repair DNA Repair PARP1_release->DNA_repair Repair_proteins->DNA_repair This compound->PAR_synthesis Replication_fork_stall Replication Fork Stalling PARP1_trapped->Replication_fork_stall DSB Double-Strand Breaks Replication_fork_stall->DSB Cell_death Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Cell_death

Caption: Mechanism of PARP trapping by this compound.

Experimental Workflow: Chromatin Fractionation Assay

Chromatin_Fractionation_Workflow Workflow for Chromatin Fractionation PARP Trapping Assay start Seed Cells treatment Treat with this compound (and DNA damaging agent, e.g., MMS) start->treatment harvest Harvest and Lyse Cells treatment->harvest fractionation Subcellular Fractionation (Cytoplasmic, Nuclear Soluble, Chromatin-bound) harvest->fractionation protein_quant Protein Quantification fractionation->protein_quant western_blot Western Blotting for PARP1 and Histone H3 protein_quant->western_blot analysis Densitometric Analysis western_blot->analysis end Quantify Trapped PARP1 analysis->end

Caption: Workflow for Chromatin Fractionation PARP Trapping Assay.

Experimental Workflow: Fluorescence Polarization Assay

FP_Workflow Workflow for Fluorescence Polarization PARP Trapping Assay start Prepare Assay Plate add_reagents Add PARP Enzyme, Fluorescent DNA Probe, and this compound start->add_reagents incubate1 Incubate to Allow Binding add_reagents->incubate1 add_nad Add NAD+ to Initiate PARylation incubate1->add_nad incubate2 Incubate for PARylation Reaction add_nad->incubate2 read_fp Measure Fluorescence Polarization incubate2->read_fp analysis Calculate PARP Trapping read_fp->analysis end Determine EC50 analysis->end

Caption: Workflow for Fluorescence Polarization PARP Trapping Assay.

Experimental Protocols

Cell-Based PARP Trapping Assay via Chromatin Fractionation and Western Blotting

This protocol is adapted from methodologies described in studies evaluating PARP inhibitor-induced trapping.[7][8][9]

a. Cell Culture and Treatment:

  • Seed cancer cells (e.g., HeLa, DU145, or a relevant BRCA-deficient line) in 10 cm dishes and allow them to adhere overnight.

  • Pre-treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-4 hours.

  • To induce DNA damage and enhance PARP recruitment, treat the cells with a DNA damaging agent such as methyl methanesulfonate (MMS) at a final concentration of 0.01% for the last 30 minutes of the this compound incubation. Include a vehicle-treated control (e.g., DMSO).

b. Chromatin Fractionation:

  • Harvest cells by scraping and wash twice with ice-cold PBS.

  • Perform subcellular fractionation using a commercial kit (e.g., Thermo Scientific Subcellular Protein Fractionation Kit for Cultured Cells) according to the manufacturer's instructions. This will yield cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.

  • It is crucial to include the respective concentration of this compound in all fractionation buffers to prevent the dissociation of the trapped PARP-drug complex.[8]

c. Western Blotting:

  • Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins on a 4-12% Bis-Tris gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against PARP1 (e.g., 1:1000 dilution) overnight at 4°C.

  • To confirm the purity of the fractions and for loading control, probe for Histone H3 (chromatin fraction) and α-Tubulin (cytoplasmic fraction).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

d. Data Analysis:

  • Quantify the band intensities for PARP1 and Histone H3 in the chromatin-bound fraction using densitometry software (e.g., ImageJ).

  • Normalize the PARP1 signal to the Histone H3 signal to account for any loading differences.

  • Plot the normalized PARP1 intensity against the concentration of this compound to determine the dose-dependent increase in PARP1 trapping.

Cell-Based PARP Trapping Assay via Immunofluorescence

This method allows for the in situ visualization and quantification of trapped PARP1.[7][10]

a. Cell Culture and Treatment:

  • Seed cells on glass coverslips in a 24-well plate.

  • Treat the cells with this compound and MMS as described in the chromatin fractionation protocol.

b. Immunostaining:

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBST for 30 minutes.

  • Incubate with a primary antibody against PARP1 (e.g., 1:500 dilution) for 1 hour at room temperature.

  • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

c. Imaging and Analysis:

  • Acquire images using a fluorescence microscope or a high-content imaging system.

  • Quantify the nuclear fluorescence intensity of PARP1 in individual cells using image analysis software.

  • An increase in nuclear PARP1 fluorescence intensity in this compound-treated cells compared to controls indicates PARP trapping.

Biochemical PARP Trapping Assay using Fluorescence Polarization

This is a high-throughput, in vitro assay that directly measures the interaction between PARP1, a fluorescently labeled DNA probe, and the inhibitor. Commercial kits, such as the PARPtrap™ Assay Kit from BPS Bioscience, are available for this purpose.[11][12][13][14][15]

a. Assay Principle: A small, fluorescently labeled DNA oligonucleotide rotates rapidly in solution, resulting in low fluorescence polarization (FP).[14][16] When PARP1 binds to the DNA, the larger complex tumbles more slowly, leading to a high FP signal.[14] In the presence of NAD+, PARP1 auto-PARylates and dissociates from the DNA, causing the FP signal to decrease.[11] A PARP inhibitor like this compound that traps PARP1 on the DNA will prevent this dissociation, thus maintaining a high FP signal.[11][14]

b. Protocol (based on a typical commercial kit):

  • Prepare a master mix containing the assay buffer, DTT, and the fluorescently labeled nicked DNA.

  • In a 96-well or 384-well plate, add the master mix, followed by varying concentrations of this compound or control compounds.

  • Add diluted PARP1 enzyme to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow the enzyme to bind to the DNA.

  • Initiate the PARylation reaction by adding NAD+.

  • Incubate for another period (e.g., 60 minutes) at room temperature.

  • Read the fluorescence polarization of each well using a microplate reader equipped with appropriate filters.

c. Data Analysis:

  • The increase in FP signal is directly proportional to the amount of trapped PARP1.

  • Plot the FP signal against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 for PARP trapping.

References

Application Note: High-Throughput Colony Formation Assay for Assessing Venadaparib Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in oncology and pharmacology.

Introduction

The colony formation assay, or clonogenic assay, is a pivotal in vitro method for evaluating the long-term proliferative capacity of single cells following treatment with cytotoxic agents. This application note provides a detailed protocol for conducting a colony formation assay to assess the efficacy of Venadaparib (IDX-1197), a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2. This compound impedes the repair of DNA single-strand breaks (SSBs), leading to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs results in synthetic lethality.[1][2][3] This assay is therefore critical for determining the cytotoxic potential of this compound in various cancer cell lines.

Experimental Protocols

This protocol is adapted from established methods for clonogenic assays and specific studies involving PARP inhibitors.[4][5][6]

1. Materials and Reagents

  • Cell Lines: Appropriate cancer cell lines (e.g., BRCA-mutated ovarian or breast cancer cell lines).

  • Cell Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA Solution

  • Phosphate-Buffered Saline (PBS)

  • This compound: Prepare a stock solution in DMSO.

  • 6-well cell culture plates

  • Fixation Solution: 10% neutral buffered formalin or a methanol/acetic acid mixture.

  • Staining Solution: 0.5% crystal violet in 25% methanol.

  • Destaining Solution (for quantification): 10% acetic acid.

2. Cell Preparation and Seeding

  • Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.

  • Harvest cells during the exponential growth phase using trypsin-EDTA.

  • Neutralize trypsin with complete medium and perform a viable cell count using a hemocytometer or automated cell counter.

  • Prepare a single-cell suspension and dilute to the desired seeding density. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.

  • Seed the cells into 6-well plates and allow them to adhere for several hours or overnight.

3. This compound Treatment

  • Prepare serial dilutions of this compound from the stock solution in a complete culture medium. A suggested concentration range for this compound is 0.03 to 50,000 nmol/L.[7]

  • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

  • After cell adherence, replace the medium with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubate the plates at 37°C in a 5% CO2 incubator for the duration of the treatment. The incubation period can range from 11 to 30 days, depending on the cell line's doubling time and the time required for visible colonies to form in the control wells.[7][8]

4. Colony Fixation and Staining

  • Once colonies in the control wells are of a sufficient size (at least 50 cells per colony), terminate the experiment.[4]

  • Gently aspirate the medium from each well.

  • Wash the wells carefully with PBS.

  • Add 2-3 mL of fixation solution to each well and incubate for 15-30 minutes at room temperature.[8]

  • Remove the fixation solution.

  • Add 1-2 mL of 0.5% crystal violet staining solution to each well and incubate for 20-60 minutes at room temperature.[8][9]

  • Carefully remove the crystal violet solution and wash the plates with tap water until the excess stain is removed.

  • Allow the plates to air dry.

5. Data Acquisition and Analysis

  • Scan the dried plates to create a digital image.

  • Count the number of colonies (defined as a cluster of ≥50 cells) in each well. This can be done manually using a microscope or with automated colony counting software.[10]

  • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)

  • Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of drug that inhibits colony formation by 50%).

Data Presentation

The following table summarizes the inhibitory effects of this compound on colony formation in a panel of cancer cell lines with different genetic alterations in BRCA1 and BRCA2, as compared to the PARP inhibitor Olaparib.[3][7]

Cell LineGenetic Alteration (BRCA1/BRCA2)IC50 (nmol/L) - this compoundIC50 (nmol/L) - Olaparib
Ovarian Cancer
IGROV-1Wild-Type>50,000>50,000
SK-OV-3Wild-Type>50,000>50,000
OVCAR-3Wild-Type>50,000>50,000
Breast Cancer
MDA-MB-436Mutant0.83.5
Pancreatic Cancer
Capan-1Mutant0.82.1

Data adapted from Lee, M., et al. (2023). This compound Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety. Molecular Cancer Therapeutics.[3][7]

Visualizations

Signaling Pathway of this compound Action

Venadaparib_Mechanism cluster_DNA_Damage DNA Damage & Repair cluster_Replication DNA Replication cluster_HR_Repair Homologous Recombination (HR) Repair DNA_Damage DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_Damage->PARP recruits BER Base Excision Repair (BER) PARP->BER activates Replication_Fork Replication Fork PARP->Replication_Fork SSB persists DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Proficient Functional HR (e.g., BRCA WT) DSB->HR_Proficient HR_Deficient Deficient HR (e.g., BRCA Mutant) DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Apoptosis Apoptosis / Synthetic Lethality HR_Deficient->Apoptosis This compound This compound This compound->PARP inhibits Colony_Formation_Workflow A 1. Cell Culture (Exponential Growth Phase) B 2. Harvest & Count Cells (Single-Cell Suspension) A->B C 3. Seed Cells (6-well plates) B->C D 4. Adherence (Overnight Incubation) C->D E 5. This compound Treatment (Serial Dilutions & Vehicle Control) D->E F 6. Long-Term Incubation (11-30 Days) E->F G 7. Fixation (e.g., 10% Formalin) F->G H 8. Staining (0.5% Crystal Violet) G->H I 9. Dry Plates & Scan H->I J 10. Colony Counting & Analysis (Calculate Surviving Fraction) I->J

References

Application Notes and Protocols: Venadaparib in Ovarian Cancer Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venadaparib (also known as IDX-1197) is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1] PARP inhibitors have emerged as a crucial class of targeted therapies for ovarian cancer, especially in patients with homologous recombination deficiency (HRD), including those with BRCA1/2 mutations.[2] The mechanism of action relies on the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair in cancer cells with a compromised ability to repair double-strand breaks leads to catastrophic DNA damage and cell death.[3]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have become a preferred preclinical platform for evaluating anti-cancer agents. These models better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts, thus providing more predictive data on therapeutic efficacy.[4]

These application notes provide a summary of the use of this compound in ovarian cancer PDX models, including quantitative efficacy data and detailed experimental protocols to guide researchers in their preclinical studies.

Data Presentation

The following tables summarize the in vivo efficacy of this compound in a high-grade serous ovarian cancer PDX model with a germline BRCA1 mutation (OV_065).

Table 1: In Vivo Efficacy of this compound in the OV_065 Ovarian Cancer PDX Model [5]

Treatment GroupDose (mg/kg, oral, once daily)Treatment Duration (days)Tumor Growth Inhibition (TGI, %)
This compound HCl12.563131.0
This compound HCl2563132.7
This compound HCl5063135.2
Olaparib (comparator)5063118.2

TGI > 100% indicates tumor regression.

Table 2: Pharmacodynamic Effect of this compound in the OV_065 Ovarian Cancer PDX Model [5]

TreatmentDose (mg/kg, oral, once daily for 7 days)Timepoint after last dose (hours)Intratumoral PARP Inhibition (%)
This compound HCl12.54>90
This compound HCl12.57>90
This compound HCl12.524>90

Experimental Protocols

Protocol 1: Establishment of Ovarian Cancer Patient-Derived Xenograft (PDX) Models

This protocol outlines the general procedure for establishing ovarian cancer PDX models from fresh patient tumor tissue.

Materials:

  • Fresh human ovarian tumor tissue collected under sterile conditions

  • Immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice)

  • Surgical instruments (scalpels, forceps, scissors)

  • Phosphate-buffered saline (PBS), sterile and ice-cold

  • Matrigel® Basement Membrane Matrix (or similar)

  • Anesthesia (e.g., isoflurane)

  • Animal housing under sterile conditions

Procedure:

  • Tissue Collection and Transport:

    • Collect fresh tumor tissue from surgery in a sterile container with transport medium (e.g., RPMI-1640) on ice.

    • Process the tissue as soon as possible (ideally within 2-4 hours of collection).

  • Tissue Processing:

    • In a sterile biosafety cabinet, wash the tumor tissue with ice-cold sterile PBS to remove any blood or debris.

    • Mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • For subcutaneous implantation, make a small incision in the skin on the flank of the mouse. Create a small subcutaneous pocket using blunt dissection.

    • Mix the tumor fragments with an equal volume of Matrigel®.

    • Implant one or two tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

    • For orthotopic implantation (intrabursal or intraperitoneal), specialized surgical techniques are required and should be performed by trained personnel.

  • Monitoring and Passaging:

    • Monitor the mice regularly (at least twice weekly) for tumor growth by caliper measurements.

    • Once the tumors reach a certain size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor.

    • A portion of the tumor can be cryopreserved for future use, and the remainder can be processed and implanted into new host mice for passaging.

Protocol 2: In Vivo Efficacy Study of this compound in Ovarian Cancer PDX Models

This protocol provides a framework for evaluating the anti-tumor activity of this compound in established ovarian cancer PDX models.

Materials:

  • Established ovarian cancer PDX-bearing mice with tumor volumes of 100-200 mm³

  • This compound HCl

  • Vehicle control (e.g., sterile water or as specified by the manufacturer)

  • Oral gavage needles

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Animal Randomization:

    • Once tumors reach the desired size range, randomize the mice into treatment and control groups (n=8-10 mice per group is recommended).

    • Ensure that the average tumor volume is similar across all groups.

  • Treatment Administration:

    • Prepare fresh formulations of this compound and vehicle control daily.

    • Administer this compound or vehicle control orally via gavage once daily at the desired doses (e.g., 12.5, 25, 50 mg/kg).

    • The treatment duration can vary, but a 21-63 day period is common for efficacy studies.[5]

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers two to three times per week.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size or after a fixed treatment duration.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed anti-tumor effects.

Protocol 3: Pharmacodynamic (PD) Assay for PARP Inhibition in Tumor Tissue

This protocol describes an ELISA-based method to quantify the level of poly(ADP-ribose) (PAR), a direct product of PARP activity, in tumor lysates. A decrease in PAR levels indicates PARP inhibition.

Materials:

  • Tumor tissue collected from PDX models at specified time points after this compound treatment.

  • Ice-cold PBS with protease and phosphatase inhibitors.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Tissue homogenizer.

  • BCA protein assay kit.

  • Commercially available PAR ELISA kit (e.g., from R&D Systems or Abcam).

  • Microplate reader.

Procedure:

  • Sample Collection and Processing:

    • Euthanize the mice at the designated time points after the final dose of this compound (e.g., 4, 7, and 24 hours).[5]

    • Excise the tumors, wash with ice-cold PBS, and snap-freeze in liquid nitrogen. Store at -80°C until use.

  • Tumor Lysate Preparation:

    • Thaw the tumor tissue on ice and add ice-cold lysis buffer.

    • Homogenize the tissue using a mechanical homogenizer until completely lysed.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (tumor lysate).

  • Protein Quantification:

    • Determine the total protein concentration of each tumor lysate using a BCA protein assay.

  • PAR ELISA:

    • Follow the manufacturer's instructions for the specific PAR ELISA kit being used.

    • In general, this will involve:

      • Diluting tumor lysates to a consistent protein concentration.

      • Adding the diluted lysates to the wells of the ELISA plate pre-coated with a PAR capture antibody.

      • Incubating to allow binding of PAR to the antibody.

      • Washing the plate to remove unbound material.

      • Adding a detection antibody, followed by a substrate for color development.

      • Measuring the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided PAR standards.

    • Calculate the concentration of PAR in each tumor lysate based on the standard curve.

    • Normalize the PAR levels to the total protein concentration of the lysate.

    • Calculate the percentage of PARP inhibition in the this compound-treated groups relative to the vehicle-treated control group.

Visualizations

experimental_workflow Experimental Workflow for this compound in Ovarian Cancer PDX Models cluster_establishment PDX Model Establishment cluster_efficacy In Vivo Efficacy Study cluster_pd Pharmacodynamic (PD) Study patient_tissue Patient Tumor Tissue Collection tissue_processing Tissue Processing (Mincing) patient_tissue->tissue_processing implantation Implantation into Immunodeficient Mice tissue_processing->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth passaging Tumor Passaging tumor_growth->passaging randomization Randomization of PDX-bearing Mice passaging->randomization pd_treatment Short-term this compound Treatment passaging->pd_treatment treatment This compound / Vehicle Administration (Oral Gavage) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint & Data Analysis (TGI) monitoring->endpoint sample_collection Tumor Collection at Timepoints pd_treatment->sample_collection lysate_prep Tumor Lysate Preparation sample_collection->lysate_prep par_elisa PAR ELISA lysate_prep->par_elisa pd_analysis Analysis of PARP Inhibition par_elisa->pd_analysis

Caption: Workflow for this compound studies in ovarian cancer PDX models.

parp_inhibition_pathway Mechanism of Action of this compound (PARP Inhibitor) cluster_dna_damage DNA Damage & Repair cluster_this compound This compound Action cluster_hrd Homologous Recombination Deficiency (HRD) cluster_outcome Cellular Outcome ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp recruits ber Base Excision Repair (BER) parp->ber initiates parp_trapping PARP Trapping on DNA parp->parp_trapping replication_fork Replication Fork Collapse ber->replication_fork unresolved SSB leads to This compound This compound This compound->parp inhibits parp_trapping->replication_fork dsb Double-Strand Break (DSB) replication_fork->dsb hr_proficient HR Proficient (e.g., Normal Cells) - DSB Repair dsb->hr_proficient hr_deficient HR Deficient (e.g., BRCA1/2 mutant) - DSB Repair Failure dsb->hr_deficient cell_survival Cell Survival hr_proficient->cell_survival synthetic_lethality Synthetic Lethality (Apoptosis) hr_deficient->synthetic_lethality

Caption: this compound's mechanism of action leading to synthetic lethality.

resistance_pathways Potential Resistance Mechanisms to PARP Inhibitors cluster_hr_restoration HR Restoration cluster_fork_stabilization Replication Fork Stabilization cluster_drug_efflux Reduced Drug Accumulation parpi PARP Inhibitor (this compound) reversion_mutations BRCA1/2 Reversion Mutations parpi->reversion_mutations resistance via epigenetic_changes Epigenetic Re-expression of HR Genes parpi->epigenetic_changes resistance via loss_of_nucleases Loss of Nucleases (e.g., MUS81) parpi->loss_of_nucleases resistance via fork_protection Enhanced Fork Protection Mechanisms parpi->fork_protection resistance via efflux_pumps Upregulation of Drug Efflux Pumps (e.g., P-glycoprotein) parpi->efflux_pumps resistance via parpi_resistance parpi_resistance reversion_mutations->parpi_resistance Resistance epigenetic_changes->parpi_resistance loss_of_nucleases->parpi_resistance fork_protection->parpi_resistance efflux_pumps->parpi_resistance

Caption: Overview of potential PARP inhibitor resistance pathways.

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of Oral Venadaparib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venadaparib (also known as IDX-1197 or NOV140101) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3] These enzymes are critical components of the cellular machinery for DNA single-strand break (SSB) repair.[1][2] By inhibiting PARP, this compound prevents the repair of SSBs, which then convert to more lethal double-strand breaks (DSBs) during DNA replication.[2][4] In cancer cells with pre-existing defects in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs leads to synthetic lethality and cell death.[1][5] this compound is under development for the treatment of various solid tumors, including gastric, breast, and ovarian cancers.[6][7][8] This document provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of orally administered this compound, along with protocols for its analysis.

Pharmacokinetic Profile

Oral this compound is rapidly absorbed, with dose-proportional pharmacokinetics observed in the clinical setting.[9] Studies in healthy subjects have shown that its systemic exposure is not significantly affected by a high-fat meal, although a slight delay in absorption and a decrease in maximum plasma concentration (Cmax) were observed.[6][10] Furthermore, the pharmacokinetic profiles of this compound are comparable across Korean, Caucasian, and Chinese populations.[6][10]

Table 1: Summary of Non-Clinical Pharmacokinetic Parameters of this compound in Female ICR Mice
ParameterValueUnitStudy Conditions
Cmax Not ReportedSingle oral dose of 60 mg/kg
Tmax 0.25hoursSingle oral dose of 60 mg/kg
Terminal Elimination Half-life (t1/2) 0.90hoursSingle intravenous dose of 20 mg/kg
Volume of Distribution at Steady-State (Vss) 5.28L/kgSingle intravenous dose of 20 mg/kg
Oral Bioavailability 70.63%%Solution formulation
Data sourced from a study in healthy female ICR mice.[1]
Table 2: Summary of Clinical Pharmacokinetic Parameters of this compound in Healthy Male Subjects (80 mg Single Oral Dose)
ParameterKorean (Fasted)Korean (Fed)Caucasian (Fasted)Caucasian (Fed)Chinese (Fasted)Unit
Cmax (Geometric Mean Ratio, Fed/Fasted) 0.82 (0.7457-0.9094)0.77 (0.6871-0.8609)
AUClast (Geometric Mean Ratio, Fed/Fasted) 1.02 (0.9088-1.1339)0.96 (0.9017-1.0186)
There were no statistically significant differences in Cmax (P=0.45) or AUClast (P=0.30) among the three ethnic groups in the fasted state.[10]

Pharmacodynamic Profile

This compound is a highly potent inhibitor of PARP-1 and PARP-2.[2] Its pharmacodynamic effects have been demonstrated through both in vitro enzymatic assays and in vivo tumor models, showing significant and sustained inhibition of PARP activity within tumor tissue.[1][3]

Table 3: In Vitro and In Vivo Pharmacodynamic Properties of this compound
ParameterValueUnitAssay/Model
PARP-1 IC50 1.4nMRecombinant human PARP-1 enzymatic assay
PARP-2 IC50 1.0nMRecombinant human PARP-2 enzymatic assay
Intratumoral PARP Inhibition >90%%OV_065 patient-derived xenograft (PDX) model at 12.5 mg/kg, sustained for up to 24 hours
Clinical PARP Inhibition ≥ 90%%Tumor tissue samples from patients in a Phase 1 study at doses ≥ 10 mg
IC50 values indicate the concentration of the drug required to inhibit 50% of the enzyme's activity.[1][2][7][11]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of PARP-1 and PARP-2, which are central to the repair of DNA single-strand breaks (SSBs). In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, the accumulation of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during cell division. These DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, cell death, a concept known as synthetic lethality.

Venadaparib_Mechanism_of_Action cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + this compound DNA_damage_N DNA Single-Strand Break (SSB) PARP_N PARP-1/2 DNA_damage_N->PARP_N recruits BER_N Base Excision Repair (BER) PARP_N->BER_N activates Cell_Survival_N Cell Survival BER_N->Cell_Survival_N leads to HR_N Homologous Recombination (HR) HR_N->Cell_Survival_N leads to DSB_N Double-Strand Break (DSB) DSB_N->HR_N repaired by DNA_damage_C DNA Single-Strand Break (SSB) PARP_C PARP-1/2 DNA_damage_C->PARP_C recruits SSB_accumulation SSB Accumulation PARP_C->SSB_accumulation inhibition leads to This compound This compound This compound->PARP_C inhibits DSB_C Double-Strand Break (DSB) SSB_accumulation->DSB_C replication stress leads to HR_deficient Deficient Homologous Recombination (HR) DSB_C->HR_deficient Apoptosis Apoptosis (Synthetic Lethality) HR_deficient->Apoptosis leads to

Caption: Mechanism of action of this compound leading to synthetic lethality.

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of this compound in Plasma

This protocol outlines the general steps for quantifying this compound concentrations in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC/MS-MS).

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 5 minutes at 4°C.[1]

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • LC/MS-MS Analysis:

    • Inject an appropriate volume of the prepared sample onto an LC/MS-MS system (e.g., Agilent 1290 Infinity).[1]

    • Chromatographic Separation: Use a suitable C18 column to separate this compound from other plasma components. The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

    • Pharmacokinetic parameters (Cmax, Tmax, AUClast, etc.) are calculated using a non-compartmental method with software such as Phoenix WinNonlin.[6]

PK_Workflow cluster_workflow Pharmacokinetic Analysis Workflow Sample_Collection Plasma Sample Collection Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant to 96-well plate Centrifugation->Supernatant_Transfer LC_MS_MS LC/MS-MS Analysis Supernatant_Transfer->LC_MS_MS Data_Analysis Data Analysis (Phoenix WinNonlin) LC_MS_MS->Data_Analysis

Caption: Workflow for pharmacokinetic analysis of this compound in plasma.

Protocol 2: Pharmacodynamic Analysis of PARP Inhibition in Tumor Tissue

This protocol describes a method to assess the pharmacodynamic effect of this compound by measuring the inhibition of poly(ADP-ribose) (PAR) formation in tumor tissue from xenograft models.

  • Animal Dosing and Sample Collection:

    • Establish tumor xenografts in immunocompromised mice (e.g., OV_065 patient-derived xenograft model in athymic nude mice).[1]

    • Administer this compound orally at the desired dose (e.g., 12.5 mg/kg once daily).[1]

    • At specified time points post-dosing (e.g., 4, 7, and 24 hours), euthanize the mice and collect plasma and tumor samples.[1][12]

    • Snap-freeze tumor samples in liquid nitrogen and store at -70°C until analysis.[12]

  • Tumor Lysate Preparation:

    • Homogenize the frozen tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate at high speed to pellet cellular debris.

    • Collect the supernatant (tumor lysate) and determine the protein concentration using a standard assay (e.g., BCA assay).

  • PAR Level Quantification (ELISA-based):

    • Use a commercially available ELISA kit for the detection of PAR.

    • Coat a 96-well plate with an anti-PAR antibody.

    • Add diluted tumor lysates to the wells and incubate to allow PAR to bind to the antibody.

    • Wash the wells to remove unbound material.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Measure the absorbance using a plate reader.

  • Data Analysis:

    • Normalize the PAR levels to the total protein concentration for each sample.

    • Calculate the percentage of PARP inhibition in the this compound-treated groups relative to the vehicle-treated control group.

PD_Workflow cluster_workflow Pharmacodynamic Analysis Workflow Animal_Dosing Animal Dosing (this compound) Tumor_Collection Tumor Sample Collection Animal_Dosing->Tumor_Collection Lysate_Preparation Tumor Lysate Preparation Tumor_Collection->Lysate_Preparation ELISA PAR ELISA Assay Lysate_Preparation->ELISA Data_Analysis Calculation of % PAR Inhibition ELISA->Data_Analysis

Caption: Workflow for pharmacodynamic analysis of PARP inhibition.

Conclusion

This compound is a promising next-generation PARP inhibitor with favorable physicochemical properties, a well-defined mechanism of action, and a predictable pharmacokinetic and pharmacodynamic profile.[1][3][13] The provided protocols offer a foundation for researchers to conduct pharmacokinetic and pharmacodynamic analyses of this compound in preclinical and clinical settings. These studies are crucial for optimizing dosing strategies and further elucidating the therapeutic potential of this compound in the treatment of cancers with homologous recombination deficiencies.

References

Application Note: Analysis of PARP Activity Following Venadaparib Treatment Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venadaparib (also known as IDX-1197) is a potent and highly selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2][3] These enzymes are critical components of the DNA single-strand break (SSB) repair machinery. Inhibition of PARP by this compound leads to the accumulation of SSBs, which can subsequently result in the formation of cytotoxic double-strand breaks (DSBs) during DNA replication.[3] In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inability to repair these DSBs leads to synthetic lethality and cell death.

A key hallmark of apoptosis, or programmed cell death, induced by PARP inhibitors is the cleavage of PARP-1 itself. Full-length PARP-1 (approximately 116 kDa) is a substrate for executioner caspases, primarily caspase-3 and caspase-7.[4] During apoptosis, these caspases cleave PARP-1 into two fragments: an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment.[4][5] The detection of the 89 kDa cleaved PARP fragment by Western blot is therefore a widely accepted biomarker for assessing the induction of apoptosis and the pharmacodynamic effect of PARP inhibitors like this compound.

This application note provides a detailed protocol for the analysis of PARP cleavage in cancer cells following treatment with this compound using Western blot analysis.

Signaling Pathway and Experimental Workflow

PARP_Inhibition_Pathway

Figure 1: this compound-induced PARP inhibition and apoptosis.

Western_Blot_Workflow

Figure 2: Experimental workflow for Western blot analysis of PARP cleavage.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line Selection: This protocol is optimized for a human ovarian cancer cell line with a BRCA1 mutation (e.g., OVCAR-3) or a breast cancer cell line with a BRCA2 mutation (e.g., CAPAN-1), which are known to be sensitive to PARP inhibitors.[1]

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[3] Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Once cells have reached the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 nM). A vehicle control (DMSO) should be included at the same concentration as the highest this compound treatment.

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.

Protein Extraction
  • Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to each well.[7][8]

    • RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Scraping and Collection: Scrape the cells from the wells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[6] Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.[6][8]

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.[6]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.[7]

Western Blot Analysis
  • Sample Preparation: Mix a calculated volume of protein lysate with 4x Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP that detects both the full-length (116 kDa) and the cleaved fragment (89 kDa), or use an antibody specific for cleaved PARP (Asp214).[9] A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used. Incubate overnight at 4°C with gentle agitation.

    • Suggested Antibody Dilution: Follow the manufacturer's recommendation (typically 1:1000).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Data Presentation and Analysis

The intensity of the bands corresponding to full-length PARP and cleaved PARP can be quantified using densitometry software. The ratio of cleaved PARP to full-length PARP or the ratio of cleaved PARP to the loading control can be calculated to determine the extent of apoptosis induction by this compound.

Table 1: Quantitative Analysis of PARP Cleavage after this compound Treatment

This compound Concentration (nM)Full-Length PARP (116 kDa) Relative IntensityCleaved PARP (89 kDa) Relative IntensityRatio of Cleaved to Full-Length PARP
0 (Vehicle)1.000.050.05
100.850.350.41
500.400.802.00
1000.151.208.00

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and reagents used.

Expected Results and Interpretation

As the concentration of this compound increases, a dose-dependent decrease in the intensity of the full-length PARP band (116 kDa) and a corresponding increase in the intensity of the cleaved PARP band (89 kDa) is expected. This indicates the activation of caspases and the induction of apoptosis. The quantitative data, as summarized in a table, will provide a clear and concise representation of the dose-response relationship of this compound's pro-apoptotic activity. The absence of significant PARP cleavage in the vehicle-treated control group is crucial for validating the specific effect of this compound. This Western blot analysis serves as a robust method to confirm the mechanism of action of this compound and to assess its efficacy in inducing cancer cell death.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing the Recommended Phase 2 Dose (RP2D) for the novel Poly (ADP-ribose) polymerase (PARP) inhibitor, Venadaparib (also known as IDX-1197). The methodologies outlined are based on findings from preclinical studies and a first-in-human Phase 1 clinical trial.

Introduction to this compound

This compound is a potent and selective inhibitor of PARP-1 and PARP-2, enzymes critical for the repair of DNA single-strand breaks (SSBs).[1][2][3] By inhibiting PARP, this compound prevents the repair of SSBs, leading to their conversion into more lethal double-strand breaks (DSBs) during DNA replication.[1][3] In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs leads to synthetic lethality and cell death.[1][4] Preclinical and clinical studies have demonstrated this compound's potent anti-tumor activity in various solid tumors.[2][5][6]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action for this compound is the inhibition of PARP-1 and PARP-2.[1][2] This inhibition has two key consequences:

  • Catalytic Inhibition: Prevents the synthesis of poly (ADP-ribose) (PAR) chains, a key step in the recruitment of DNA repair proteins to the site of SSBs.

  • PARP Trapping: this compound traps PARP enzymes on the DNA at the site of damage, creating a toxic DNA-protein complex that further disrupts DNA replication and repair.[5][6]

In cells with competent HR repair, DSBs can be effectively repaired. However, in tumor cells with HR deficiency (HRD), such as those with BRCA1/2 mutations, the repair of these DSBs is compromised, leading to genomic instability and apoptosis. This selective killing of HR-deficient cells is known as synthetic lethality.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 HR Deficient Cancer Cell + this compound DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits DSB Double-Strand Break (DSB) DNA_SSB->DSB replication fork collapse BER Base Excision Repair (BER) PARP->BER initiates Cell_Survival Cell Survival BER->Cell_Survival leads to HR Homologous Recombination (HR) HR->Cell_Survival leads to DSB->HR repaired by V_DNA_SSB DNA Single-Strand Break (SSB) V_PARP PARP V_DNA_SSB->V_PARP V_DSB Accumulated Double-Strand Breaks V_DNA_SSB->V_DSB replication fork collapse This compound This compound This compound->V_PARP inhibits & traps V_HRD Homologous Recombination Deficiency (HRD) V_DSB->V_HRD Apoptosis Apoptosis V_HRD->Apoptosis leads to

Caption: this compound's Mechanism of Action.

Phase 1 Dose-Escalation Study Summary

A first-in-human, open-label, multicenter Phase 1 study was conducted to determine the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor efficacy of this compound monotherapy in patients with advanced solid tumors. The study employed a conventional 3+3 dose-escalation design.[5][6][7]

Table 1: Phase 1 Study Design and Dose Escalation

ParameterDescription
Study Design Conventional 3+3 Dose Escalation[5][7]
Patient Population Patients with advanced solid tumors who have progressed after standard therapy[5][7]
Dose Range 2 mg/day to 240 mg/day, administered orally once daily[5][6][7]
Primary Objectives To determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D)[7]
Secondary Objectives To evaluate safety, tolerability, PK, PD, and preliminary efficacy[7]

Table 2: Summary of Clinical Findings from the Phase 1 Study

FindingResult
Recommended Phase 2 Dose (RP2D) 160 mg once daily [5][6][8]
Dose-Limiting Toxicities (DLTs) No DLTs were observed up to the maximum tested dose of 240 mg/day[5][6][7]
Most Common Grade 3/4 Adverse Events Anemia (50%), Neutropenia (22%), Thrombocytopenia (6%)[5][6]
Pharmacodynamic (PD) Effect ≥ 90% PAR inhibitory effect observed in tumor samples at doses from 10 mg/day[5][6][7]
Preliminary Efficacy Tumor shrinkage was observed at doses ≥ 40 mg/day.[5][6] Partial responses were reported in ovarian cancer patients.[5][6]

Protocols for Establishing the RP2D

The following protocols are recommended for establishing the RP2D of this compound in future studies, based on the successful methodology of the initial Phase 1 trial.

The 3+3 design is a standard, rule-based method for dose-escalation studies in oncology.

Dose_Escalation_Workflow Start Start at Dose Level 1 (e.g., 2 mg/day) Enroll_3 Enroll 3 Patients Start->Enroll_3 Observe_DLT Observe for Dose-Limiting Toxicities (DLTs) in Cycle 1 Enroll_3->Observe_DLT DLT_Check DLT Occurrences? Observe_DLT->DLT_Check Zero_DLT 0 of 3 Patients Experience DLT DLT_Check->Zero_DLT No One_DLT 1 of 3 Patients Experiences DLT DLT_Check->One_DLT Yes (1) Two_Plus_DLT ≥ 2 of 3 Patients Experience DLT DLT_Check->Two_Plus_DLT Yes (≥2) Escalate Escalate to Next Dose Level Zero_DLT->Escalate Enroll_3_More Enroll 3 More Patients at Same Dose Level One_DLT->Enroll_3_More MTD_Exceeded MTD Exceeded. RP2D is the previous safe dose level. Two_Plus_DLT->MTD_Exceeded Escalate->Enroll_3 Next Cohort Observe_DLT_2 Observe for DLTs in Expanded Cohort Enroll_3_More->Observe_DLT_2 DLT_Check_2 Total DLTs at Dose Level? Observe_DLT_2->DLT_Check_2 One_of_Six_DLT ≤ 1 of 6 Patients Experiences DLT DLT_Check_2->One_of_Six_DLT ≤ 1 Two_Plus_of_Six_DLT ≥ 2 of 6 Patients Experience DLT DLT_Check_2->Two_Plus_of_Six_DLT ≥ 2 One_of_Six_DLT->Escalate Two_Plus_of_Six_DLT->MTD_Exceeded

Caption: 3+3 Dose-Escalation Workflow.

Protocol:

  • Define Dose Levels: Pre-specify a series of increasing dose levels of this compound.

  • Enroll Initial Cohort: Enroll a cohort of 3 patients at the starting dose level.

  • DLT Observation Period: Monitor patients for a defined period (typically the first cycle of therapy, e.g., 21 or 28 days) for the occurrence of Dose-Limiting Toxicities (DLTs). DLTs are pre-defined, severe adverse events.

  • Decision Rules:

    • If 0 out of 3 patients experience a DLT, escalate to the next dose level and enroll a new cohort of 3 patients.

    • If 1 out of 3 patients experiences a DLT, expand the current dose level by enrolling an additional 3 patients.

      • If 1 or fewer out of the 6 patients experience a DLT, escalate to the next dose level.

      • If 2 or more out of the 6 patients experience a DLT, the Maximum Tolerated Dose (MTD) has been exceeded. The RP2D is typically the dose level below this.

    • If 2 or more out of 3 patients experience a DLT, the MTD has been exceeded. The RP2D is typically the dose level below this.

  • RP2D Determination: The RP2D is selected based on the MTD and consideration of all available safety, PK, PD, and efficacy data. The RP2D may be the MTD or a lower, better-tolerated dose that still demonstrates biological activity.[5][6][8]

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol:

  • Sample Collection: Collect serial blood samples from patients at pre-defined time points before and after this compound administration (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Bioanalysis: Analyze plasma samples for this compound concentrations using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • PK Parameters: Calculate key PK parameters, including:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC (Area under the plasma concentration-time curve)

    • t1/2 (Elimination half-life)

  • Data Analysis: Evaluate dose proportionality of exposure and assess inter-patient variability.

Objective: To measure the extent of PARP inhibition in target tissues and surrogate tissues.

Protocol:

  • Sample Collection:

    • Tumor Biopsies: Obtain optional tumor biopsies at baseline and after treatment. This provides the most direct evidence of target engagement.

    • Peripheral Blood Mononuclear Cells (PBMCs): Collect blood samples to isolate PBMCs as a surrogate tissue for assessing systemic PARP inhibition.[6]

  • PAR Level Measurement:

    • Utilize a validated enzyme-linked immunosorbent assay (ELISA) to quantify PAR levels in cell lysates from tumor tissue or PBMCs.[9]

    • A significant reduction in PAR levels post-treatment compared to baseline indicates effective PARP inhibition. The this compound Phase 1 study demonstrated a ≥ 90% PAR inhibitory effect at doses from 10 mg/day.[5][6][7]

  • Data Analysis: Correlate this compound dose and plasma concentration with the degree of PAR inhibition to establish an exposure-response relationship.

RP2D_Determination_Logic cluster_data Data Inputs cluster_integration Integration & Decision Making Safety Safety & Tolerability Data (DLTs, Adverse Events) MTD Determine Maximum Tolerated Dose (MTD) Safety->MTD PK Pharmacokinetic (PK) Data (Cmax, AUC) Exposure_Response Analyze Exposure-Response (PK/PD & PK/Safety) PK->Exposure_Response PD Pharmacodynamic (PD) Data (PAR Inhibition) PD->Exposure_Response Efficacy Preliminary Efficacy Data (Tumor Response) Benefit_Risk Benefit/Risk Assessment at Each Dose Level Efficacy->Benefit_Risk MTD->Benefit_Risk Exposure_Response->Benefit_Risk RP2D Recommended Phase 2 Dose (RP2D) Benefit_Risk->RP2D

Caption: Logic for RP2D Determination.

Conclusion

The establishment of a Recommended Phase 2 Dose is a critical milestone in the clinical development of an oncology drug. For this compound, a Phase 1 study utilizing a 3+3 dose-escalation design successfully identified an RP2D of 160 mg once daily.[5][6][8] This dose was determined based on a comprehensive evaluation of safety, tolerability, pharmacokinetic, and pharmacodynamic data, which showed a favorable safety profile and potent target engagement at doses well below the maximum administered dose. These application notes and protocols provide a framework for designing and executing future studies to further investigate the safety and efficacy of this compound.

References

Application Note: Assessing Cell Viability for Venadaparib in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Venadaparib (also known as IDX-1197) is a potent, selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2.[1][2][3] PARP enzymes are critical components of the DNA single-strand break (SSB) repair machinery.[1][3] By inhibiting PARP, this compound prevents the repair of SSBs, which can then be converted into more lethal double-strand breaks (DSBs) during DNA replication.[1][4] This mechanism forms the basis of "synthetic lethality" in cancer cells with pre-existing defects in DSB repair, such as those with BRCA1/2 mutations.[3]

Combining PARP inhibitors with DNA-damaging chemotherapy agents is a promising strategy to enhance anti-tumor efficacy.[5][6] Chemotherapy can induce SSBs, which are then potentiated by PARP inhibition, leading to overwhelming DNA damage and cell death even in cancer cells without prior DNA repair defects.[6] Assessing the efficacy of such combination therapies in vitro is a crucial first step in drug development. Cell viability assays are fundamental tools for quantifying the cytotoxic or cytostatic effects of this compound and chemotherapy, both as single agents and in combination.[7]

This document provides detailed protocols for two standard cell viability assays—the colorimetric MTT assay and the luminescent CellTiter-Glo® assay—and outlines the experimental workflow for evaluating drug synergy.

Mechanism of Action: Synthetic Lethality

The synergistic interaction between this compound and DNA-damaging chemotherapy is rooted in the principle of synthetic lethality. Chemotherapy induces DNA single-strand breaks (SSBs). In a normal cell, PARP would detect this damage and recruit other repair proteins. This compound blocks this action. The unresolved SSBs collapse the replication fork during cell division, creating highly toxic double-strand breaks (DSBs). In cancer cells that are already deficient in repairing DSBs (e.g., via Homologous Recombination), this accumulation of damage is catastrophic and leads to apoptosis.

cluster_0 Standard DNA Repair Pathway cluster_1 Combination Therapy Pathway Chemo Chemotherapy SSB Single-Strand Break (SSB) Chemo->SSB PARP PARP Activation SSB->PARP SSBR SSB Repair PARP->SSBR Viability Cell Survival SSBR->Viability Chemo_V Chemotherapy SSB_V Single-Strand Break (SSB) Chemo_V->SSB_V PARP_V PARP SSB_V->PARP_V DSB Double-Strand Break (DSB) SSB_V->DSB Replication Fork Collapse This compound This compound This compound->PARP_V Inhibition Apoptosis Cell Death / Apoptosis DSB->Apoptosis (in HR-deficient cells)

Caption: this compound inhibits PARP, preventing SSB repair and promoting DSBs, leading to cell death.

Experimental Workflow for Combination Studies

Evaluating the combination of this compound and chemotherapy involves a systematic process of cell culture, treatment with a matrix of drug concentrations, incubation, and assessment of cell viability to determine potential synergistic effects.

A 1. Cell Seeding Plate cells at optimal density in 96-well plates. B 2. Drug Treatment Add single agents and combinations in a dose-matrix. A->B C 3. Incubation Incubate for a defined period (e.g., 72 hours). B->C D 4. Viability Assay Perform MTT or CellTiter-Glo® assay. C->D E 5. Data Acquisition Read absorbance or luminescence. D->E F 6. Synergy Analysis Calculate % inhibition and Combination Index (CI). E->F

Caption: Standard workflow for assessing cell viability in drug combination screening experiments.

Protocols for Cell Viability Assays

Two common methods for assessing cell viability are provided below. The choice of assay can depend on factors like sensitivity, throughput, and the specific cell line.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells.[8] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[8][9] The amount of formazan, quantified by spectrophotometry, is proportional to the number of living cells.[8]

A. Reagent Preparation

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS).[8] Filter-sterilize the solution using a 0.2 µm filter and store in a light-protected container at 4°C for frequent use or -20°C for long-term storage.[9]

  • Solubilization Solution: A common solution is 10% SDS in 0.01 M HCl.[10] Gently warm to 37°C if a precipitate forms.[11]

B. Assay Procedure

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[10] Include wells with medium only for background control.

  • Drug Treatment: After allowing cells to adhere (typically overnight), replace the medium with fresh medium containing various concentrations of this compound, the chemotherapy agent, or the combination. Include untreated and solvent-only control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9][10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the Solubilization Solution to each well to dissolve the formazan crystals.[11]

  • Mixing: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[8][9]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background noise.[8]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[12] The reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[12]

A. Reagent Preparation

  • Reagent Equilibration: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.[13] Also, allow the lyophilized CellTiter-Glo® Substrate to equilibrate to room temperature.[13]

  • Reconstitution: Transfer the entire volume of the buffer into the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[13][14]

B. Assay Procedure

  • Cell Plating and Dosing: Follow steps 1 and 2 from the MTT protocol, but use opaque-walled 96-well plates suitable for luminescence measurements.[13]

  • Plate Equilibration: After the 72-hour drug incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[13][14]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14]

  • Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][14]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]

  • Luminescence Reading: Record the luminescence using a plate luminometer.

Data Presentation and Analysis

The primary output of a cell viability assay is a dose-response curve, from which the IC50 (the concentration of a drug that inhibits 50% of cell growth/viability) can be calculated. For combination studies, these values are used to assess synergy.

Quantitative Data Summary

Data should be organized to clearly show the effects of single agents versus the combination. In vitro studies have demonstrated that this compound can synergize with SN-38 (the active metabolite of the chemotherapy drug Irinotecan) in various gastric cancer cell lines.[6] The table below shows example data reflecting this synergy, where the IC50 of SN-38 is significantly reduced in the presence of a low concentration of this compound.[6]

Cell LineTreatmentIC50 (nM)
SNU-638 (BRCA2m) SN-38 alone1.72
SN-38 + this compound (10 nM)0.28
SNU-668 (BRCA1m) SN-38 alone10.7
SN-38 + this compound (10 nM)1.5
AGS (low ATM) SN-38 alone0.62
SN-38 + this compound (10 nM)0.049
SNU-484 (HR proficient) SN-38 alone2.25
SN-38 + this compound (10 nM)0.38

Data adapted from a study on this compound and SN-38 synergy.[6]

Synergy Analysis

To formally quantify the interaction between two drugs, the Combination Index (CI) is often calculated using the Chou-Talalay method. The CI value indicates the nature of the drug interaction:

  • CI < 1: Synergy (the combined effect is greater than the sum of individual effects)

  • CI = 1: Additive effect

  • CI > 1: Antagonism (the combined effect is less than the sum of individual effects)

The workflow for this analysis involves normalizing the raw data and applying a mathematical model to determine the CI value.

A Raw Data (Absorbance or Luminescence) B Data Normalization Calculate % Inhibition relative to untreated controls. A->B C Dose-Response Curves Generate curves for single agents and combinations. B->C D Synergy Calculation Use software (e.g., CompuSyn) to calculate Combination Index (CI). C->D E Interaction Assessment D->E F Synergy (CI < 1) E->F CI < 1 G Additive (CI = 1) E->G CI = 1 H Antagonism (CI > 1) E->H CI > 1

Caption: Logical workflow for analyzing drug combination data to determine synergy.

References

Application Notes and Protocols for Measuring Intratumoral PAR Inhibition with Venadaparib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venadaparib (also known as IDX-1197) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3][4][5] These enzymes are critical components of the cellular DNA damage response, particularly in the repair of single-strand breaks (SSBs).[1][5] By inhibiting PARP, this compound prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[1][5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs can lead to synthetic lethality and cell death.[6]

Measuring the extent of PARP inhibition within tumor tissue is a critical pharmacodynamic (PD) biomarker in the development of PARP inhibitors like this compound.[7][8] It provides direct evidence of target engagement and can help establish dose-response relationships, optimize dosing schedules, and identify a therapeutic window.[9] This document provides detailed application notes and protocols for the quantification of intratumoral PAR inhibition following treatment with this compound. The primary methods covered are the Enzyme-Linked Immunosorbent Assay (ELISA) for poly(ADP-ribose) (PAR) quantification and Immunohistochemistry (IHC) for PAR visualization.

Signaling Pathway and Mechanism of Action

PARP_Inhibition_Pathway

Caption: PARP signaling pathway and the mechanism of this compound inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's potency and its effect on intratumoral PARP inhibition.

Table 1: In Vitro Potency of this compound

ParameterValueCell LineNotes
PARP-1 IC₅₀ 1.4 nM-Enzymatic assay.[1]
PARP-2 IC₅₀ 1.0 nM-Enzymatic assay.[1]
PAR Formation EC₅₀ 0.5 nMHeLaCellular assay measuring PAR synthesis inhibition.[6]
PARP Trapping EC₅₀ Similar to Olaparib & Talazoparib-Cellular assay.[6]

Table 2: Intratumoral Pharmacodynamics of this compound in a Patient-Derived Xenograft (PDX) Model

Dose of this compound HClTime PointIntratumoral PAR Inhibition
12.5 mg/kg (single oral dose)24 hours> 90%
Source: OV_065 PDX model[6][10][11]

Table 3: Clinical Pharmacodynamic Data from a Phase I Study in Advanced Solid Tumors

This compound DoseIntratumoral PAR Inhibition
≥ 10 mg/day≥ 90%
Source: Tumor biopsy samples[3][8][12][13][14]

Experimental Protocols

Protocol 1: Quantification of Intratumoral PAR Levels using ELISA

This protocol is adapted from commercially available high-throughput PARP in vivo pharmacodynamic assays.[15][16]

ELISA_Workflow

Caption: Experimental workflow for quantifying intratumoral PAR levels via ELISA.

A. Materials and Reagents:

  • Tumor tissue biopsies (fresh or frozen)

  • HT PARP in vivo Pharmacodynamic Assay Kit (e.g., from R&D Systems or similar)[15]

    • Anti-PAR coated microplate

    • PAR Standard

    • Biotinylated anti-PAR detection antibody

    • Streptavidin-HRP

    • Chemiluminescent Substrate

    • Cell Lysis Buffer

    • DNase I

    • Assay Diluent

  • RIPA Buffer

  • PARP Inhibitor Cocktail (to prevent ex vivo PAR synthesis)

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Microplate reader with chemiluminescence detection capability

  • Homogenizer or sonicator

  • Microcentrifuge

B. Sample Preparation:

  • Tumor Lysate Preparation:

    • Excise tumor tissue and immediately snap-freeze in liquid nitrogen or proceed directly to lysis to minimize changes in PAR levels.

    • For frozen tissue, add 5-10 µL of ice-cold RIPA buffer containing a PARP inhibitor cocktail and protease/phosphatase inhibitors per mg of tissue.[17]

    • Homogenize or sonicate the tissue sample on ice until fully lysed.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[17]

    • Carefully collect the supernatant.

    • (Optional but recommended) Add SDS to a final concentration of 1% and boil for 5 minutes to further denature proteins and inactivate enzymes.[17]

  • Protein Quantification:

    • Determine the total protein concentration of each tumor lysate using a BCA protein assay or a similar method. This is crucial for normalizing the PAR levels.

C. ELISA Procedure (Sandwich ELISA):

  • Standard Curve Preparation: Prepare a dilution series of the PAR standard in the provided Assay Diluent, typically ranging from 5 nM to 0.019 nM.[17]

  • Sample Addition: Add a standardized amount of protein from each tumor lysate (e.g., 10-20 µg) to the wells of the anti-PAR antibody-coated microplate. Also, add the prepared standards to their designated wells.

  • Incubation: Incubate the plate according to the kit manufacturer's instructions (e.g., 2 hours at room temperature or overnight at 4°C).

  • Washing: Wash the plate several times with the provided wash buffer to remove unbound proteins.

  • Detection Antibody: Add the biotinylated anti-PAR detection antibody to each well and incubate as recommended.

  • Washing: Repeat the washing steps.

  • Streptavidin-HRP: Add Streptavidin-HRP conjugate to each well and incubate. This will bind to the biotinylated detection antibody.

  • Washing: Perform a final series of washes to remove unbound Streptavidin-HRP.

  • Signal Development: Add the chemiluminescent substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a microplate reader.

D. Data Analysis:

  • Generate a standard curve by plotting the luminescence values of the PAR standards against their known concentrations.

  • Determine the PAR concentration in each tumor sample by interpolating its luminescence value on the standard curve.

  • Normalize the PAR concentration to the total protein concentration of the lysate (e.g., in pmol PAR/mg protein).

  • Calculate the percentage of PAR inhibition in this compound-treated tumors relative to vehicle-treated control tumors:

    • % PAR Inhibition = (1 - [PAR]treated / [PAR]control) x 100

Protocol 2: Visualization of Intratumoral PAR Levels using Immunohistochemistry (IHC)

IHC provides a semi-quantitative and spatial assessment of PAR levels within the tumor microenvironment.[18][19]

IHC_Workflow

Caption: Experimental workflow for visualizing intratumoral PAR levels via IHC.

A. Materials and Reagents:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks

  • Microtome

  • Glass slides

  • Xylene

  • Ethanol series (100%, 95%, 70%)

  • Antigen retrieval solution (e.g., 10 mM Citrate Buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • Primary antibody: Rabbit or mouse anti-PAR monoclonal antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit or anti-mouse IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

B. IHC Procedure:

  • Deparaffinization and Rehydration:

    • Cut 5-8 µm sections from the FFPE tumor blocks and mount them on slides.[20]

    • Deparaffinize the slides by incubating them in xylene (2 changes, 5 minutes each).[20]

    • Rehydrate the sections by passing them through a graded series of ethanol (100%, 95%, 70%) and finally into distilled water.[20]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in 10 mM citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.[20]

    • Allow the slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate the sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[20]

    • Rinse with PBS.

  • Blocking:

    • Incubate the sections with a blocking solution for at least 30 minutes to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation:

    • Incubate the sections with the primary anti-PAR antibody at an optimized dilution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the slides with PBS.

    • Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • Wash the slides with PBS.

    • Apply the DAB substrate solution and incubate until the desired brown color intensity is reached (typically 1-5 minutes).[20]

    • Wash with distilled water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain the slides with hematoxylin for 1-2 minutes.[20]

    • Rinse thoroughly with running tap water.

    • Dehydrate the sections through a graded ethanol series and clear in xylene.[20]

    • Coverslip the slides using a permanent mounting medium.

C. Image Analysis and Interpretation:

  • Images of the stained tissue sections should be captured using a light microscope.

  • The intensity of the brown DAB staining corresponds to the level of PAR. A significant reduction in staining intensity in this compound-treated tumors compared to controls indicates effective PARP inhibition.

  • Semi-quantitative analysis can be performed using scoring methods (e.g., H-score) that consider both the intensity of staining and the percentage of positive cells. This can be done manually by a pathologist or with the aid of image analysis software.

Conclusion

The measurement of intratumoral PAR levels is a robust method for assessing the pharmacodynamic activity of this compound. Both ELISA and IHC are powerful techniques that provide quantitative and semi-quantitative data, respectively. ELISA offers high-throughput and precise quantification of total PAR levels in tumor lysates, making it ideal for dose-escalation studies and determining dose-response relationships. IHC provides valuable spatial information, allowing for the visualization of PAR inhibition within the context of the tumor microenvironment. The choice of method will depend on the specific research question, available resources, and the nature of the tumor samples. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively measure this compound-induced PARP inhibition in preclinical and clinical settings.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Venadaparib in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of Venadaparib, a novel PARP inhibitor, in plasma samples. The described protocol is applicable for preclinical and clinical pharmacokinetic studies. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay has been shown to be linear, accurate, precise, and robust over a clinically relevant concentration range.

Introduction

This compound (also known as IDX-1197 or NOV140101) is a next-generation poly(ADP-ribose) polymerase (PARP) inhibitor being developed for the treatment of various solid cancers.[1] It has shown potent and selective inhibition of PARP-1 and PARP-2 enzymes.[2][3] To support the clinical development of this compound, a reliable and sensitive bioanalytical method is essential for the characterization of its pharmacokinetic profile. LC-MS/MS is the preferred platform for such applications due to its high sensitivity, selectivity, and throughput.[4] This document provides a comprehensive protocol for the determination of this compound concentration in plasma using LC-MS/MS.

Experimental Workflow

LC-MS/MS Workflow for this compound Quantification Figure 1: Experimental Workflow plasma_sample Plasma Sample Collection add_is Addition of Internal Standard (IS) plasma_sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing Sample Preparation Protocol Figure 2: Sample Preparation start Start: 20 µL Plasma Sample add_is Add 20 µL Internal Standard (e.g., 15 ng/mL Imipramine) start->add_is vortex1 Vortex Mix (2 min, 1000 rpm) add_is->vortex1 add_ppt Add Protein Precipitation Agent (e.g., Acetonitrile) vortex1->add_ppt vortex2 Vortex Mix (2 min) add_ppt->vortex2 centrifuge Centrifuge (e.g., 13,000 rpm, 10 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant to Vial centrifuge->transfer end_node Ready for LC-MS/MS Injection transfer->end_node

References

Application Notes and Protocols for Studying Venadaparib Efficacy in CAPAN-1 and MX-1 Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venadaparib (also known as IDX-1197 or NOV140101) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3][4][5][6][7][8][9] PARP inhibitors are a class of targeted therapies that have shown significant promise in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations.[10][11][12] By inhibiting PARP-mediated single-strand break repair, this compound leads to the accumulation of double-strand breaks during DNA replication.[2][5][8] In cancer cells with defective HR, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[1][2][10]

This document provides detailed application notes and protocols for utilizing two well-established human cancer cell line-derived xenograft (CDX) models, CAPAN-1 (pancreatic adenocarcinoma) and MX-1 (breast adenocarcinoma), to evaluate the in vivo efficacy of this compound.

Animal Models: CAPAN-1 and MX-1

CAPAN-1

The CAPAN-1 cell line, established from a liver metastasis of a human pancreatic ductal adenocarcinoma, is a valuable model for studying pancreatic cancer.[13][14][15][16][17][18] A key characteristic of this cell line is a single base-pair deletion in the BRCA2 allele, resulting in a truncated and non-functional protein.[13][14] This inherent deficiency in homologous recombination makes CAPAN-1 cells particularly sensitive to PARP inhibitors.[19] Additionally, CAPAN-1 cells harbor other common cancer-associated mutations, including KRAS (G12V) and an inactivating mutation in p53.[13][14] When implanted into immunocompromised mice, CAPAN-1 cells form poorly-differentiated tumors, providing a relevant model to study the efficacy of drugs like this compound in a BRCA-deficient pancreatic cancer setting.[13][16][17]

MX-1

The MX-1 cell line was derived from a metastatic human breast carcinoma and is widely used in breast cancer research.[20][21][22][23] It is a model of triple-negative breast cancer (TNBC), lacking the expression of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[24] While the specific BRCA status of the commonly used MX-1 line is not always explicitly stated in all public resources, it is frequently used in studies evaluating therapies for aggressive breast cancers and has been shown to be sensitive to agents targeting DNA repair pathways.[24] The MX-1 xenograft model is well-characterized and has been instrumental in the preclinical evaluation of numerous anticancer agents.[23][24]

Quantitative Data Summary

The following tables summarize the tumor growth inhibition (TGI) data from preclinical studies of this compound in CAPAN-1 and MX-1 xenograft models.

Table 1: this compound Efficacy in the CAPAN-1 Xenograft Model [1]

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleDuration (Days)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-OralOnce Daily280
This compound HCl50OralOnce Daily2862.2
This compound HCl100OralOnce Daily2882.5
This compound HCl200OralOnce Daily28110.7

Table 2: this compound Efficacy in the MX-1 Xenograft Model [1]

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleDuration (Days)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-OralOnce Daily230
This compound HCl12.5OralOnce Daily2343.8
This compound HCl25OralOnce Daily2362.9
This compound HCl50OralOnce Daily2371.0
Olaparib100OralOnce Daily2341.7

Signaling Pathway and Experimental Workflow Diagrams

This compound's Mechanism of Action: Synthetic Lethality

Venadaparib_Mechanism Mechanism of this compound in HR-Deficient Cancer Cells cluster_0 Normal Cell (HR-Proficient) cluster_1 HR-Deficient Cancer Cell + this compound SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER activates BER->SSB repairs HR Homologous Recombination (HR) Cell_Survival Cell Survival HR->Cell_Survival DSB Double-Strand Break (DSB) DSB->HR repaired by Replication DNA Replication Replication->DSB can lead to SSB_cancer Single-Strand Break (SSB) PARP_cancer PARP SSB_cancer->PARP_cancer repair blocked Replication_cancer DNA Replication SSB_cancer->Replication_cancer unrepaired This compound This compound This compound->PARP_cancer inhibits DSB_cancer Accumulated Double-Strand Breaks (DSBs) Replication_cancer->DSB_cancer leads to HR_deficient Defective Homologous Recombination (e.g., BRCA mutation) DSB_cancer->HR_deficient cannot be repaired by Apoptosis Apoptosis / Cell Death HR_deficient->Apoptosis

Caption: this compound induces synthetic lethality in HR-deficient cells.

In Vivo Efficacy Study Workflow

InVivo_Workflow Workflow for In Vivo Efficacy Study of this compound cluster_cell_prep Cell Preparation cluster_animal_phase Animal Phase cluster_analysis Data Analysis Cell_Culture Culture CAPAN-1 or MX-1 Cells Harvest Harvest and Count Cells Cell_Culture->Harvest Resuspend Resuspend in Matrigel/PBS Harvest->Resuspend Implantation Subcutaneous Implantation into Nude Mice Resuspend->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Dosing Oral Administration of this compound or Vehicle Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint Euthanize and Harvest Tumors at Endpoint Monitoring->Endpoint TGI_Calc Calculate Tumor Growth Inhibition (TGI) Endpoint->TGI_Calc Stats Statistical Analysis TGI_Calc->Stats Report Generate Report Stats->Report

Caption: A typical workflow for a xenograft efficacy study.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of CAPAN-1 and MX-1 Cells

Materials:

  • CAPAN-1 (ATCC® HTB-79™) or MX-1 cell line

  • For CAPAN-1: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% Fetal Bovine Serum (FBS)[25] OR RPMI-1640 medium with 10% FBS.[14]

  • For MX-1: RPMI-1640 medium supplemented with 10% FBS[20] OR DMEM:Ham's F12 (1:1) with 10% FBS.[21]

  • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

  • T-75 cell culture flasks

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-7 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C with 5% CO2. Change the medium after 24 hours to remove residual cryoprotectant.

  • Subculturing (Passaging):

    • Grow cells to 80-90% confluency.

    • Aspirate the culture medium from the flask.

    • Briefly rinse the cell layer with 5-10 mL of sterile PBS to remove any remaining serum.[14][21]

    • Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell layer is covered.

    • Incubate at 37°C for 5-15 minutes for CAPAN-1 or approximately 10 minutes for MX-1,[21] or until cells detach. Observe under a microscope.

    • Once detached, add 6-8 mL of complete growth medium to the flask to neutralize the trypsin.[14]

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer the desired volume of cell suspension to new flasks containing pre-warmed complete growth medium. A subcultivation ratio of 1:2 to 1:4 is recommended for CAPAN-1.[14][25]

    • Incubate cultures at 37°C with 5% CO2.

Protocol 2: In Vivo Efficacy Study in Xenograft Models

Materials:

  • Female BALB/c nude mice, 6-8 weeks old[1]

  • Cultured CAPAN-1 or MX-1 cells, harvested during exponential growth phase

  • Sterile PBS

  • Matrigel Basement Membrane Matrix

  • This compound HCl

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest CAPAN-1 or MX-1 cells as described in Protocol 1.

    • Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL).

    • Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, begin measuring tumor volume twice weekly using calipers.[1]

    • Calculate tumor volume using the formula: (Length × Width²) / 2.[1]

    • When the mean tumor volume reaches approximately 100–250 mm³, randomize the mice into treatment and control groups, ensuring the average tumor size is similar across all groups.[1]

  • Drug Preparation and Administration:

    • Prepare this compound HCl in the appropriate vehicle at the desired concentrations (e.g., 12.5, 25, 50, 100, 200 mg/kg).

    • Administer the prepared this compound solution or vehicle control to the respective groups via oral gavage once daily.[1]

  • Efficacy Evaluation:

    • Continue to measure tumor volume and mouse body weight twice weekly throughout the study (e.g., 23-28 days).[1]

    • Monitor the animals daily for any signs of morbidity or mortality.[1]

    • At the end of the study, euthanize the mice according to institutional guidelines.

    • Harvest the tumors for further analysis if required (e.g., pharmacodynamic studies).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] × 100.

    • Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups. A P-value < 0.05 is typically considered statistically significant.

Conclusion

The CAPAN-1 and MX-1 xenograft models are robust and reproducible systems for evaluating the preclinical efficacy of this compound. The protocols and data presented here provide a comprehensive guide for researchers aiming to study the antitumor effects of this novel PARP inhibitor. The significant tumor growth inhibition observed in both models, particularly in the BRCA2-mutant CAPAN-1 line, underscores the potential of this compound as a targeted therapy for cancers with deficiencies in homologous recombination.

References

Troubleshooting & Optimization

Mechanisms of resistance to Venadaparib therapy

Author: BenchChem Technical Support Team. Date: November 2025

Venadaparib Therapy Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting assistance for experiments involving the PARP inhibitor, this compound (also known as AZD2461 or IDX-1197). The information is presented in a question-and-answer format to directly address common issues related to drug resistance.

Frequently Asked Questions (FAQs)

FAQ 1: Reduced this compound Potency and Suspected Drug Efflux

Question: My cancer cell lines, which were initially sensitive to this compound, are now showing reduced sensitivity (i.e., a higher IC50 value). How can I determine if this acquired resistance is due to the increased activity of drug efflux pumps?

Answer: Increased drug efflux is a common mechanism of resistance to PARP inhibitors.[1] It involves the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), which actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[2][3] this compound (AZD2461) was specifically designed to be a poor substrate for these transporters, making it effective in some models where resistance to other PARP inhibitors like olaparib is driven by P-gp overexpression.[4][5] However, it is still crucial to experimentally verify this.

A logical workflow can help determine if drug efflux is the cause of the observed resistance.

start Start: Resistant Cell Line (Increased IC50) ic50 Step 1: Confirm Resistance Perform IC50 determination with and without a known P-gp inhibitor (e.g., Tariquidar, Verapamil) start->ic50 result Result Interpretation ic50->result efflux Conclusion: Efflux is a likely mechanism. Proceed to expression analysis. result->efflux IC50 significantly decreases with inhibitor no_efflux Conclusion: Efflux is unlikely. Investigate other mechanisms (e.g., HR restoration). result->no_efflux No significant change in IC50 expression Step 2: Gene & Protein Expression - qPCR for ABCB1 mRNA - Western Blot for P-glycoprotein efflux->expression functional Step 3: Functional Assay Perform a dye efflux assay (e.g., Rhodamine 123, Calcein-AM) expression->functional final Final Confirmation: Correlate expression levels and functional efflux with resistance profile. functional->final

Caption: Troubleshooting workflow for identifying drug efflux-mediated resistance.

The table below presents hypothetical data from an experiment designed to test the effect of a P-gp inhibitor on this compound's potency in a sensitive parental cell line versus a derived resistant cell line.

Cell LineTreatmentIC50 (nM)Fold Change in IC50
Parental (Sensitive)This compound alone15-
Parental (Sensitive)This compound + Tariquidar (1 µM)120.8x
ResistantThis compound alone45030x (vs. Parental)
ResistantThis compound + Tariquidar (1 µM)251.7x (vs. Parental)

A significant decrease in the IC50 value in the resistant cell line upon co-treatment with an efflux pump inhibitor strongly suggests that P-gp-mediated efflux is a primary mechanism of resistance.

1. Drug Efflux Assay using Calcein-AM

This assay measures the function of ABC transporters. Calcein-AM is a non-fluorescent substrate that can freely enter the cell. Inside the cell, esterases convert it to fluorescent calcein. Active efflux pumps will transport the non-fluorescent Calcein-AM out of the cell before it can be converted, resulting in lower intracellular fluorescence.

  • Materials:

    • Sensitive and resistant cell lines

    • Calcein-AM (stock solution in DMSO)

    • Efflux pump inhibitor (e.g., Verapamil, Tariquidar)

    • Propidium Iodide (for dead cell exclusion)

    • Phenol red-free culture medium

    • Flow cytometer

  • Procedure:

    • Harvest and wash cells, then resuspend in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.

    • Create experimental tubes: (a) cells only, (b) cells + Calcein-AM, (c) cells + Calcein-AM + inhibitor.

    • If using an inhibitor, pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.[6]

    • Add Calcein-AM to the respective tubes at a final concentration of 0.25-1 µM and incubate for 30 minutes at 37°C.

    • Stop the reaction by adding ice-cold PBS and centrifuge the cells at 4°C.

    • Resuspend the cell pellets in ice-cold PBS. Add Propidium Iodide just before analysis.

    • Analyze the fluorescence of the live cell population using a flow cytometer (e.g., FITC channel for Calcein).[7]

  • Expected Outcome: Resistant cells with high efflux activity will show lower calcein fluorescence compared to sensitive cells. The addition of an inhibitor should restore fluorescence in the resistant cells.

FAQ 2: Resistance in BRCA-Mutant Models via Homologous Recombination (HR) Restoration

Question: My BRCA1/2-mutant cancer cells have developed resistance to this compound. How can I test for secondary (or "reversion") mutations in BRCA1/2 that restore the gene's function?

Answer: A primary mechanism of action for PARP inhibitors is synthetic lethality in cells with deficient homologous recombination (HR), often due to mutations in BRCA1 or BRCA2.[8] A well-documented mechanism of acquired resistance is the development of secondary mutations in these genes that restore the open reading frame and produce a functional or partially functional protein.[9][10] This restoration of HR function negates the synthetic lethal effect of this compound.[2]

Secondary mutations can restore the function of the BRCA protein, re-enabling the HR pathway for repairing double-strand breaks and conferring resistance to PARP inhibitors.

cluster_0 Sensitive Cell (HR Deficient) cluster_1 Resistant Cell (HR Restored) DSB DNA Double-Strand Break (DSB) BRCA_mut Mutated BRCA1/2 (Non-functional protein) DSB->BRCA_mut HR_fail Homologous Recombination Fails BRCA_mut->HR_fail Death Cell Death (Synthetic Lethality) HR_fail->Death This compound This compound (PARP Inhibition) DSB2 DNA Double-Strand Break (DSB) BRCA_rev Reversion Mutation in BRCA1/2 (Restores function) DSB2->BRCA_rev HR_ok Homologous Recombination Active BRCA_rev->HR_ok Survival Cell Survival (Resistance) HR_ok->Survival Venadaparib2 This compound (PARP Inhibition)

Caption: Mechanism of resistance through BRCA1/2 reversion mutations.

1. Sequencing of BRCA1 and BRCA2 Genes

This is the most direct method to identify reversion mutations. Next-Generation Sequencing (NGS) is preferred over Sanger sequencing due to its higher sensitivity for detecting mutations present in a sub-population of cells.[11][12]

  • Materials:

    • Genomic DNA extracted from parental (sensitive) and resistant cell lines.

    • PCR primers for amplifying all coding exons and flanking intronic regions of BRCA1 and BRCA2.

    • NGS library preparation kit.

    • NGS sequencer (e.g., Illumina MiSeq/NextSeq or Ion Torrent).

  • Procedure:

    • DNA Extraction: Isolate high-quality genomic DNA from both sensitive and resistant cell populations.

    • Library Preparation:

      • Amplify the target regions (BRCA1/2 exons) using a multiplex PCR-based approach (e.g., AmpliSeq) to generate amplicons.[11] This is crucial for FFPE tissue but also works well for cell line DNA.

      • Ligate sequencing adapters to the amplicons.

      • Purify and quantify the resulting library.

    • Sequencing: Pool libraries and sequence on an appropriate NGS platform.[13]

    • Data Analysis:

      • Align sequencing reads to the human reference genome.

      • Perform variant calling, comparing the resistant cell line's sequence to both the reference genome and the parental cell line's sequence.

      • Annotate identified variants to determine if they restore the open reading frame of the BRCA1/2 gene.

  • Expected Outcome: Identification of new insertions, deletions, or point mutations in the resistant cell line's BRCA1/2 gene that are absent in the parental line and that result in a corrected reading frame.

FAQ 3: Investigating Altered PARP Activity or Trapping

Question: I am not observing the expected level of PARP inhibition or cell death in my this compound-treated cells, but I have ruled out efflux and HR restoration. What other mechanisms could be at play?

Answer: Resistance can also arise from alterations at the level of the drug target itself. This can include mutations in the PARP1 gene that prevent the drug from binding or reduce its ability to "trap" the PARP1 enzyme on the DNA, which is a key part of its cytotoxic effect.[1][14] Additionally, the loss of Poly (ADP-ribose) glycohydrolase (PARG), the enzyme that counteracts PARP, can also lead to resistance by allowing a basal level of PARylation to occur, which reduces PARP1 trapping.[15][16]

1. Western Blot for PARP Activity (PARylation)

This assay measures the catalytic activity of PARP enzymes. In the presence of an effective inhibitor like this compound, the formation of poly(ADP-ribose) (PAR) chains on proteins should be strongly suppressed.

  • Protocol:

    • Culture sensitive and resistant cells. Treat with a DNA damaging agent (e.g., H₂O₂) for a short period to induce PARP activity, with and without pre-incubation with this compound.

    • Harvest cells and prepare whole-cell lysates using RIPA buffer with protease and phosphatase inhibitors.[17]

    • Separate proteins via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[18]

    • Block the membrane and incubate with a primary antibody specific for PAR (poly(ADP-ribose)).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.[19]

    • Re-probe the blot for total PARP1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Expected Outcome: In sensitive cells, this compound should block the H₂O₂-induced increase in PARylation. In resistant cells with a target-site mutation, PARylation might persist despite this compound treatment.

The table below shows representative results from a PARP activity assay.

Cell LineTreatmentRelative PAR Level (Densitometry Units)
SensitiveVehicle1.0
SensitiveH₂O₂15.2
SensitiveThis compound + H₂O₂1.5
ResistantVehicle1.1
ResistantH₂O₂14.8
ResistantThis compound + H₂O₂9.7

In this example, the resistant cell line retains significant PARP activity in the presence of this compound, suggesting a potential target-related resistance mechanism.

2. Sequencing of the PARP1 Gene

Similar to the protocol for BRCA1/2, sequencing the PARP1 gene in resistant clones can identify mutations in the drug-binding pocket or other critical domains that confer resistance.

References

Venadaparib Phase 1 Trials: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the dose-limiting toxicities (DLTs) and overall safety profile of Venadaparib observed in its initial phase 1 clinical trials. The following information is presented in a question-and-answer format to directly address potential inquiries during experimental planning and execution.

Frequently Asked Questions (FAQs)

Q1: Were any dose-limiting toxicities (DLTs) observed for this compound in the first-in-human phase 1 trial?

No, in the phase 1 dose-finding study of this compound monotherapy in patients with advanced solid tumors, no dose-limiting toxicities were observed up to the maximum tested dose of 240 mg per day.[1][2][3]

Q2: What was the maximum tolerated dose (MTD) determined in the phase 1 trial?

The maximum tolerated dose (MTD) was not determined because no DLTs were observed, even at the highest administered dose of 240 mg/day.[4] The recommended phase 2 dose (RP2D) was established as 160 mg once daily.[1][5]

Q3: What were the most common adverse events (AEs) reported in the trial?

The most frequently observed adverse drug reactions were anemia (56%), nausea (38%), and neutropenia (25%).[2][3]

Q4: What were the most frequent high-grade (Grade 3 or 4) adverse events?

The most common Grade 3 or 4 adverse events were primarily hematological and included:

  • Anemia (50%)[1]

  • Neutropenia (22%)[1]

  • Thrombocytopenia (6%)[1]

One serious adverse drug reaction of febrile neutropenia was reported at the 120 mg dose.[4]

Data on Adverse Events

The following table summarizes the most frequent treatment-emergent adverse events, with a focus on high-grade toxicities.

Table 1: Summary of Frequent (≥5%) this compound-Related Adverse Events

Adverse EventAny Grade (%)Grade 3 or 4 (%)
Anemia56%[2]50%[1]
Nausea38%[2]Not Reported
Neutropenia25%[2]22%[1]
ThrombocytopeniaNot Reported6%[1]
Vomiting15.6%[4]Not Reported

Experimental Protocols

Phase 1 Dose-Escalation Study Design

The first-in-human trial of this compound was a dose-finding study designed to evaluate its safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-cancer efficacy as a monotherapy.

  • Study Design: The trial employed a conventional 3+3 dose-escalation design.[1][5] This design involves enrolling three patients at a given dose level. If no DLTs are observed, the trial proceeds to the next higher dose level. If one of the three patients experiences a DLT, three more patients are enrolled at the same dose level. The MTD is declared as the dose level at which two or more of the six patients experience a DLT.

  • Patient Population: The study enrolled 32 patients with advanced solid tumors that had progressed after standard-of-care therapy.[1][2] The most common tumor types were breast and ovarian cancer.[1]

  • Dosing Regimen: this compound was administered orally once daily in 3-week cycles.[2][3] The dose levels ranged from 2 mg/day to 240 mg/day.[1][5]

  • DLT Assessment: Dose-limiting toxicities were assessed during the first cycle of treatment.[2] Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[6][7][8][9]

Visualizations

This compound Mechanism of Action

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[10][11][12][13] These enzymes are critical for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, this compound prevents the repair of SSBs, which can then lead to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to cell death through a process known as synthetic lethality.[10][12][13]

Venadaparib_Mechanism cluster_0 Normal DNA Repair cluster_1 Action of this compound cluster_2 Synthetic Lethality in HR-Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Unrepaired_SSB Unrepaired SSB DNA_SSB->Unrepaired_SSB leads to BER Base Excision Repair PARP->BER activates DNA_Repaired Repaired DNA BER->DNA_Repaired results in This compound This compound This compound->PARP inhibits Inhibited_PARP Inhibited PARP DNA_DSB DNA Double-Strand Break (DSB) Unrepaired_SSB->DNA_DSB during replication DNA_Replication DNA Replication Failed_DSB_Repair Failed DSB Repair DNA_DSB->Failed_DSB_Repair cannot be repaired due to HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) HR_Deficiency->Failed_DSB_Repair Cell_Death Apoptosis / Cell Death Failed_DSB_Repair->Cell_Death

Caption: Mechanism of action of this compound leading to synthetic lethality.

Dose Escalation and Safety Findings

The phase 1 trial followed a standard dose-escalation protocol. Despite escalating the dose significantly, no DLTs were encountered, indicating a favorable safety profile at the tested dosages.

Dose_Escalation cluster_findings Key Findings Dose_2mg 2 mg/day Dose_40mg 40 mg/day Dose_2mg->Dose_40mg AEs Adverse Events Observed (Anemia, Neutropenia) Dose_2mg->AEs Observed from lowest dose Dose_160mg 160 mg/day (RP2D) Dose_40mg->Dose_160mg Dose_240mg 240 mg/day Dose_160mg->Dose_240mg No_DLT No Dose-Limiting Toxicities Observed Dose_240mg->No_DLT Result

Caption: Logical flow of dose escalation and key safety findings.

References

Managing hematologic toxicities of Venadaparib in research models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing hematologic toxicities associated with Venadaparib in research models. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common hematologic toxicities observed with this compound in research models?

A1: Based on preclinical studies, the most frequently observed hematologic toxicities associated with this compound are anemia, neutropenia, and thrombocytopenia.[1][2][3][4] A 4-week toxicity study in Wistar Han rats showed significant decreases in erythrocyte count, hemoglobin levels, and hematocrit ratios, particularly at higher doses.[1]

Q2: What is the mechanism by which this compound causes hematologic toxicity?

A2: this compound is a potent inhibitor of PARP-1 and PARP-2 enzymes, which are crucial for DNA single-strand break repair.[1][5] By inhibiting these enzymes, this compound leads to the accumulation of DNA damage, particularly in rapidly dividing cells like hematopoietic stem and progenitor cells in the bone marrow.[6][7] This can result in impaired hematopoiesis and subsequent cytopenias. PARP-2, in particular, plays an essential role in the survival of hematopoietic stem/progenitor cells under stress.[8]

Q3: At what dose levels can I expect to see hematologic toxicities in my animal models?

A3: The dose at which hematologic toxicities are observed can vary depending on the animal model, dose, and duration of treatment. In a 4-week study in Wistar Han rats, significant decreases in erythrocyte count, hemoglobin, and hematocrit were observed at doses of 60 mg/kg in males and ≥15 mg/kg in females.[1] It is crucial to establish a dose-response relationship in your specific model.

Q4: Are the hematologic toxicities induced by this compound reversible?

A4: In a 4-week toxicity study in rats, a 4-week off-dose recovery period was included.[9] While specific data on the reversibility of this compound-induced hematologic toxicities from this study is not detailed in the provided search results, myelosuppression from many cytotoxic agents is often reversible upon cessation of treatment.[7] Close monitoring during a recovery phase is recommended to assess reversibility in your model.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant weight loss and lethargy in animals May be a clinical sign of severe anemia or general toxicity.1. Immediately assess the animal's well-being. 2. Perform a complete blood count (CBC) to check for anemia, neutropenia, and thrombocytopenia. 3. Consider dose reduction or temporary interruption of this compound treatment. 4. Provide supportive care as needed (e.g., nutritional support, fluid therapy).
Unexpectedly severe drop in blood cell counts at a previously tolerated dose Variation in drug metabolism, animal health status, or technical error in dosing or blood collection.1. Verify the correct dose of this compound was administered. 2. Review animal health records for any concurrent illnesses. 3. Repeat CBC to confirm the findings. 4. If confirmed, consider a dose reduction for subsequent treatments.
Difficulty in obtaining sufficient blood volume for analysis in mice Small animal size and potential for hemolysis during collection.1. Utilize appropriate micro-sampling techniques for mice. 2. Ensure proper restraint to minimize stress, which can affect blood parameters. 3. Use appropriate anticoagulant tubes (e.g., K2+ EDTA) to prevent clotting.[10] 4. Consider terminal blood collection via cardiac puncture for a larger volume if ethically approved and appropriate for the study design.
High variability in hematology data between animals in the same group Biological variability, inconsistent dosing, or variations in blood sampling technique.1. Ensure consistent dosing technique and timing. 2. Standardize blood collection procedures (e.g., site of collection, time of day). 3. Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Table 1: Hematologic Effects of this compound in a 4-Week Oral Toxicity Study in Wistar Han Rats [1]

ParameterSexDose (mg/kg/day)% Change from Control
Erythrocyte Count Male60↓ Significant Decrease
Female15↓ Significant Decrease
Female30↓ Significant Decrease
Female60↓ Significant Decrease
Hemoglobin Male60↓ Significant Decrease
Female15↓ Significant Decrease
Female30↓ Significant Decrease
Female60↓ Significant Decrease
Hematocrit Male60↓ Significant Decrease
Female15↓ Significant Decrease
Female30↓ Significant Decrease
Female60↓ Significant Decrease

Table 2: In Vitro Effect of this compound on Hematopoietic Progenitor Cells [1]

Cell TypeAssayIC50 (µmol/L)
Human Bone Marrow-Derived Hematopoietic Progenitor CellsColony Growth0.1006

Experimental Protocols

Complete Blood Count (CBC) in Rodents

Objective: To quantify red blood cells, white blood cells, and platelets in peripheral blood.

Materials:

  • K2+ or K3 EDTA-coated microtubes[10]

  • Appropriate size needles and syringes or lancets

  • Automated veterinary hematology analyzer

  • Microscope slides

  • Staining reagents (e.g., Wright-Giemsa)

Procedure:

  • Blood Collection:

    • Mice: Collect 50-100 µL of blood from the submandibular or saphenous vein into an EDTA microtube. For terminal collection, cardiac puncture can be performed to obtain a larger volume.

    • Rats: Collect 100-200 µL of blood from the lateral tail vein or saphenous vein. Jugular vein collection can also be performed.[11]

  • Sample Handling: Gently invert the EDTA tube 8-10 times to ensure proper mixing with the anticoagulant and prevent clotting. Avoid vigorous shaking to prevent hemolysis.[12]

  • Analysis:

    • Run the whole blood sample on a validated automated veterinary hematology analyzer to obtain CBC parameters.

    • Prepare a blood smear on a microscope slide immediately after collection for manual differential count and morphology assessment.

  • Data Recording: Record values for Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), Mean Corpuscular Hemoglobin Concentration (MCHC), White Blood Cell (WBC) count with differential, and Platelet (PLT) count.

Bone Marrow Aspiration and Analysis in Rodents

Objective: To assess bone marrow cellularity and the morphology of hematopoietic precursors.

Materials:

  • Surgical instruments (scissors, forceps)

  • Syringe (1 mL) with a 25-gauge needle

  • Phosphate-Buffered Saline (PBS) with 2% Fetal Bovine Serum (FBS)

  • Microscope slides

  • Staining reagents (e.g., Wright-Giemsa)

Procedure:

  • Euthanasia and Femur/Tibia Collection: Euthanize the animal according to approved institutional guidelines. Dissect out the femur and/or tibia, cleaning off excess muscle tissue.

  • Bone Marrow Aspiration:

    • Cut the ends of the bone.

    • Insert a 25-gauge needle attached to a 1 mL syringe containing PBS with 2% FBS into one end of the bone marrow cavity.

    • Flush the bone marrow out into a petri dish or microcentrifuge tube.

  • Cell Suspension and Smear Preparation:

    • Gently pipette the marrow plug to create a single-cell suspension.

    • Prepare bone marrow smears on microscope slides.

  • Staining and Analysis:

    • Stain the smears with Wright-Giemsa or a similar stain.

    • Examine under a microscope to assess cellularity, myeloid-to-erythroid ratio, and morphology of hematopoietic cells.

Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors

Objective: To quantify the number of hematopoietic progenitor cells and assess their differentiation potential.

Materials:

  • Bone marrow cell suspension (from Protocol 2)

  • Red blood cell lysis buffer (if necessary)

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS)

  • MethoCult™ or other methylcellulose-based semi-solid medium containing appropriate cytokines for rodent cells (e.g., IL-3, IL-6, SCF, EPO)

  • 35 mm culture dishes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of bone marrow cells. If the sample has a high red blood cell content, perform RBC lysis. Count the nucleated cells.

  • Plating:

    • Dilute the bone marrow cells in IMDM with 2% FBS.

    • Add the cell suspension to the MethoCult™ medium at a concentration that will yield 50-100 colonies per dish (typically 1-5 x 10^4 cells per 35 mm dish).

    • Vortex the tube to ensure even distribution of cells.

    • Let the tube stand for a few minutes to allow bubbles to dissipate.

    • Dispense the cell-MethoCult™ mixture into 35 mm culture dishes using a syringe with a blunt-end needle.

  • Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

  • Colony Counting and Identification:

    • Using an inverted microscope, count and identify the different types of colonies based on their morphology, such as CFU-GM (granulocyte-macrophage), BFU-E (burst-forming unit-erythroid), and CFU-GEMM (granulocyte, erythrocyte, macrophage, megakaryocyte).

Visualizations

Venadaparib_Mechanism_of_Action cluster_0 Normal DNA Repair cluster_1 This compound Action ssb Single-Strand Break (SSB) parp PARP-1/2 ssb->parp recruits repair_proteins DNA Repair Proteins parp->repair_proteins recruits ssb_repaired SSB Repaired repair_proteins->ssb_repaired This compound This compound trapped_parp Trapped PARP parp2 PARP-1/2 stalled_fork Stalled Replication Fork trapped_parp->stalled_fork leads to dsb Double-Strand Break (DSB) stalled_fork->dsb converts to cell_death Cell Death (Apoptosis) dsb->cell_death in HR deficient cells ssb2 Single-Strand Break (SSB) ssb2->parp2 recruits parp2->trapped_parp traps

Caption: Mechanism of action of this compound leading to cancer cell death.

Hematologic_Toxicity_Workflow start Start of this compound Dosing in Research Model monitoring Regular Monitoring: - Clinical Signs (weight, activity) - Complete Blood Count (CBC) start->monitoring toxicity_check Hematologic Toxicity Observed? (e.g., Anemia, Neutropenia, Thrombocytopenia) monitoring->toxicity_check no_toxicity Continue Dosing and Monitoring toxicity_check->no_toxicity No dose_modification Troubleshooting: - Dose Reduction - Dosing Holiday toxicity_check->dose_modification Yes no_toxicity->monitoring end End of Study no_toxicity->end supportive_care Supportive Care (if necessary): - Nutritional Support - Fluid Therapy dose_modification->supportive_care bone_marrow_analysis Further Investigation (optional): - Bone Marrow Analysis - Colony-Forming Unit (CFU) Assay dose_modification->bone_marrow_analysis supportive_care->monitoring bone_marrow_analysis->end

Caption: Experimental workflow for managing hematologic toxicities.

PARP_Inhibition_and_Hematopoiesis This compound This compound parp12 PARP-1 / PARP-2 Inhibition This compound->parp12 dna_damage Increased DNA Damage in Proliferating Cells parp12->dna_damage impaired_hspc Impaired HSPC Function and Survival dna_damage->impaired_hspc hspc Hematopoietic Stem and Progenitor Cells (HSPCs) hspc->dna_damage are highly proliferative anemia Anemia (Reduced Erythrocytes) impaired_hspc->anemia neutropenia Neutropenia (Reduced Neutrophils) impaired_hspc->neutropenia thrombocytopenia Thrombocytopenia (Reduced Platelets) impaired_hspc->thrombocytopenia

Caption: Signaling pathway from PARP inhibition to hematologic toxicities.

References

Technical Support Center: Optimizing Venadaparib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Venadaparib combination therapy and managing associated toxicities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly IDX-1197) is a potent, orally active inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, this compound prevents the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs leads to a synthetic lethality, resulting in cancer cell death.

Q2: What are the most common toxicities observed with this compound monotherapy?

In a phase 1 dose-finding study of this compound monotherapy in patients with advanced solid tumors, the most frequently observed grade 3 or 4 adverse events were hematological.[2][3] These include:

  • Anemia (50%)[2][3]

  • Neutropenia (22%)[2][3]

  • Thrombocytopenia (6%)[2][3]

Frequently observed adverse drug reactions of any grade included anemia (56%), nausea (38%), and neutropenia (25%).[4][5]

Q3: What are the potential overlapping toxicities when combining this compound with chemotherapy?

Combining this compound with cytotoxic chemotherapy can lead to overlapping and potentially exacerbated toxicities, primarily hematological. Based on the known side effect profiles of this compound and common combination agents like irinotecan and XELOX (capecitabine and oxaliplatin), researchers should be prepared to manage the following:

  • Myelosuppression: Anemia, neutropenia, and thrombocytopenia are common with both PARP inhibitors and many chemotherapy regimens.[2][3]

  • Gastrointestinal Toxicities: Nausea, vomiting, and diarrhea are known side effects of this compound, irinotecan, and XELOX.[4][6][7][8]

  • Fatigue: This is a common side effect of both PARP inhibitors and chemotherapy.

Q4: Are there any clinical data on the toxicity of this compound in combination therapy?

A phase 1b/2a clinical trial (NCT04725994) is evaluating this compound in combination with irinotecan or XELOX in patients with advanced gastric cancer.[1][9][10] While detailed toxicity data from this trial are not yet fully published, it was noted that in the combination of this compound and Irinotecan, adverse events were observed at comparable levels irrespective of HRD mutation status.[11] Researchers should anticipate that the combination may have a toxicity profile that includes the known side effects of both agents.

Troubleshooting Guides

Issue 1: Increased Hematological Toxicity in Combination Studies

Scenario: You are testing this compound in combination with a chemotherapeutic agent (e.g., irinotecan) in a preclinical in vivo model and observe a significant increase in hematological toxicity (anemia, neutropenia, thrombocytopenia) compared to either agent alone.

Troubleshooting Steps:

  • Dose and Schedule Modification:

    • Staggered Dosing: Instead of concurrent administration, consider a staggered schedule. For example, administer the chemotherapeutic agent first, followed by a "washout" period before starting this compound. This may allow for hematopoietic recovery.

    • Dose Reduction: Systematically reduce the dose of either this compound, the chemotherapeutic agent, or both to identify a better-tolerated combination dose.

    • Intermittent Dosing: Introduce drug-free holidays for this compound to allow for bone marrow recovery.

  • Supportive Care Measures (in clinical settings, mirrored in preclinical models where applicable):

    • Growth Factors: Consider the use of granulocyte colony-stimulating factor (G-CSF) to manage neutropenia.

    • Blood Product Support: In cases of severe anemia or thrombocytopenia, blood transfusions may be necessary.

  • Biomarker Analysis:

    • Investigate if the increased toxicity correlates with specific genetic backgrounds (e.g., mutations in DNA repair genes beyond BRCA1/2) in your models.

Issue 2: Unexpected Cell Death in In Vitro Combination Assays

Scenario: Your in vitro experiments combining this compound with another agent show synergistic cytotoxicity, but you are unsure if it's due to the intended mechanism or off-target effects.

Troubleshooting Steps:

  • Mechanism of Action Confirmation:

    • Western Blotting: Analyze key markers of DNA damage and apoptosis (e.g., γH2AX, cleaved PARP, cleaved Caspase-3) to confirm that the cell death is occurring through the expected pathways.

    • Cell Cycle Analysis: Use flow cytometry to determine if the combination treatment induces cell cycle arrest at a specific phase, which can provide insights into the mechanism of synergy.

  • Dose-Response Matrix:

    • Perform a detailed dose-response matrix experiment, testing a wide range of concentrations for both drugs. This will help to precisely define the concentrations at which synergy occurs and to identify potential antagonistic effects at other concentrations.

  • Control Cell Lines:

    • Use cell lines with and without the target genetic alterations (e.g., BRCA1/2 proficient vs. deficient) to ensure the observed synergy is specific to the intended cellular context.

Data Presentation

Table 1: Summary of Grade 3/4 Adverse Events with this compound Monotherapy

Adverse EventFrequency (%)
Anemia50
Neutropenia22
Thrombocytopenia6

Data from a phase 1 dose-finding study.[2][3]

Table 2: Anticipated Overlapping Toxicities in this compound Combination Therapy

ToxicityThis compound (Monotherapy)IrinotecanXELOX (Capecitabine + Oxaliplatin)
Hematological
AnemiaHighCommonVery Common
NeutropeniaHighCommonCommon
ThrombocytopeniaModerateOccasionalCommon
Gastrointestinal
Nausea/VomitingCommonCommonCommon
DiarrheaLess CommonVery CommonVery Common
Other
FatigueCommonCommonVery Common
NeuropathyNot ReportedLess CommonVery Common (Oxaliplatin)
Hand-Foot SyndromeNot ReportedNot ReportedCommon (Capecitabine)

This table is a predictive summary based on the known side effect profiles of the individual drugs.[2][3][4][6][7][8][12][13][14][15][16][17][18][19]

Experimental Protocols

Protocol 1: In Vitro Assessment of Cytotoxicity and Synergy

Objective: To determine the cytotoxic effects of this compound in combination with another agent and to quantify synergy.

Methodology:

  • Cell Culture: Culture cancer cell lines of interest in appropriate media.

  • Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a dose-response matrix of this compound and the combination agent for 72 hours. Include single-agent and vehicle controls.

  • Viability Assay: Assess cell viability using a commercially available assay (e.g., CellTiter-Glo®, MTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: In Vivo Assessment of Combination Therapy Efficacy and Toxicity

Objective: To evaluate the anti-tumor efficacy and systemic toxicity of this compound in combination with a chemotherapeutic agent in a xenograft model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Implantation: Subcutaneously implant cancer cells or patient-derived xenograft (PDX) fragments into the flanks of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers until tumors reach a specified size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, Combination). Administer drugs according to the desired dose and schedule.

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.

  • Toxicity Monitoring:

    • Clinical Observations: Monitor for signs of toxicity (e.g., weight loss, changes in posture or activity).

    • Hematological Analysis: Collect blood samples at baseline and at the end of the study for complete blood counts (CBC) to assess anemia, neutropenia, and thrombocytopenia.

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI). Statistically compare treatment groups. Analyze hematological parameters for significant differences.

Visualizations

Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Inhibition PARP Inhibition cluster_Cellular_Response Cellular Response DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse during replication PARP_Inhibition PARP Trapping & Inhibition of SSB Repair This compound This compound This compound->PARP inhibits DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Deficient HR Deficient Cell DNA_DSB->HR_Deficient unrepaired in Apoptosis Apoptosis HR_Deficient->Apoptosis unrepaired in

Caption: Mechanism of action of this compound in HR-deficient cells.

Experimental_Workflow cluster_In_Vitro In Vitro Assessment cluster_In_Vivo In Vivo Assessment Cell_Culture Cell Culture Dose_Matrix Dose-Response Matrix (this compound + Combo Agent) Cell_Culture->Dose_Matrix Viability_Assay Cell Viability Assay Dose_Matrix->Viability_Assay Synergy_Analysis Synergy Analysis (CI) Viability_Assay->Synergy_Analysis Treatment Treatment Groups: - Vehicle - this compound - Chemo - Combination Synergy_Analysis->Treatment guides in vivo study design Tumor_Implantation Tumor Implantation (Xenograft/PDX) Tumor_Implantation->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Toxicity_Analysis Toxicity Analysis (CBC) Monitoring->Toxicity_Analysis

Caption: Preclinical workflow for evaluating this compound combination therapy.

Troubleshooting_Logic Start Increased Toxicity Observed Question1 Is the toxicity hematological? Start->Question1 Action_Heme Modify Dose/Schedule Consider G-CSF Question1->Action_Heme Yes Question2 Is the toxicity gastrointestinal? Question1->Question2 No End Optimized Regimen Action_Heme->End Action_GI Administer Anti-emetics/ Anti-diarrheals Question2->Action_GI Yes Other_Tox Investigate specific organ toxicity Question2->Other_Tox No Action_GI->End Other_Tox->End

Caption: Decision tree for troubleshooting combination therapy toxicity.

References

Venadaparib safety profile and management of adverse events

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the safety profile of venadaparib and guidance on the management of adverse events encountered during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Poly (ADP-ribose) polymerase enzymes PARP-1 and PARP-2.[1][2][3][4][5][6] These enzymes are critical for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, this compound prevents the repair of these SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a state known as homologous recombination deficiency or HRD), the accumulation of unrepaired DSBs leads to cell death, a concept known as synthetic lethality.[3][4]

Q2: What are the most common adverse events observed with this compound?

A2: Based on clinical trial data, the most frequently reported treatment-related adverse events are hematologic toxicities. The most common Grade 3 or 4 adverse events include anemia, neutropenia, and thrombocytopenia.[7][8][9] Non-hematologic adverse events such as nausea and fatigue have also been observed, though Grade 3 or higher non-hematologic events have been reported as infrequent in some studies.[10][11]

Q3: What is the recommended Phase 2 dose (RP2D) of this compound?

A3: A first-in-human dose-finding study determined the recommended Phase 2 dose (RP2D) to be 160 mg administered once daily.[7][8]

Troubleshooting Guide for Adverse Events

This guide provides strategies for managing common adverse events associated with this compound. Management strategies are generally based on those for the PARP inhibitor class of drugs.

Hematologic Toxicities

Issue: Managing Anemia

  • Monitoring: Complete blood counts (CBCs) should be monitored regularly, for instance, weekly for the first month of treatment, then monthly for the subsequent 11 months, and periodically thereafter.[2]

  • Management:

    • For Grade 1 anemia (Hemoglobin [Hb] ≥10 g/dL), continue monitoring.[12]

    • For Grade 2 anemia (Hb <10 to ≥8 g/dL), consider dose interruption until Hb recovers to ≥9 g/dL.[12]

    • For Grade 3/4 anemia (Hb <8 g/dL), dose interruption is recommended. Blood transfusions may be administered if clinically indicated (e.g., Hb <7 g/dL).[1] Upon resolution, the this compound dose should be reduced.[12]

    • Investigate for other causes of anemia. Folate deficiency has been reported with other PARP inhibitors and can be managed with supplementation.[13]

Issue: Managing Neutropenia

  • Monitoring: Monitor CBCs regularly as with anemia.

  • Management:

    • For Grade 3/4 neutropenia, treatment with this compound should be interrupted until the neutrophil count recovers to ≥1,500 cells/μL.[14]

    • Upon recovery, treatment may be resumed at a reduced dose.[14]

    • The use of growth factors is generally not required.[1]

Issue: Managing Thrombocytopenia

  • Monitoring: Monitor CBCs regularly.

  • Management:

    • For Grade 3/4 thrombocytopenia, dose interruption is the primary management strategy.[1]

    • Once the platelet count has recovered, treatment can be resumed at a reduced dose.[2]

    • For some PARP inhibitors, dose adjustments are recommended based on baseline weight and platelet counts to mitigate the risk of severe thrombocytopenia.[11] The use of thrombopoietin receptor agonists has been explored to manage PARP inhibitor-induced thrombocytopenia in some cases.[15]

Non-Hematologic Toxicities

Issue: Managing Nausea and Vomiting

  • Prophylaxis: For moderate to high-risk emetic agents, prophylactic use of a serotonin (5-HT3) receptor antagonist (e.g., ondansetron) approximately 30 minutes before dosing is recommended.[2]

  • Management: If nausea persists, other antiemetics such as olanzapine, lorazepam, or prochlorperazine can be considered.[2] Taking the medication with a light meal may also help.[12]

Issue: Managing Fatigue

  • Assessment: It is important to rule out other contributing factors to fatigue, such as anemia, dehydration, or sleep disturbances.[16]

  • Management:

    • Non-pharmacological interventions, including physical activity, are encouraged.[12]

    • If fatigue is severe, a dose interruption followed by a dose reduction may be necessary.[16]

Data on this compound Adverse Events

The following table summarizes the incidence of Grade 3 or 4 treatment-related adverse events from a key clinical trial.

Adverse EventFrequency (%)
Anemia50%
Neutropenia22%
Thrombocytopenia6%
(Data from a first-in-human dose-finding study in patients with advanced solid tumors)[7][8][9]

Experimental Protocols

1. Preclinical In Vivo Toxicology Studies

  • Objective: To determine the toxicity profile of this compound in animal models and identify a maximum tolerated dose (MTD) to inform initial clinical dosing.[17]

  • Methodology (General Approach):

    • Animal Models: Studies are typically conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog).[18][19]

    • Dose Range Finding: Initial single-dose or short-term (7-14 days) studies are performed to establish a range of doses for longer-term studies.[17]

    • Repeat-Dose Toxicity: Animals are administered this compound daily for a specified duration (e.g., 4 weeks).

    • Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.

    • Assessments: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are examined macroscopically and microscopically (histopathology) to identify any treatment-related changes.[18]

2. Clinical Dose-Limiting Toxicity (DLT) Assessment (Phase 1)

  • Objective: To determine the MTD and the recommended Phase 2 dose (RP2D) of this compound in human subjects.

  • Methodology (Conventional 3+3 Design):

    • Patient Cohorts: Patients are enrolled in cohorts of three.[20]

    • Dose Escalation: The first cohort receives the starting dose of this compound. If no DLTs are observed in any of the three patients during the first cycle of treatment (typically 21-28 days), the dose is escalated for the next cohort of three patients.[20][21]

    • DLT Evaluation: A DLT is a pre-defined drug-related toxicity that is considered unacceptable.[22] For hematologic toxicities, a DLT is often defined as Grade 4 neutropenia or thrombocytopenia, or Grade 3 febrile neutropenia.[23]

    • Expansion and MTD Definition:

      • If one of the three patients in a cohort experiences a DLT, the cohort is expanded to six patients. If no further DLTs occur in the additional three patients, dose escalation may continue.

      • If two or more patients in a cohort of three to six experience a DLT, that dose level is considered to exceed the MTD. The MTD is then defined as the next lowest dose level at which no more than one of six patients experienced a DLT.[20]

Visualizations

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + this compound ssb1 DNA Single-Strand Break (SSB) parp1 PARP Enzyme ssb1->parp1 recruits ber Base Excision Repair (BER) parp1->ber activates repair1 DNA Repaired ber->repair1 results in ssb2 DNA Single-Strand Break (SSB) parp2 PARP Enzyme ssb2->parp2 replication DNA Replication ssb2->replication unrepaired This compound This compound This compound->parp2 inhibits dsb Double-Strand Break (DSB) replication->dsb leads to hrd Homologous Recombination Deficiency (HRD) dsb->hrd cannot be repaired due to apoptosis Cell Death (Apoptosis) hrd->apoptosis results in

Caption: Mechanism of this compound-induced synthetic lethality.

DLT_Workflow start Enroll 3 Patients at Dose Level X observe Observe for DLTs in First Cycle start->observe dlt_check DLT Occurred? observe->dlt_check no_dlt 0 of 3 Patients with DLT dlt_check->no_dlt No one_dlt 1 of 3 Patients with DLT dlt_check->one_dlt Yes (1) two_plus_dlt ≥2 of 3 Patients with DLT dlt_check->two_plus_dlt Yes (≥2) escalate Escalate to Dose Level X+1 no_dlt->escalate expand Enroll 3 More Patients at Dose Level X one_dlt->expand mtd_exceeded MTD Exceeded two_plus_dlt->mtd_exceeded observe2 Observe Expanded Cohort expand->observe2 expand_check Additional DLTs? observe2->expand_check no_more_dlt ≤1 of 6 Patients with DLT expand_check->no_more_dlt No more_dlt ≥2 of 6 Patients with DLT expand_check->more_dlt Yes no_more_dlt->escalate more_dlt->mtd_exceeded define_mtd Dose Level X-1 is the MTD mtd_exceeded->define_mtd

References

Improving tumor penetration and bioavailability of Venadaparib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Venadaparib, a potent and selective PARP1/2 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving this compound, with a focus on optimizing its tumor penetration and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3][4] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to an accumulation of DNA single-strand breaks.[1][4][5] During DNA replication, these single-strand breaks are converted into toxic double-strand breaks.[1][4][5] In HR-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately cell death, a concept known as synthetic lethality.[1][6]

Q2: How does the bioavailability of this compound compare to other PARP inhibitors?

Preclinical studies have shown that this compound possesses improved physicochemical properties and exhibits high oral bioavailability.[6][7] In a solution formulation administered to mice, the oral bioavailability of this compound was reported to be 70.63%.[6] This is a significant advantage, as poor bioavailability can be a challenge for some other PARP inhibitors.[8][9]

Q3: What is the tumor penetration capability of this compound?

This compound was designed to enhance tumor penetration.[6][7] Preclinical data demonstrates that this compound concentrates in tumor tissue, with a reported tumor:plasma partition coefficient of 10.0.[6][7][10] This suggests a higher accumulation in the tumor compared to plasma, which is crucial for its anti-tumor efficacy.

Q4: What are the known mechanisms of resistance to PARP inhibitors like this compound?

Resistance to PARP inhibitors is a significant challenge in the clinic and can arise from various mechanisms. While this compound has shown potent anti-tumor activity, it is important to be aware of potential resistance pathways. These include:

  • Restoration of Homologous Recombination (HR) Proficiency: Secondary mutations in genes like BRCA1/2 can restore their function, allowing cancer cells to repair double-strand breaks and survive PARP inhibition.[11][12]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport PARP inhibitors out of the cancer cells, reducing their intracellular concentration and efficacy.[11][13]

  • Stabilization of Replication Forks: Cancer cells can develop mechanisms to protect stalled DNA replication forks from collapsing into double-strand breaks, thereby circumventing the cytotoxic effects of PARP inhibitors.[11][12]

  • Changes in PARP1 Expression or Activity: Reduced expression or mutations in the PARP1 enzyme can lead to decreased trapping of PARP on DNA, which is a key part of the mechanism of action for some PARP inhibitors.[12]

Troubleshooting Guides

Issue 1: Lower than expected in vivo efficacy despite using a recommended dosage.
Possible Cause Troubleshooting Steps
Suboptimal Formulation/Solubility Although this compound has good intrinsic solubility, ensure it is fully dissolved in the vehicle. For poorly soluble drugs in general, strategies like particle size reduction, use of co-solvents, or formulation as a solid dispersion can be considered.[14][15][16] For preclinical studies, ensure the formulation is appropriate for the route of administration and animal model.[15]
Drug Efflux in the Animal Model The tumor model may have high expression of efflux pumps (e.g., P-gp). Consider co-administration with an efflux pump inhibitor to assess if this improves tumor response.[11] Note that this would be an experimental step to diagnose the issue.
Development of Resistance If the initial response was good but is followed by tumor regrowth, acquired resistance may be the cause. Analyze tumor samples post-treatment for genetic changes that could restore homologous recombination or for upregulation of drug efflux pumps.[11][12][17]
Incorrect Dosing or Administration Double-check calculations for dosage and ensure proper administration technique to minimize variability.
Issue 2: High variability in bioavailability between experimental animals.
Possible Cause Troubleshooting Steps
Gavage Technique Ensure consistent oral gavage technique to deliver the full dose to the stomach and avoid accidental administration into the lungs.
Food Effect A study on this compound in healthy human subjects showed that food intake could affect the maximum plasma concentration (Cmax).[18] While the overall exposure (AUC) was not significantly different, for consistency in preclinical studies, it is advisable to administer this compound to fasted animals.[18]
Animal Health Ensure all animals are healthy and of a similar age and weight, as underlying health issues can affect drug absorption and metabolism.

Data Presentation

Table 1: Preclinical Pharmacokinetics of this compound in Mice

ParameterValueConditionsReference
Oral Bioavailability 70.63%Solution formulation[6]
Tumor:Plasma Partition Coefficient (Kp;tumor:plasma) 10.0OV_065 PDX model[6][7]
Intratumoral PAR Inhibition >90% for 24 hours12.5 mg/kg dose in OV_065 PDX model[6][7]

Table 2: Formulation Strategies to Enhance Bioavailability of Poorly Soluble Drugs

StrategyDescriptionPotential Advantages
Particle Size Reduction Decreasing the particle size (micronization, nanonization) increases the surface area for dissolution.[14][15][16]Improved dissolution rate and bioavailability.
Solid Dispersions The drug is dispersed in a polymer matrix in an amorphous state.[14][19]Enhanced solubility and dissolution.
Lipid-Based Formulations Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[14][20]Can enhance lymphatic transport, bypassing first-pass metabolism.
Nanotechnology Encapsulating the drug in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve solubility, stability, and targeting.[8][9][21][22]Controlled release, reduced toxicity, and enhanced tumor accumulation.

Experimental Protocols

Protocol 1: General Procedure for In Vivo Efficacy Study of this compound in a Xenograft Model

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID) implanted with a relevant human cancer cell line or patient-derived xenograft (PDX) model.[6]

  • Tumor Implantation: Implant tumor cells subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • This compound Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., a solution or suspension).

  • Dosing: Administer this compound orally once daily at the desired dose levels (e.g., 12.5, 25, 50 mg/kg).[6] The control group should receive the vehicle only.

  • Efficacy Assessment: Measure tumor volume and body weight twice weekly.[6]

  • Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined duration.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.[6]

Visualizations

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP activates Replication_Fork Replication Fork DNA_Damage->Replication_Fork leads to stalled fork PAR_synthesis PAR Synthesis & Recruitment of Repair Proteins PARP->PAR_synthesis This compound This compound This compound->PARP inhibits SSB_Repair SSB Repair PAR_synthesis->SSB_Repair DSB Double-Strand Break (DSB) Replication_Fork->DSB unrepaired SSB causes collapse HR_Proficient Homologous Recombination (HR) (BRCA Proficient) DSB->HR_Proficient repaired by HR_Deficient HR Deficiency (e.g., BRCA mutation) DSB->HR_Deficient cannot be repaired Cell_Survival Cell Survival HR_Proficient->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis

Caption: Mechanism of synthetic lethality with this compound in HR-deficient cells.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study Tumor_Model Select Tumor Model (Cell Line Xenograft or PDX) Implantation Implant Tumor in Mice Tumor_Model->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Treatment Administer this compound (Oral Gavage) Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis (TGI) Endpoint->Analysis

Caption: A typical experimental workflow for an in vivo efficacy study.

Troubleshooting_Logic Start Low In Vivo Efficacy Observed Check_Formulation Is the drug fully solubilized in the vehicle? Start->Check_Formulation Check_Resistance Was there an initial response followed by relapse? Check_Formulation->Check_Resistance Yes Optimize_Formulation Optimize Formulation: - Check solubility - Consider alternative vehicles Check_Formulation->Optimize_Formulation No Check_Efflux Does the tumor model express high levels of efflux pumps? Check_Resistance->Check_Efflux No Investigate_Resistance Investigate Acquired Resistance: - Analyze post-treatment tumors - Sequence BRCA genes Check_Resistance->Investigate_Resistance Yes Test_Efflux_Inhibition Co-administer with an efflux pump inhibitor (experimental) Check_Efflux->Test_Efflux_Inhibition Yes Review_Protocol Review Dosing and Administration Protocol Check_Efflux->Review_Protocol No/Unknown

Caption: A logical workflow for troubleshooting low in vivo efficacy.

References

Technical Support Center: Understanding Venadaparib's Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides in-depth information for researchers, scientists, and drug development professionals on the safety profile of Venadaparib, particularly focusing on the reasons for its wider safety margin compared to other PARP inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for this compound's wider safety margin compared to other PARP inhibitors?

A1: this compound's improved safety profile stems primarily from its high selectivity for PARP-1 and PARP-2 enzymes.[1][2][3] Unlike some other PARP inhibitors, this compound shows significantly less activity against other members of the PARP family, such as PARP-3 and Tankyrases (TNKS-1/PARP-5A).[1][4] Inhibition of these other PARP enzymes has been linked to specific toxicities. For instance, PARP-3 inhibition can lead to the apoptosis of hematopoietic stem cells, contributing to hematological toxicity, while Tankyrase inhibition is associated with intestinal toxicity and loss of bone density.[1] By avoiding these off-target inhibitions, this compound is thought to cause fewer mechanism-related side effects.

Q2: How does PARP trapping activity influence the safety and efficacy of PARP inhibitors like this compound?

A2: PARP trapping is a crucial mechanism of action for PARP inhibitors. It refers to the stabilization of the PARP-DNA complex, which prevents the repair of single-strand DNA breaks.[1] This leads to the formation of double-strand breaks during DNA replication, a cytotoxic event that is particularly effective in cancer cells with deficient homologous recombination repair (a concept known as synthetic lethality).[1][5]

While potent PARP trapping is essential for anti-tumor efficacy, it also contributes to toxicity, especially in healthy, rapidly dividing cells like those in the bone marrow.[1] The balance between potent enzymatic inhibition and the degree of PARP trapping is a key determinant of a PARP inhibitor's therapeutic window. This compound exhibits strong PARP-trapping activity, contributing to its efficacy.[6][7] However, its high selectivity helps to mitigate toxicity that might arise from trapping other PARP family members. The trapping capability of PARP inhibitors has been shown to be inversely correlated with the maximum tolerated dose in clinical settings.[8]

Q3: What are the most common adverse events associated with this compound, and how do they compare to other PARP inhibitors?

A3: The most common treatment-related adverse events (TRAEs) for this compound are hematological, which is a class-wide effect for PARP inhibitors.[9][10] In a first-in-human Phase 1 study, the most frequent Grade 3 or 4 adverse events for this compound were anemia (50%), neutropenia (22%), and thrombocytopenia (6%).[6][7] Notably, non-hematological side effects like nausea and fatigue, which are common with other PARP inhibitors, were reported with less severity for this compound, with no Grade 3 or higher events of this nature in one study.[11][12][13] This suggests a more favorable profile for non-hematological toxicities.

Troubleshooting Guide: Managing Common Adverse Events During Preclinical/Clinical Studies

This guide provides general recommendations for managing hematological toxicities observed during experiments with this compound and other PARP inhibitors.

  • Issue: Significant decrease in hemoglobin/hematocrit (Anemia), neutrophil counts (Neutropenia), or platelet counts (Thrombocytopenia) is observed.

  • Troubleshooting Steps:

    • Confirm the Finding: Repeat the complete blood count (CBC) to confirm the abnormality.

    • Review Dosing: Correlate the onset of the hematological event with the timing and dosage of the PARP inhibitor administration.

    • Dose Interruption/Reduction: As per study protocols, consider a temporary interruption of dosing. If the toxicity resolves, treatment may be restarted at a reduced dose. Dose reductions were common management strategies in clinical trials for niraparib and rucaparib.[14][15]

    • Supportive Care: In clinical settings, supportive care measures such as blood transfusions for anemia or growth factor support for neutropenia may be considered.[14]

    • Monitor Regularly: Implement frequent CBC monitoring, especially during the initial cycles of treatment, as most hematological toxicities are observed early.[14][16]

Workflow for Managing Hematological Toxicity

Observe Observe Hematological Abnormality (e.g., Anemia, Neutropenia) Confirm Confirm with Repeat CBC Observe->Confirm Correlate Correlate with Dosing Regimen Confirm->Correlate Interrupt Dose Interruption Correlate->Interrupt Supportive Consider Supportive Care (e.g., Transfusions, G-CSF) Correlate->Supportive Resolved Toxicity Resolved? Interrupt->Resolved Reduce Restart at a Reduced Dose Resolved->Reduce  Yes Discontinue Discontinue Treatment (If toxicity is severe/recurrent) Resolved->Discontinue  No Monitor Continue Frequent Monitoring Reduce->Monitor Monitor->Observe

Caption: Workflow for troubleshooting hematological adverse events.

Data Presentation: Comparative Safety of PARP Inhibitors

The tables below summarize the selectivity and clinical hematological toxicity data for this compound in comparison to other approved PARP inhibitors.

Table 1: Comparative Selectivity of PARP Inhibitors (IC50 in nM)

Target Enzyme This compound Olaparib Rucaparib Niraparib Talazoparib
PARP-1 0.8[1] 0.6[4] 1.9[4] 5.6[4] 0.7[4]
PARP-2 3[1] 0.5[4] - - -
PARP-3 ~780[4] 14[4] - - -
TNKS-1 >10,000[4] - - - -
TNKS-2 ~3,200[4] - - - -

Lower IC50 values indicate greater potency. Data for some inhibitors on specific enzymes were not available in the searched sources.

Table 2: Comparison of Grade ≥3 Hematological Adverse Events in Clinical Trials

Adverse Event This compound Olaparib Niraparib Rucaparib Talazoparib
Anemia 50%[6] 17-25%[10][12] 25.3%[14][16] 17-22%[15][17] 39%[18]
Neutropenia 22%[6] 17-20%[11][12] 19.6%[14][16] - 21%[18]
Thrombocytopenia 6%[6] 11%[12] 33.8%[14][16] 18%[15] 15%[18]

Percentages represent the incidence of Grade 3 or higher events reported in various clinical trials and may not be from head-to-head comparisons.

Experimental Protocols & Methodologies

Protocol 1: PARP Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific PARP enzymes.

  • Methodology:

    • Reagents: Recombinant human PARP enzymes (e.g., PARP-1, PARP-2), biotinylated NAD+, activated DNA, and a detection system (e.g., chemiluminescent or fluorescent).

    • Procedure:

      • PARP enzyme is incubated with activated DNA in a reaction buffer.

      • Serial dilutions of the test compound (e.g., this compound) are added to the wells of a microplate.

      • The enzymatic reaction is initiated by adding a mixture of NAD+ and biotinylated NAD+.

      • The plate is incubated to allow for the PARylation reaction to occur.

      • The reaction is stopped, and the biotinylated PAR chains are detected using a streptavidin-conjugated reporter (e.g., HRP for chemiluminescence).

    • Data Analysis: The luminescent or fluorescent signal is measured. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.

Protocol 2: Cellular PARP Trapping Assay
  • Objective: To measure the ability of a PARP inhibitor to trap PARP enzymes on chromatin in a cellular context.

  • Methodology:

    • Cell Culture: Use a suitable cancer cell line (e.g., HeLa or a BRCA-mutant line).

    • Procedure:

      • Cells are treated with the test compound at various concentrations.

      • Cells are then lysed with a buffer containing a mild detergent to separate soluble proteins from chromatin-bound proteins.

      • The chromatin-containing fraction is then isolated.

      • The amount of PARP-1 protein in the chromatin fraction is quantified using an immunoassay, such as a Western blot or an ELISA.

    • Data Analysis: An increase in the amount of PARP-1 in the chromatin fraction of treated cells compared to untreated cells indicates PARP trapping. The half-maximal effective concentration (EC50) for trapping can be determined by dose-response analysis.[1][4]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) SSB DNA Single-Strand Break (SSB) PARP_inhibition PARP Inhibition SSB->PARP_inhibition DSB Replication Fork Collapse -> Double-Strand Break (DSB) PARP_inhibition->DSB HRR Homologous Recombination Repair (HRR) DSB->HRR Survival Cell Survival & Genomic Stability HRR->Survival SSB2 DNA Single-Strand Break (SSB) PARP_inhibition2 PARP Inhibition SSB2->PARP_inhibition2 DSB2 Replication Fork Collapse -> Double-Strand Break (DSB) PARP_inhibition2->DSB2 HRR_deficient Deficient HRR (e.g., BRCA mutation) DSB2->HRR_deficient Apoptosis Cell Death (Synthetic Lethality) HRR_deficient->Apoptosis

References

Technical Support Center: Non-hematologic Adverse Events with PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of non-hematologic adverse events associated with Venadaparib and other Poly (ADP-ribose) polymerase (PARP) inhibitors. This resource includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in managing and understanding these toxicities during preclinical and clinical research.

Comparative Analysis of Non-hematologic Adverse Events

The following table summarizes the incidence of common non-hematologic adverse events observed in clinical trials for this compound and other commercially available PARP inhibitors. Data is presented as the percentage of patients experiencing the adverse event at any grade, with Grade 3 or higher events noted where available. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, designs, and methodologies.

Adverse EventThis compoundOlaparibNiraparibRucaparibTalazoparib
Nausea 38% (Any Grade)[1][2]77% (Any Grade)[3] 1-2% (Grade ≥3)[4]~74% (Any Grade) <5% (Grade ≥3)[5]75-77% (Any Grade)[6] 4% (Grade ≥3)[7]>20% (Any Grade)[3]
Vomiting Not Specified40% (Any Grade)[3] 1-3% (Grade ≥3)[7]~37-46% (Any Grade)[6]37-46% (Any Grade)[6]>20% (Any Grade)[3]
Fatigue/Asthenia Not Specified67% (Any Grade)[3] ~3.4% (Grade ≥3)[8]~59% (Any Grade)[9]69-77% (Any Grade)[6]>20% (Any Grade)[3]
Diarrhea Not Specified37% (Any Grade)[3]~32-35% (Any Grade)[6]32-35% (Any Grade)[6]>20% (Any Grade)[3]
Decreased Appetite Not Specified20% (Any Grade)[3]19% (Any Grade)[10]23-39% (Any Grade)[6]>20% (Any Grade)[3]
Dysgeusia (Taste Changes) Not Specified26% (Any Grade)[3]Not Specified39% (Any Grade)[6]>20% (Any Grade)[11]
Headache Not SpecifiedNot Specified>10% (Any Grade)[12]18% (Any Grade)[6]>20% (Any Grade)[3]
Dizziness Not Specified20% (Any Grade)[3]>10% (Any Grade)[12]Not Specified>20% (Any Grade)[11]
Hypertension Not SpecifiedNot Specified17% (Any Grade)[10][13] 6% (Grade ≥3)[13]Not SpecifiedNot Specified
Rash Not Specified>10% (Any Grade)[14]>10% (Any Grade)[12]>20% (Any Grade)[15]Not Specified
Increased Creatinine Not Specified10-15% (Grade 1/2)[13]Not Observed[13]>20% (Any Grade)[15]Not Specified
Pneumonitis Not Specified~0.79% (Any Grade)[13]~0.79% (Any Grade)[13]Not SpecifiedNot Specified

Troubleshooting Guides & FAQs

Frequently Asked Questions (FAQs)

Q1: What are the most common non-hematologic adverse events associated with PARP inhibitors?

A1: The most frequently reported non-hematologic adverse events across the class of PARP inhibitors are gastrointestinal toxicities, primarily nausea and vomiting, as well as fatigue.[16] Other common side effects include decreased appetite, diarrhea, and taste changes.[3][6]

Q2: How is the severity of these adverse events graded in clinical trials?

A2: The severity of adverse events in clinical trials is graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[17] This system provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to adverse event).[17]

Q3: Are there any notable differences in the non-hematologic side effect profiles of different PARP inhibitors?

A3: While there is a significant overlap in the types of non-hematologic adverse events, the incidence and severity can vary between different PARP inhibitors. For instance, hypertension is more commonly associated with niraparib.[10][13] An increase in creatinine, which is not necessarily indicative of renal damage, has been observed with olaparib and rucaparib but not niraparib.[13]

Q4: How are PARP inhibitor-induced nausea and vomiting typically managed?

A4: Management often involves prophylactic antiemetics, such as 5-HT3 receptor antagonists (e.g., ondansetron), especially during the initial cycles of treatment.[18] Dose interruption or reduction may also be considered for persistent or severe nausea and vomiting.[7] Taking the medication with food and adjusting the timing of the dose (e.g., taking niraparib at bedtime) can also help mitigate these side effects.[5][7]

Q5: What is the recommended approach for managing fatigue in patients receiving PARP inhibitors?

A5: Managing fatigue often involves a combination of non-pharmacologic interventions, such as physical activity, and in some cases, psychostimulants for more symptomatic patients.[19] Dose reduction of the PARP inhibitor may also be necessary if fatigue is severe or debilitating.

Troubleshooting Guide: Management of Nausea and Vomiting

This guide provides a stepwise approach to troubleshooting and managing nausea and vomiting in a research setting.

G start Patient Reports Nausea/Vomiting (Grade 1 or higher) assess Assess Severity (CTCAE Grade) and Frequency start->assess grade1 Grade 1 Nausea: - Dietary modification - Patient counseling - Consider prophylactic antiemetics assess->grade1 Grade 1 grade2 Grade 2 Nausea/Vomiting: - Initiate or optimize  antiemetic therapy  (e.g., 5-HT3 antagonist) - Consider dose interruption assess->grade2 Grade 2 grade34 Grade 3/4 Nausea/Vomiting: - Hold PARP inhibitor - Aggressive IV hydration  and antiemetics - Rule out other causes assess->grade34 Grade 3/4 reassess1 Re-assess in 24-48 hours grade1->reassess1 grade2->reassess1 resolved1 Symptoms Resolved or Improved to Grade 1 reassess1->resolved1 Improved not_resolved1 Symptoms Persist reassess1->not_resolved1 No Improvement reassess2 Re-assess in 24-48 hours grade34->reassess2 resume Resume PARP inhibitor at same or reduced dose resolved1->resume dose_reduction Consider Dose Reduction of PARP inhibitor not_resolved1->dose_reduction dose_reduction->reassess2 resolved2 Symptoms Resolved or Improved to Grade 1 reassess2->resolved2 Improved not_resolved2 Symptoms Persist reassess2->not_resolved2 No Improvement resolved2->resume discontinue Consider Discontinuation of PARP inhibitor not_resolved2->discontinue

Caption: Troubleshooting workflow for PARP inhibitor-induced nausea and vomiting.

Experimental Protocols

Assessment of Non-hematologic Adverse Events

The following protocols outline the methodology for assessing common non-hematologic adverse events in a clinical trial setting, based on the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) v5.0.

1. Assessment of Nausea and Vomiting

  • Objective: To grade the severity of nausea and vomiting experienced by participants.

  • Methodology:

    • At each study visit, ask the participant about the presence and severity of nausea and the number of vomiting episodes since the last visit.

    • Use a patient-reported outcome tool, such as a simple 0-10 verbal numerical rating scale for nausea severity.

    • Grade the adverse events according to the CTCAE v5.0 criteria:

      • Nausea:

        • Grade 1: Loss of appetite without alteration in eating habits.

        • Grade 2: Decreased oral intake without significant weight loss, dehydration, or malnutrition.

        • Grade 3: Inadequate oral caloric or fluid intake; tube feeding, TPN, or hospitalization indicated.

      • Vomiting:

        • Grade 1: 1-2 episodes in 24 hours.

        • Grade 2: 3-5 episodes in 24 hours.

        • Grade 3: ≥6 episodes in 24 hours; IV fluids indicated.

        • Grade 4: Life-threatening consequences; urgent intervention indicated.

        • Grade 5: Death.

2. Assessment of Fatigue

  • Objective: To grade the severity and impact of fatigue on a participant's daily life.

  • Methodology:

    • At each study visit, ask the participant to rate their level of fatigue.

    • Utilize a validated fatigue scale, such as the Brief Fatigue Inventory (BFI), which assesses fatigue severity and its interference with daily activities.

    • Grade fatigue according to the CTCAE v5.0 criteria:

      • Grade 1: Fatigue relieving with rest.

      • Grade 2: Fatigue not relieved by rest; limiting instrumental Activities of Daily Living (ADL) (e.g., preparing meals, shopping).

      • Grade 3: Fatigue not relieved by rest; limiting self-care ADL (e.g., bathing, dressing).

      • Grade 4: Life-threatening consequences; urgent intervention indicated.

      • Grade 5: Death.

3. Assessment of Diarrhea

  • Objective: To grade the severity of diarrhea.

  • Methodology:

    • At each study visit, inquire about the frequency and character of bowel movements.

    • Grade diarrhea according to the CTCAE v5.0 criteria:

      • Grade 1: Increase of <4 stools per day over baseline.

      • Grade 2: Increase of 4-6 stools per day over baseline.

      • Grade 3: Increase of ≥7 stools per day over baseline; hospitalization indicated.

      • Grade 4: Life-threatening consequences; urgent intervention indicated.

      • Grade 5: Death.

Signaling Pathway and Logic Diagrams

G PARPi PARP Inhibitor (e.g., this compound) PARP_inhibition Inhibition of PARP Enzyme PARPi->PARP_inhibition Primary Mechanism Off_target Potential Off-Target Effects and Cellular Stress PARPi->Off_target Potential Contribution to Toxicity DNA_damage Accumulation of Single-Strand Breaks PARP_inhibition->DNA_damage Cell_cycle Cell Cycle Arrest and Apoptosis in Cancer Cells DNA_damage->Cell_cycle Therapeutic Effect GI_toxicity Gastrointestinal Toxicity (Nausea, Vomiting) Off_target->GI_toxicity Fatigue Fatigue Off_target->Fatigue Other_AEs Other Non-hematologic Adverse Events Off_target->Other_AEs

References

Validation & Comparative

A Comparative Analysis of PARP Trapping Potency: Venadaparib vs. Talazoparib

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative PARP trapping efficacy of two prominent PARP inhibitors.

This guide provides a comprehensive comparison of the PARP trapping potencies of Venadaparib and Talazoparib, two significant inhibitors of poly(ADP-ribose) polymerase (PARP). The information presented herein is intended for an audience of researchers, scientists, and professionals in the field of drug development. This analysis includes quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.

Introduction to PARP Inhibition and Trapping

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] The inhibition of PARP enzymatic activity leads to an accumulation of unrepaired SSBs, which can then result in the formation of more cytotoxic DNA double-strand breaks (DSBs) during DNA replication.[2][3][4][5] In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inability to repair these DSBs leads to genomic instability and ultimately, apoptotic cell death.[1] This concept is known as synthetic lethality.

Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping." This process involves the stabilization of the PARP-DNA complex, preventing the dissociation of the PARP enzyme from the site of the DNA break.[6][7] This trapped complex itself is a cytotoxic lesion that can interfere with DNA replication and lead to cell death.[6] The potency of PARP trapping has been identified as a critical determinant of the anticancer activity of PARP inhibitors.[7][8] Talazoparib, for instance, is recognized for being a significantly more potent PARP trapper than other inhibitors like olaparib.[9][10]

This compound is a novel and selective PARP inhibitor that has demonstrated potent inhibition of PARP-1 and -2.[2][11] Preclinical studies have highlighted its strong PARP-trapping activity and its efficacy in homologous recombination-deficient cancer models.[12]

Quantitative Comparison of PARP Trapping Potency

The following table summarizes the key quantitative data on the PARP trapping potency of this compound and Talazoparib, providing a direct comparison of their efficacy.

Compound PARP Trapping EC50 (nmol/L) PAR Formation EC50 (nmol/L) Reference Cell Line
This compound2.20.5HeLa
Talazoparib1.90.7HeLa

Data sourced from a study by Lee et al., as cited in the search results.[11]

Note: The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the comparison of this compound and Talazoparib.

1. Cellular PARP Trapping Assay

This assay is designed to quantify the ability of a PARP inhibitor to trap PARP1 onto chromatin within a cellular context.

  • Cell Line: HeLa cells are commonly used for this assay.[11]

  • Procedure:

    • Cells are seeded in appropriate culture plates and allowed to attach overnight.

    • The cells are then treated with varying concentrations of the PARP inhibitor (e.g., this compound or Talazoparib) for a specified duration.

    • To induce DNA damage and subsequent PARP activation, cells are exposed to a DNA alkylating agent, such as methyl methanesulfonate (MMS).

    • Following treatment, subcellular fractionation is performed to separate the chromatin-bound proteins from other cellular components.

    • The amount of PARP1 present in the chromatin fraction is then quantified, typically by immunoblotting (Western blot) using an antibody specific for PARP1. Histone H3 can be used as a loading control for the chromatin fraction.[13]

    • The intensity of the PARP1 band at different inhibitor concentrations is measured and used to calculate the EC50 value for PARP trapping.

2. PAR Formation Assay (Cellular)

This assay measures the inhibitory effect of a compound on the catalytic activity of PARP, which is the synthesis of poly(ADP-ribose) (PAR) chains.

  • Cell Line: HeLa cells are a suitable model for this experiment.[11]

  • Procedure:

    • HeLa cells are cultured in 96-well plates.

    • The cells are treated with a range of concentrations of the PARP inhibitor.

    • DNA damage is induced, for example, with MMS, to stimulate PARP activity.

    • After a set incubation period, the cells are fixed.

    • The level of PAR formation is quantified using an enzyme-linked immunosorbent assay (ELISA) with an antibody that specifically recognizes PAR.

    • The results are then used to determine the EC50 value for the inhibition of PAR formation.[13]

3. Fluorescence Polarization (FP)-Based PARP Trapping Assay

This is a biochemical assay that directly measures the trapping of PARP enzyme to a DNA probe.

  • Principle: A fluorescently labeled DNA oligonucleotide duplex is used as a probe. When the larger PARP enzyme binds to this small probe, the rotation of the complex slows down, resulting in a high fluorescence polarization signal. In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, leading to a low FP signal. A PARP inhibitor that "traps" PARP on the DNA will prevent this dissociation, thus maintaining a high FP signal.[14][15][16]

  • Procedure:

    • Purified recombinant PARP1 or PARP2 enzyme is incubated with the fluorescently labeled DNA probe.

    • The PARP inhibitor being tested is added at various concentrations.

    • NAD+ is added to initiate the PARylation reaction.

    • The fluorescence polarization is measured using a suitable plate reader.

    • An increase in the FP signal in the presence of the inhibitor is directly proportional to its PARP trapping ability.[17]

Visualizing the Mechanisms and Workflows

PARP1 Signaling Pathway in DNA Repair and Inhibition

The following diagram illustrates the role of PARP1 in the repair of single-strand DNA breaks and how PARP inhibitors interfere with this process, leading to PARP trapping and catalytic inhibition.

PARP1_Signaling_Pathway cluster_0 DNA Damage and Repair cluster_1 PARP Inhibitor Action DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation and Binding to DNA DNA_SSB->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis PARP_Trapping PARP Trapping PARP1_Activation->PARP_Trapping Stabilizes PARP-DNA Complex Repair_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair PARPi PARP Inhibitor (this compound/Talazoparib) PARPi->PARP1_Activation Binds to PARP1 PARPi->PAR_Synthesis Blocks NAD+ binding Catalytic_Inhibition Catalytic Inhibition DSB_Formation Double-Strand Break (DSB) Formation PARP_Trapping->DSB_Formation Cell_Death Cell Death in HR-deficient cells DSB_Formation->Cell_Death

Caption: PARP1 signaling in DNA repair and points of intervention by PARP inhibitors.

Experimental Workflow for Assessing PARP Trapping

This diagram outlines the general steps involved in a cellular assay to determine the PARP trapping potency of a compound.

PARP_Trapping_Workflow Start Start: Seed Cells Drug_Treatment Treat with PARP Inhibitor (Varying Concentrations) Start->Drug_Treatment DNA_Damage Induce DNA Damage (e.g., with MMS) Drug_Treatment->DNA_Damage Subcellular_Fractionation Subcellular Fractionation DNA_Damage->Subcellular_Fractionation Chromatin_Isolation Isolate Chromatin-Bound Proteins Subcellular_Fractionation->Chromatin_Isolation Immunoblotting Immunoblotting for PARP1 Chromatin_Isolation->Immunoblotting Quantification Quantify PARP1 Levels Immunoblotting->Quantification EC50_Calculation Calculate EC50 for PARP Trapping Quantification->EC50_Calculation

Caption: A typical workflow for a cellular PARP trapping assay.

Conclusion

The comparative analysis of this compound and Talazoparib reveals that both are highly potent PARP inhibitors with strong PARP trapping capabilities. Based on the available data, Talazoparib exhibits a slightly lower EC50 for PARP trapping, suggesting a marginally higher potency in the specific assay conditions reported.[11] However, the PARP trapping potencies of both compounds are in a similar nanomolar range, indicating that both are very effective at this mechanism of action.

The choice between these inhibitors in a research or clinical context may depend on a variety of other factors, including their selectivity for different PARP family members, pharmacokinetic properties, and safety profiles.[11] The experimental protocols provided in this guide offer a foundation for the consistent and reproducible evaluation of these and other PARP inhibitors. The continued investigation into the nuanced differences in the mechanisms of action of various PARP inhibitors will be crucial for the development of next-generation targeted cancer therapies.

References

A Head-to-Head Comparison: Venadaparib and Olaparib in Combination with Irinotecan

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical and clinical data reveals distinct synergistic profiles for the PARP inhibitors venadaparib and olaparib when combined with the topoisomerase inhibitor irinotecan. This comparison guide, intended for researchers, scientists, and drug development professionals, summarizes the available evidence, providing a detailed examination of the efficacy, experimental protocols, and underlying signaling pathways of these combination therapies in various cancer models.

Executive Summary

The combination of PARP inhibitors with chemotherapy is a promising strategy to enhance anti-tumor efficacy. This guide focuses on the comparative synergistic effects of two PARP inhibitors, this compound and olaparib, with irinotecan. Preclinical evidence, particularly in small cell lung cancer (SCLC), suggests a more pronounced synergistic effect with olaparib and irinotecan, while this compound demonstrates superior single-agent potency and a potentially wider therapeutic window. Clinical data, albeit from trials in different cancer types, indicates promising efficacy for the this compound-irinotecan combination in advanced gastric cancer, especially in patients with homologous recombination deficiency (HRD). In contrast, the clinical development of the olaparib-irinotecan combination has been hampered by toxicity concerns and limited efficacy in colorectal and pancreatic cancers.

Preclinical Data: A Direct Comparison in Small Cell Lung Cancer

A key preclinical study provides a direct comparison of the synergistic effects of this compound and olaparib with irinotecan in a panel of ten SCLC cell lines. The data, summarized below, highlights the differential impact of these combinations on cancer cell viability.

Table 1: Synergistic Effects of PARP Inhibitors with Irinotecan in SCLC Cell Lines[1][2]
PARP InhibitorAverage Fold Change in IC50 (with 50 nM Irinotecan)Notes
Olaparib 1649 ± 4049More pronounced synergistic effect observed.
This compound 336 ± 596.01Demonstrated synergistic effects.

IC50 fold change represents the factor by which the concentration of the PARP inhibitor required to inhibit 50% of cell growth is reduced in the presence of irinotecan.

In addition to the direct comparison with irinotecan, a separate study highlights this compound's superior potency as a single agent compared to olaparib in cancer cell lines with BRCA mutations.

Table 2: Single-Agent Potency of this compound vs. Olaparib in BRCA-Mutated Cell Lines[3][4][5]
ParameterThis compoundOlaparib
Antitumor Potency 40-440-fold higher-
PARP Trapping Activity Comparable to talazoparib-
Safety Margin Wider-

Clinical Data: this compound in Gastric Cancer vs. Olaparib in Colorectal and Pancreatic Cancer

Clinical trial data for the two combinations are available from studies in different cancer types, preventing a direct head-to-head comparison of clinical efficacy. However, the existing data provides valuable insights into their potential clinical utility.

Table 3: Clinical Trial Results for this compound plus Irinotecan
Trial IdentifierCancer TypeKey Findings
NCT04725994 [1][2][3][4]Advanced Gastric Cancer (3rd/4th line)Overall Population (n=26): ORR: 36.4%, mPFS: 5.6 months. HRD-positive patients (n=5): ORR: 60%, mPFS: Not Reached.

ORR: Objective Response Rate; mPFS: median Progression-Free Survival; HRD: Homologous Recombination Deficiency.

Table 4: Clinical Trial Results for Olaparib plus Irinotecan
Trial IdentifierCancer TypeKey Findings
NCT00535353 [5][6][7][8]Advanced Colorectal CancerIntermittent olaparib with irinotecan was tolerable but required significant dose reductions. Showed a lack of anti-tumor efficacy, with stable disease as the best response in 9 out of 25 patients.
NCT01296763 [9][10]Advanced Pancreatic CancerCombination with irinotecan, cisplatin, and mitomycin C had substantial toxicity, leading to an unacceptable risk/benefit profile.

Experimental Protocols

In Vitro Synergy Assessment in SCLC[1][2]
  • Cell Lines: Ten SCLC cell lines with diverse mutational backgrounds in DNA damage response (DDR) pathway genes were used.

  • Treatment: Cells were exposed to a dose range of this compound or olaparib, alone or in combination with a fixed concentration of irinotecan (10 nM or 50 nM), for 7 days.

  • Cell Viability Assay: Cell viability was measured to determine the IC50 values.

  • Synergy Calculation: The combination index (CI) was calculated to quantify the synergistic, additive, or antagonistic effects of the drug combinations.

Clinical Trial Protocol for this compound in Gastric Cancer (NCT04725994)[6][7][9]
  • Study Design: A multi-national, phase Ib/IIa dose-escalation and expansion study.

  • Patient Population: Patients with metastatic gastric cancer who had failed at least two prior lines of therapy.

  • Treatment: this compound administered orally in combination with intravenous irinotecan.

  • Primary Endpoints: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

  • Secondary Endpoints: To evaluate the anti-tumor activity (ORR, PFS).

  • Biomarker Analysis: Exploratory genomic analysis of circulating tumor DNA (ctDNA) was performed to assess the correlation between efficacy and HRD status.

Signaling Pathways and Mechanism of Synergy

The synergistic effect of PARP inhibitors and irinotecan stems from their complementary roles in inducing DNA damage and inhibiting DNA repair.

Irinotecan is a topoisomerase I inhibitor. It stabilizes the topoisomerase I-DNA cleavage complex, leading to DNA single-strand breaks (SSBs) which can be converted to toxic double-strand breaks (DSBs) during DNA replication.

PARP inhibitors, such as this compound and olaparib, block the function of PARP enzymes, which are crucial for the repair of SSBs through the base excision repair (BER) pathway. The inhibition of PARP leads to the accumulation of unrepaired SSBs, which also collapse replication forks and generate DSBs.

The combination of a PARP inhibitor and irinotecan results in a massive accumulation of DSBs, overwhelming the cancer cell's DNA repair capacity and leading to cell death (apoptosis). This is particularly effective in cancer cells with pre-existing defects in DSB repair, such as those with HRD. Preclinical studies have shown that this combination enhances apoptosis signaling and increases the levels of phosphorylated Chk1 (p-chk1) and p53 (p-p53), key proteins in the DNA damage response pathway.[11][12]

Synergy_Mechanism cluster_0 Irinotecan Action cluster_1 PARP Inhibitor Action cluster_2 Combined Effect Irinotecan Irinotecan Top1 Topoisomerase I Irinotecan->Top1 inhibits SSB1 Single-Strand Breaks (SSBs) Top1->SSB1 stabilizes complex leading to Accumulated_SSBs Accumulated SSBs SSB1->Accumulated_SSBs PARPi This compound / Olaparib PARP PARP PARPi->PARP inhibits SSB_Repair SSB Repair (BER) PARP->SSB_Repair mediates SSB_Repair->Accumulated_SSBs inhibition of repair leads to DSBs Double-Strand Breaks (DSBs) Accumulated_SSBs->DSBs Replication fork collapse DDR DNA Damage Response (p-Chk1, p-p53) DSBs->DDR activates Apoptosis Apoptosis DDR->Apoptosis induces Experimental_Workflow start Start: Select Cancer Cell Lines treatment Treat cells with: - PARPi alone - Irinotecan alone - Combination start->treatment incubation Incubate for a defined period (e.g., 7 days) treatment->incubation viability Measure Cell Viability (e.g., MTT assay) incubation->viability apoptosis Assess Apoptosis (e.g., Western Blot for cleaved caspases) incubation->apoptosis dna_damage Measure DNA Damage (e.g., Comet Assay) incubation->dna_damage ic50 Calculate IC50 values viability->ic50 ci Calculate Combination Index (CI) ic50->ci synergy Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) ci->synergy end End: Analyze and Conclude synergy->end apoptosis->end dna_damage->end

References

Venadaparib Demonstrates Superior Antitumor Potency Over Olaparib in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a comparative analysis of preclinical data, the novel PARP inhibitor Venadaparib has shown greater antitumor efficacy and a better safety profile compared to the established drug Olaparib in xenograft models of human cancers. These findings, aimed at researchers, scientists, and drug development professionals, suggest this compound could represent a next-generation PARP inhibitor with significant clinical potential.

The primary mechanism of action for both this compound and Olaparib involves the inhibition of poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of DNA single-strand breaks (SSBs).[1][2][3][4][5] By blocking PARP, these inhibitors lead to an accumulation of SSBs, which then convert to more lethal double-strand breaks (DSBs) during DNA replication.[2][3][5] In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are crucial for the homologous recombination (HR) pathway that repairs DSBs, this accumulation of DNA damage results in "synthetic lethality" and ultimately, cell death.[1][4]

Superior Tumor Growth Inhibition in Xenograft Models

Recent studies have highlighted this compound's enhanced potency. In a patient-derived xenograft (PDX) model of ovarian cancer (OV_065), this compound demonstrated a significantly higher tumor growth inhibition (TGI) rate compared to Olaparib.[6] Oral administration of this compound at doses of 12.5, 25, and 50 mg/kg resulted in TGI rates of 131.0%, 132.7%, and 135.2%, respectively. In the same model, Olaparib administered at 50 mg/kg showed a TGI rate of 118.2%.[7] Notably, complete tumor disappearance was observed in 50% of the animals treated with the 50 mg/kg dose of this compound.[7]

Further evidence of this compound's potent antitumor activity was observed in other xenograft models, including the MX-1 breast cancer and CAPAN-1 pancreatic cancer models, where it exhibited dose-dependent tumor growth suppression.[8] In vitro studies also support these findings, with this compound showing 40-440-fold higher antitumor potency than Olaparib in cancer cell lines with BRCA mutations.[6]

Olaparib has also demonstrated significant efficacy in various preclinical models. In a BRCA2 germline-mutated patient-derived ovarian cancer xenograft, Olaparib, administered alone or in combination with carboplatin, greatly inhibited tumor growth.[9][10][11] This antitumor effect was specific to BRCA-mutated tumors.[9][10] Additionally, Olaparib has been shown to significantly inhibit tumor growth in patient-derived xenografts of aggressive hepatoblastoma.[12][13]

Comparative Efficacy Data in Xenograft Models

DrugXenograft ModelDoseTumor Growth Inhibition (TGI) RateReference
This compound OV_065 (Ovarian Cancer PDX)12.5 mg/kg131.0%[7]
25 mg/kg132.7%[7]
50 mg/kg135.2%[7]
Olaparib OV_065 (Ovarian Cancer PDX)50 mg/kg118.2%[7]
This compound MX-1 (Breast Cancer CDX)12.5 mg/kg43.8%[7]
25 mg/kg62.9%[7]
50 mg/kg71.0%[7]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The antitumor activity of both this compound and Olaparib is rooted in their ability to inhibit PARP enzymes, particularly PARP-1 and PARP-2.[6][7][14] This inhibition disrupts the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair, often due to BRCA1/2 mutations, this disruption leads to genomic instability and cell death, a concept known as synthetic lethality.[1][9][10]

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_parpi PARP Inhibition cluster_cell_fate Cell Fate in HR-Deficient Cancer Cells DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP SSB_Repair SSB Repair PARP->SSB_Repair DSB Double-Strand Break (DSB) Formation PARP->DSB Unrepaired SSB leads to DSB PARP_Inhibitor This compound / Olaparib PARP_Inhibitor->PARP Inhibition Genomic_Instability Genomic Instability DSB->Genomic_Instability Failed Repair HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) Cell_Death Apoptosis / Cell Death Genomic_Instability->Cell_Death

Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.

Experimental Protocols

The data presented is based on established xenograft models. Below are generalized experimental protocols representative of these studies.

Patient-Derived Xenograft (PDX) Model (e.g., OV_065)

PDX_Workflow Patient_Tumor Patient Tumor Tissue Implantation Subcutaneous Implantation into Immunocompromised Mice Patient_Tumor->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Administration of this compound, Olaparib, or Vehicle Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition) Monitoring->Endpoint

Caption: Workflow for a patient-derived xenograft (PDX) study.

Methodology:

  • Animal Models: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor tissue.

  • Tumor Implantation: Fresh tumor tissue from a patient is surgically implanted subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into different treatment cohorts.

  • Drug Administration: this compound and Olaparib are administered orally, typically once daily, for a specified period (e.g., 28-63 days).[7] A vehicle control group is also included.

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Data Analysis: Tumor growth inhibition is calculated at the end of the study by comparing the change in tumor volume in the treated groups to the vehicle control group.

Cell Line-Derived Xenograft (CDX) Model (e.g., MX-1)

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MX-1 breast cancer) are cultured in vitro.

  • Animal Models: Similar to PDX models, immunocompromised mice (e.g., BALB/c nude mice) are used.[7]

  • Cell Implantation: A suspension of cancer cells is injected subcutaneously into the mice.

  • Tumor Growth and Treatment: Following tumor establishment, the treatment and monitoring protocols are similar to those described for the PDX models. For the MX-1 CDX model, mice were treated with this compound for 23 days.[7]

Conclusion

The available preclinical data strongly suggests that this compound has the potential to be a more potent and safer PARP inhibitor than Olaparib. The superior tumor growth inhibition observed in multiple xenograft models, particularly in the patient-derived ovarian cancer model, warrants further investigation and supports the ongoing clinical development of this compound as a promising new therapy for patients with cancers harboring DNA repair deficiencies.

Disclaimer: This comparison is based on preclinical data and does not represent a direct comparison in a clinical setting. Further clinical trials are necessary to fully elucidate the comparative efficacy and safety of this compound and Olaparib in humans.

References

A Comparative Analysis of the Safety and Toxicity Profiles of Venadaparib and Olaparib

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those harboring BRCA1/2 mutations. Olaparib, the first-in-class PARP inhibitor, has paved the way for a new therapeutic paradigm. Following in its footsteps is Venadaparib, a novel and potent PARP inhibitor that has shown promise in early clinical development. This guide provides a detailed comparison of the safety and toxicity profiles of this compound and Olaparib, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Both this compound and Olaparib are potent inhibitors of PARP enzymes, particularly PARP-1 and PARP-2, which play a crucial role in the repair of DNA single-strand breaks (SSBs).[1][2] In cancer cells with mutations in BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is compromised. The inhibition of PARP by drugs like this compound and Olaparib leads to the accumulation of unrepaired SSBs, which during DNA replication, collapse to form DSBs.[3] In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death through a mechanism known as synthetic lethality.[3]

cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitors DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP DNA_DSB Double-Strand Break (DSB) DNA_SSB->DNA_DSB Replication Fork Collapse BER Base Excision Repair (BER) PARP->BER Recruits repair proteins Cell_Survival Cell Survival BER->Cell_Survival SSB Repair HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair BRCA1/2 Dependent HR_Repair->Cell_Survival DSB Repair PARPi This compound / Olaparib PARP_Inhibition PARP Inhibition & Trapping PARPi->PARP_Inhibition Accumulated_SSB Accumulated SSBs PARP_Inhibition->Accumulated_SSB Blocks BER Increased_DSB Increased DSBs Accumulated_SSB->Increased_DSB HR_Deficiency HR Deficiency (e.g., BRCA mutation) Cell_Death Synthetic Lethality (Cell Death) Increased_DSBHR_Deficiency Increased_DSBHR_Deficiency Increased_DSBHR_Deficiency->Cell_Death

Caption: Mechanism of Action of PARP Inhibitors.

Preclinical Safety and Toxicity

Preclinical studies provide the foundational understanding of a drug's safety profile. For this compound, preclinical data suggests a potentially wider safety margin compared to Olaparib.[4][5]

ParameterThis compoundOlaparibReference
PARP-1/2 Inhibition High selectivity for PARP-1 and PARP-2.Potent inhibitor of PARP-1, PARP-2, and PARP-3.[6][7]
PARP Trapping Activity Strong PARP-trapping activity.Potent PARP-trapping activity.[5][6]
In Vivo Tumor Growth Inhibition (OV_065 PDX model) Significant tumor regression at 12.5, 25, and 50 mg/kg.Significant tumor regression at 50 mg/kg.[4]
Hematological Toxicity (in animal models) Not explicitly detailed in comparative studies.Major target organ of toxicity is the hematopoietic system.[7]
General Toxicity (in animal models) Wider safety margins reported.Dose-dependent toxicities observed.[4][5]
Experimental Protocol: In Vivo Xenograft Tumor Model for Efficacy and Toxicity Assessment

A standard experimental protocol to assess the efficacy and toxicity of PARP inhibitors in a preclinical setting involves the use of patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice.

  • Animal Model: Female athymic nude or SCID mice are commonly used.

  • Tumor Implantation: Human cancer cells (e.g., with BRCA mutations) are implanted subcutaneously or orthotopically.

  • Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The investigational drug (e.g., this compound or Olaparib) is administered orally at various dose levels, once or twice daily, for a defined period.[6][8]

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition (TGI) is calculated at the end of the study.[6]

  • Toxicity Assessment: Animal body weight is monitored as a general indicator of health. At the end of the study, blood samples are collected for complete blood count (CBC) and serum chemistry analysis. Organs are harvested for histopathological examination to identify any signs of toxicity.[9]

Clinical Safety and Toxicity

Clinical trial data provides the most relevant information on the safety and toxicity of a drug in humans. The following tables summarize the adverse events (AEs) reported for this compound from its first-in-human Phase 1 study and for Olaparib from various clinical trials.

This compound: Adverse Events from Phase 1 Study (NCT03317743)

This dose-finding study enrolled 32 patients with advanced solid tumors. The most frequent Grade 3 or 4 adverse events are listed below.[10][11]

Adverse EventGrade 3 or 4 Incidence (%)
Anemia50%
Neutropenia22%
Thrombocytopenia6%
Olaparib: Common Adverse Events from Clinical Trials

The safety profile of Olaparib has been extensively characterized in numerous clinical trials. The data below is a summary of common adverse events observed.

Hematological Adverse Events (All Grades and Grade ≥3)

Adverse EventAll Grades Incidence (%)Grade ≥3 Incidence (%)Reference
Anemia24% - 44%12.1% - 19%[2][12][13]
Neutropenia16% - 30%5% - 7%[2][14]
Thrombocytopenia11% - 28%1% - 5%[14][15]

Non-Hematological Adverse Events (All Grades)

Adverse EventAll Grades Incidence (%)Reference
Nausea57% - 77%[2][15]
Fatigue (including asthenia)42% - 67%[2][15]
Vomiting23% - 40%[2][15]
Diarrhea18% - 37%[2][15]
Abdominal Pain45%[15]
Decreased Appetite13% - 20%[2][15]
Headache20%[2]

Experimental Methodologies

The evaluation of PARP inhibitors relies on a variety of specialized assays to determine their potency and mechanism of action.

PARP Enzymatic Assay

This assay measures the ability of a compound to inhibit the catalytic activity of PARP enzymes.

  • Principle: A recombinant PARP enzyme is incubated with a histone-coated plate, NAD+ (the substrate for PARylation), and the test compound.

  • Procedure: The extent of PARylation (the addition of poly(ADP-ribose) chains to histones) is quantified, typically using an anti-PAR antibody and a secondary antibody conjugated to a detectable label (e.g., horseradish peroxidase).

  • Readout: The signal is inversely proportional to the inhibitory activity of the compound. The IC50 value, the concentration of the inhibitor required to reduce the enzymatic activity by 50%, is then calculated.

PARP Trapping Assay

This assay measures the ability of a PARP inhibitor to trap PARP enzymes on DNA.

  • Principle: This assay quantifies the formation of a stable complex between the PARP enzyme and a DNA substrate in the presence of an inhibitor.

  • Procedure: A common method is the proximity ligation assay (PLA), which detects the close proximity of PARP1 and a chromatin-associated protein (like histone H2A.X) at the single-cell level using fluorescence microscopy.[16] Another method involves subcellular fractionation to isolate chromatin-bound proteins followed by Western blotting for PARP.[5]

  • Readout: An increased signal in the PLA or a higher amount of PARP in the chromatin fraction indicates a stronger trapping ability of the inhibitor.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Evaluation Enzymatic_Assay PARP Enzymatic Assay (IC50 determination) Trapping_Assay PARP Trapping Assay (EC50 determination) Enzymatic_Assay->Trapping_Assay Cell_Viability Cell Viability Assays (HR-deficient vs. HR-proficient cells) Trapping_Assay->Cell_Viability PK_PD Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD Xenograft Xenograft Models (Efficacy & Tolerability) PK_PD->Xenograft Toxicity_Studies Formal Toxicology Studies (GLP) Xenograft->Toxicity_Studies Phase_1 Phase 1 Trials (Safety, Tolerability, MTD) Toxicity_Studies->Phase_1 Phase_2_3 Phase 2/3 Trials (Efficacy & Safety in Patient Populations) Phase_1->Phase_2_3

Caption: Experimental Workflow for PARP Inhibitor Evaluation.

Discussion and Conclusion

Based on the available data, both this compound and Olaparib are potent PARP inhibitors with a similar mechanism of action. The clinical safety profile of Olaparib is well-established, with hematological toxicities such as anemia, neutropenia, and thrombocytopenia, and non-hematological toxicities like nausea and fatigue being the most common adverse events.[2][12][15]

The clinical data for this compound is still in its early stages, with the first-in-human Phase 1 trial demonstrating a manageable safety profile. Notably, the rates of Grade 3 or 4 hematological toxicities, particularly anemia, appear to be a significant consideration for this compound, as they are for Olaparib.[10][11]

The preclinical findings that suggest this compound may have a wider safety margin than Olaparib are encouraging.[4][5] However, it is crucial to await further clinical data, ideally from head-to-head comparative trials, to definitively establish the comparative safety and toxicity profiles of these two drugs in a clinical setting. Such studies will be instrumental for clinicians and researchers in making informed decisions about the optimal use of these important therapeutic agents.

Start Comparative Analysis of This compound vs. Olaparib Mechanism Mechanism of Action (PARP Inhibition) Start->Mechanism Preclinical Preclinical Data (In Vitro & In Vivo) Mechanism->Preclinical Clinical Clinical Data (Phase 1 for this compound, Extensive for Olaparib) Mechanism->Clinical Safety_Profile Comparative Safety & Toxicity Profile Preclinical->Safety_Profile Clinical->Safety_Profile Conclusion Conclusion: Need for Head-to-Head Trials Safety_Profile->Conclusion

Caption: Logical Flow of the Comparison Guide.

References

Efficacy of Venadaparib in cell lines resistant to other PARP inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

In the evolving field of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment for cancers with deficiencies in homologous recombination repair (HRR), particularly those harboring BRCA1/2 mutations. This guide provides a comprehensive comparison of venadaparib (also known as IDX-1197 or NOV140101), a novel and selective PARP inhibitor, with other established PARP inhibitors. The focus is on its preclinical efficacy, mechanism of action, and the critical question of its potential role in overcoming resistance to existing PARP inhibitor therapies.

Comparative Efficacy of this compound in PARP Inhibitor-Sensitive Models

Preclinical studies have positioned this compound as a highly potent PARP1/2 inhibitor with a favorable profile compared to other approved agents in HRR-deficient models.[1][2][3]

Enzymatic Inhibition and Cellular Activity

This compound demonstrates potent and selective inhibition of PARP-1 and PARP-2 enzymes, comparable to or exceeding that of other well-known PARP inhibitors.[1] Its cellular activity, measured by the inhibition of Poly(ADP-ribose) (PAR) formation and the induction of PARP-DNA trapping, underscores its robust anti-cancer potential.[1]

Compound PARP-1 IC50 (nmol/L) [1]PARP-2 IC50 (nmol/L) [1]PAR Formation EC50 (nmol/L) [1]PARP Trapping EC50 (nmol/L) [1]
This compound 0.830.52.2
Olaparib0.60.50.77.3
RucaparibNot ReportedNot Reported1.96.4
NiraparibNot ReportedNot Reported5.6118.0
TalazoparibNot ReportedNot Reported0.71.9
VeliparibNot ReportedNot Reported4.557.7
Growth Inhibitory Effects in BRCA-Mutated Cancer Cell Lines

In colony formation assays, this compound has shown superior growth inhibitory activity compared to olaparib in cancer cell lines with BRCA1 and BRCA2 mutations.[1] This highlights its potent cytotoxic effect in tumors reliant on PARP-mediated DNA repair.

Cell Line Gene Alteration This compound IC50 (nmol/L) [1]Olaparib IC50 (nmol/L) [1]
MDA-MB-436BRCA1 mut0.939.8
HCC1937BRCA1 mut1.815.1
CAPAN-1BRCA2 mut0.4176.2
MX-1BRCA1/2 wt>10,000>10,000
MDA-MB-231BRCA1/2 wt>10,000>10,000

The Challenge of Acquired Resistance to PARP Inhibitors

A significant clinical challenge in the use of PARP inhibitors is the development of acquired resistance. Tumors can evolve mechanisms to bypass the synthetic lethality induced by these agents, leading to treatment failure.

Known Mechanisms of PARP Inhibitor Resistance

Several mechanisms contributing to PARP inhibitor resistance have been identified, including:

  • Secondary or Reversion Mutations in BRCA1/2 : These mutations can restore the open reading frame of the BRCA genes, leading to the production of a functional protein and restoration of HRR activity.[4]

  • Upregulation of Drug Efflux Pumps : Increased expression of transporters like P-glycoprotein (ABCB1) can reduce the intracellular concentration of the PARP inhibitor.

  • Protection of Stalled Replication Forks : Mechanisms that prevent the degradation of stalled replication forks can reduce the formation of double-strand breaks, a key cytotoxic lesion induced by PARP inhibitors in HRR-deficient cells.

  • Loss of PARP1 Expression : Reduced levels of the PARP1 protein, the primary target of these inhibitors, can lead to resistance.[5]

  • Rewiring of DNA Repair Pathways : Alterations in other DNA repair pathways can compensate for the inhibition of PARP.

PARP_Inhibitor_Action Mechanism of PARP Inhibitor Action and Resistance cluster_0 DNA Damage and Repair cluster_1 Therapeutic Intervention and Resistance SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 recruits DSB Double-Strand Break (DSB) SSB->DSB unrepaired leads to PAR PARylation PARP1->PAR catalyzes BER Base Excision Repair (BER) PAR->BER activates BER->SSB repairs HRR Homologous Recombination Repair (HRR) DSB->HRR repaired by Cell_Death Synthetic Lethality (Cell Death) DSB->Cell_Death in HRR-deficient cells BRCA BRCA1/2 BRCA->HRR essential for This compound This compound This compound->PARP1 inhibits & traps PARPi_Resistance Resistance Mechanisms PARPi_Resistance->Cell_Death prevents HRR_Restoration HRR Restoration (e.g., BRCA Reversion) PARPi_Resistance->HRR_Restoration HRR_Restoration->HRR

Caption: Mechanism of PARP inhibition and resistance.

Efficacy of this compound in PARP Inhibitor-Resistant Cell Lines: An Unanswered Question

Despite the promising preclinical data for this compound in PARP inhibitor-sensitive models, there is currently a lack of published studies specifically evaluating its efficacy in cell lines or preclinical models with acquired resistance to other PARP inhibitors such as olaparib, niraparib, or talazoparib. Therefore, it remains an open and critical question whether this compound can overcome the known mechanisms of resistance. Further research is warranted to investigate the activity of this compound in this clinically relevant setting.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate this compound's efficacy.

PARP1/2 Enzymatic Assay

The inhibitory activity of this compound against PARP-1 and PARP-2 was determined using a commercially available chemiluminescent assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by the PARP enzyme. The luminescent signal is inversely proportional to the PARP inhibitory activity of the compound being tested. IC50 values were calculated from the dose-response curves.[1]

Cellular PAR Formation Assay

HeLa cells were treated with methyl methanesulfonate (MMS) to induce DNA damage and stimulate PARP activity. The cells were then incubated with varying concentrations of this compound or other PARP inhibitors. The levels of PAR were quantified using an anti-PAR antibody in an ELISA-based format. The EC50 values represent the concentration of the inhibitor required to reduce PAR formation by 50%.[1]

PARP Trapping Assay

This in vitro assay quantifies the ability of a PARP inhibitor to stabilize the PARP-DNA complex. A biotinylated DNA oligonucleotide is immobilized on a streptavidin-coated plate. Recombinant PARP1 enzyme is added, followed by incubation with different concentrations of the PARP inhibitors. The amount of trapped PARP1 on the DNA is detected using an anti-PARP1 antibody. The EC50 values indicate the concentration of the inhibitor that results in 50% of the maximal PARP trapping.[1]

Colony Formation Assay

Cancer cell lines were seeded at a low density in 6-well plates and treated with a range of concentrations of this compound or olaparib. The cells were allowed to grow for 10-14 days to form colonies. The colonies were then fixed and stained with crystal violet. The number of colonies was counted to determine the inhibitory effect of the compounds on cell proliferation and survival. The IC50 values were calculated as the concentration of the drug that inhibited colony formation by 50%.[1]

Experimental_Workflow Preclinical Evaluation Workflow for this compound cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzyme_Assay PARP1/2 Enzymatic Assay PAR_Formation Cellular PAR Formation Assay IC50_Enzyme IC50_Enzyme Enzyme_Assay->IC50_Enzyme Determine PARP_Trapping PARP Trapping Assay EC50_PAR EC50_PAR PAR_Formation->EC50_PAR Determine Colony_Formation Colony Formation Assay EC50_Trap EC50_Trap PARP_Trapping->EC50_Trap Determine IC50_Growth IC50_Growth Colony_Formation->IC50_Growth Determine PDX_Model Patient-Derived Xenograft (PDX) Models Efficacy_Study Tumor Growth Inhibition Study PDX_Model->Efficacy_Study TGI TGI Efficacy_Study->TGI Measure start This compound start->Enzyme_Assay Test Compound start->PAR_Formation start->PARP_Trapping start->Colony_Formation start->PDX_Model

Caption: Workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound is a potent and selective PARP1/2 inhibitor that has demonstrated superior efficacy to olaparib in preclinical models of BRCA-mutated cancers. Its strong PARP trapping ability and potent inhibition of PAR formation position it as a promising next-generation PARP inhibitor.

The paramount unmet need in the field of PARP inhibition is overcoming acquired resistance. While the preclinical profile of this compound in sensitive models is compelling, its efficacy in tumors that have developed resistance to other PARP inhibitors remains to be elucidated. Future studies should prioritize the evaluation of this compound in clinically relevant models of acquired PARP inhibitor resistance to determine if its unique properties can translate into meaningful clinical benefit for patients who have progressed on current therapies. Such data will be crucial in defining the future role of this compound in the oncology treatment landscape.

References

Navigating Resistance: A Comparative Analysis of Venadaparib and Platinum-Based Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in oncology, particularly for tumors with deficiencies in homologous recombination repair (HRR). Venadaparib (IDX-1197), a potent PARP1/2 inhibitor, has shown promise in clinical trials.[1][2][3] However, as with many targeted therapies, the potential for cross-resistance with established treatments like platinum-based chemotherapy is a critical area of investigation. This guide provides a comparative overview of this compound and platinum-based agents, focusing on the mechanisms of action, resistance, and the experimental frameworks used to study these phenomena.

Performance Data: Clinical Efficacy and Safety

Quantitative data from clinical trials provide a snapshot of the performance of this compound and platinum-based chemotherapy in relevant patient populations.

Table 1: Clinical Performance of this compound in Advanced Solid Tumors

MetricThis compound (Monotherapy)Patient PopulationBRCA Mutation StatusReference
Objective Response Rate (ORR) 16% (Overall)Advanced Solid Tumors (n=32)Mixed[4]
22%BRCAm(+) (n=9)[4]
17%BRCAm(-) (n=18)[4]
80%Metastatic Breast Cancer with gBRCA1/2 mutation (n=10)gBRCA1/2 mutated[5]
Clinical Benefit Rate (CBR) 47% (Overall)Advanced Solid Tumors (n=32)Mixed[4]
44%BRCAm(+) (n=9)[4]
50%BRCAm(-) (n=18)[4]
Disease Control Rate (DCR) 100%Metastatic Breast Cancer with gBRCA1/2 mutation (n=10)gBRCA1/2 mutated[5]
Common Grade 3/4 Adverse Events Anemia (50%), Neutropenia (22%), Thrombocytopenia (6%)Advanced Solid Tumors (n=32)N/A[6][7]

Table 2: Response to Sequential Therapy in HRR-mutated Metastatic Castration-Resistant Prostate Cancer (mCRPC)

This table, adapted from a study on cross-resistance between PARP inhibitors and platinum-based chemotherapy, illustrates the impact of treatment sequencing.

Treatment SequenceSubsequent TherapyProstate-Specific Antigen (PSA) Decline >50%Radiographic Response
PARP Inhibitor First Platinum-Based Chemotherapy37.5% (6/16)25.0% (2/8)
Platinum-Based Chemotherapy First PARP Inhibitor60.0% (6/10)55.6% (5/9)

Experimental Protocols

Understanding the methodologies used to investigate drug resistance is crucial for interpreting and replicating research findings. Below are detailed protocols for key experiments in cross-resistance studies.

Generation of Drug-Resistant Cell Lines

This protocol describes the process of creating cell lines with acquired resistance to a specific drug, a fundamental tool for in vitro resistance studies.

  • Objective: To develop cell line models of acquired resistance to this compound or platinum-based chemotherapy (e.g., cisplatin).

  • Materials:

    • Parental cancer cell line of interest (e.g., ovarian, breast, prostate)

    • This compound and/or Cisplatin

    • Complete cell culture medium

    • Cell culture flasks and plates

  • Procedure:

    • Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of the drug in the parental cell line using a cell viability assay (e.g., MTT or clonogenic assay).

    • Chronic Drug Exposure: Culture parental cells in the presence of the drug at a concentration equal to the IC50.

    • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the drug concentration in a stepwise manner.

    • Monitoring: Continuously monitor cell morphology and proliferation.

    • Resistance Confirmation: After several months of culture, confirm the resistant phenotype by re-evaluating the IC50. A significant increase in IC50 compared to the parental line indicates acquired resistance.

    • Cross-Resistance Assessment: Test the resistant cell line's sensitivity to the other drug (e.g., test cisplatin-resistant cells with this compound) to determine the extent of cross-resistance.

Cell Viability and Cytotoxicity Assays

These assays are essential for quantifying the effect of drugs on cell survival and determining IC50 values.

  • A. MTT Assay

    • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

    • Procedure:

      • Seed cells in a 96-well plate and allow them to adhere overnight.

      • Treat cells with a range of drug concentrations for a specified period (e.g., 72 hours).

      • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

      • Solubilize the formazan crystals with a solvent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength using a microplate reader.

      • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50.[8]

  • B. Clonogenic Survival Assay

    • Principle: Assesses the ability of single cells to proliferate and form colonies after drug treatment, measuring long-term cell survival.[8]

    • Procedure:

      • Seed a low density of cells in 6-well plates and allow them to adhere.

      • Treat with the drug for a defined period (e.g., 24 hours).

      • Remove the drug-containing medium and replace it with fresh medium.

      • Incubate for 9-14 days to allow colony formation.[8]

      • Fix and stain the colonies with crystal violet.

      • Count the number of colonies (typically >50 cells) and calculate the surviving fraction relative to the untreated control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action and resistance can aid in understanding these mechanisms.

Simplified Signaling Pathway of PARP Inhibition and Platinum-Based Chemotherapy cluster_platinum Platinum-Based Chemotherapy (e.g., Cisplatin) cluster_parp This compound (PARP Inhibitor) cluster_dna_damage DNA Damage Response platinum Cisplatin dna_adducts DNA Adducts (Intra- and Inter-strand Crosslinks) platinum->dna_adducts dsb Double-Strand Breaks (DSBs) dna_adducts->dsb This compound This compound parp PARP1/2 This compound->parp ssb Single-Strand Breaks (SSBs) parp->ssb Repair ssb->dsb Replication Fork Collapse hrr Homologous Recombination Repair (HRR) (BRCA1/2, etc.) dsb->hrr nhej Non-Homologous End Joining (NHEJ) dsb->nhej hrr->dsb Repair apoptosis Apoptosis hrr->apoptosis nhej->dsb Repair nhej->apoptosis

Figure 1. Simplified signaling pathway of this compound and platinum-based chemotherapy.

Experimental Workflow for Assessing Cross-Resistance start Parental Cancer Cell Line ic50_parental Determine IC50 for This compound and Cisplatin start->ic50_parental chronic_exposure Chronic Exposure to Increasing Drug Concentrations ic50_parental->chronic_exposure venadaparib_resistant This compound-Resistant Cell Line chronic_exposure->venadaparib_resistant cisplatin_resistant Cisplatin-Resistant Cell Line chronic_exposure->cisplatin_resistant cross_resistance_v Assess Cisplatin Sensitivity in this compound-Resistant Cells venadaparib_resistant->cross_resistance_v cross_resistance_c Assess this compound Sensitivity in Cisplatin-Resistant Cells cisplatin_resistant->cross_resistance_c end Determine Degree of Cross-Resistance cross_resistance_v->end cross_resistance_c->end

Figure 2. Experimental workflow for in vitro cross-resistance studies.

Mechanisms of Cross-Resistance cluster_hrr HRR Restoration cluster_drug_efflux Drug Efflux and Transport cluster_other Other Mechanisms resistance Resistance to PARP Inhibitors and/or Platinum Agents brca_reversion BRCA1/2 Reversion Mutations resistance->brca_reversion loss_of_nhej Loss of NHEJ Components (e.g., 53BP1) resistance->loss_of_nhej efflux_pumps Upregulation of Efflux Pumps (e.g., MDR1) resistance->efflux_pumps drug_uptake Reduced Drug Uptake resistance->drug_uptake fork_protection Replication Fork Protection resistance->fork_protection parp1_alterations PARP1 Mutations or Downregulation resistance->parp1_alterations

Figure 3. Key mechanisms contributing to cross-resistance.

Conclusion

The interplay between this compound and platinum-based chemotherapy is a complex area of study with significant clinical implications. While both agents are effective in tumors with HRR deficiencies, the development of resistance to one can impact the efficacy of the other. The data suggest that the sequence of administration may influence outcomes, with platinum-based chemotherapy potentially inducing less cross-resistance to subsequent PARP inhibition than the reverse sequence. Understanding the underlying mechanisms of resistance, such as the restoration of HRR function or increased drug efflux, is paramount for the development of rational combination therapies and strategies to overcome treatment failure. The experimental protocols and workflows outlined here provide a foundation for further research into this critical aspect of cancer therapy.

References

A Comparative Guide to Biomarker Analysis for Predicting Response to Venadaparib and Other PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarker analysis for predicting the response to Venadaparib versus other commercially available Poly (ADP-ribose) polymerase (PARP) inhibitors (PARPis). The content is based on publicly available preclinical and clinical data to support researchers, scientists, and drug development professionals in their understanding of this evolving field.

Introduction to PARP Inhibition and the Role of Biomarkers

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers with deficiencies in the homologous recombination repair (HRR) pathway. By exploiting the concept of synthetic lethality, PARPis induce catastrophic DNA damage and cell death in tumor cells that have a compromised ability to repair DNA double-strand breaks, a hallmark of cancers with mutations in genes like BRCA1 and BRCA2.

This compound (also known as IDX-1197) is a potent, selective inhibitor of PARP1 and PARP2.[1][2] Preclinical and early clinical data suggest its efficacy in tumors with homologous recombination deficiency (HRD).[2] This guide will compare the available data on biomarkers for predicting response to this compound with those for other approved PARP inhibitors, including Olaparib, Niraparib, Rucaparib, and Talazoparib.

The selection of patients most likely to benefit from PARP inhibitor therapy is guided by the analysis of specific biomarkers. Key biomarkers include mutations in BRCA1 and BRCA2 genes, and a broader measure of genomic instability known as the Homologous Recombination Deficiency (HRD) score.[3] Additional emerging biomarkers include mutations in other HRR pathway genes such as PALB2, ATM, and CDK12.

Comparative Preclinical Data

Preclinical studies provide valuable insights into the intrinsic properties of different PARP inhibitors. Key parameters for comparison include the half-maximal inhibitory concentration (IC50) against PARP enzymes and the PARP trapping potency, which is the ability of the inhibitor to trap PARP enzymes on DNA, leading to cytotoxic DNA-protein complexes.

PARP InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping EC50 (nM)
This compound 1.41.02.2
Olaparib 1.91.57.3
Rucaparib 7.11.36.4
Niraparib 3.82.1118.0
Talazoparib 1.20.81.9

Data sourced from preclinical studies.[4][5]

Clinical Efficacy Comparison by Biomarker Status

The clinical efficacy of PARP inhibitors is often evaluated based on Progression-Free Survival (PFS) and Overall Response Rate (ORR) in patient populations defined by specific biomarker statuses. The following tables summarize available clinical trial data for this compound and other PARP inhibitors.

This compound Clinical Data

A phase 1b/IIa trial of this compound in combination with irinotecan in patients with metastatic gastric cancer showed promising efficacy, particularly in patients with HRD gene mutations.[3]

Biomarker StatusnORRMedian PFS (months)
HRD Mutation 1435.7%5.6
No HRD Mutation 2913.8%4.0
ATM or BRCA1/2 Mutation 11-8.4

Data from a Phase 1b/IIa trial in metastatic gastric cancer.[3]

A first-in-human study of this compound monotherapy in advanced solid tumors also demonstrated clinical activity.[6][7]

Biomarker StatusnORRClinical Benefit Rate (CBR)
BRCA-mutated 922.2%44.4%
BRCA-wild-type 1820.0%60.0%

Data from a Phase 1 study in advanced solid tumors.[6]

Other PARP Inhibitors: Efficacy by Biomarker Status
Cancer TypeBiomarkernORRMedian PFS (months)
Metastatic Breast CancerGermline PALB2 mutation2475%9.6
Metastatic Breast CancerSomatic BRCA1/2 mutation3037%7.2

Data from the TBCRC 048 trial.[8]

Cancer TypeBiomarkernORRMedian PFS (months)
Recurrent Ovarian CancerGermline BRCA mutation203-21.0
Recurrent Ovarian CancerHRD-positive (non-BRCA mutated)162-12.9

Data from the NOVA trial.[9]

Cancer TypeBiomarkernPSA Response Rate
Metastatic Castration-Resistant Prostate CancerBiallelic CDK12 mutation1155%

Data from the TRITON2 trial.[10]

Cancer TypeBiomarkernORRMedian PFS (months)
Advanced Breast CancerGermline PALB2 mutation5100% (Partial Response)-
Advanced Breast CancerHRD-positive-31%-

Data from the Talazoparib Beyond BRCA trial.[11]

Experimental Protocols

Accurate and reliable biomarker testing is crucial for patient selection. The two most widely used FDA-approved tests for determining HRD status are the Myriad myChoice® CDx and the FoundationOne® CDx.

Myriad myChoice® CDx

Methodology: The Myriad myChoice® CDx is a next-generation sequencing (NGS)-based in vitro diagnostic test performed on DNA isolated from formalin-fixed paraffin-embedded (FFPE) tumor tissue.[1][11] The test assesses two main components:

  • BRCA1 and BRCA2 Gene Sequencing: Detects single nucleotide variants, insertions and deletions, and large rearrangement variants in the protein-coding regions and intron/exon boundaries of the BRCA1 and BRCA2 genes.[11]

  • Genomic Instability Score (GIS): This is an algorithmic measurement of three genomic scar signatures:[11]

    • Loss of Heterozygosity (LOH): The loss of one parental allele at a heterozygous locus.

    • Telomeric Allelic Imbalance (TAI): A measure of the number of regions with allelic imbalance that extend to the telomere but do not cross the centromere.

    • Large-scale State Transitions (LST): The number of chromosomal breaks between adjacent regions of at least 10 megabases.

A tumor is considered HRD positive if it has a pathogenic BRCA1 or BRCA2 mutation and/or a GIS above a validated threshold.[12]

FoundationOne® CDx

Methodology: The FoundationOne® CDx is also an NGS-based in vitro diagnostic device that analyzes DNA extracted from FFPE tumor tissue specimens.[13] For the assessment of homologous recombination deficiency, the test focuses on:

  • BRCA1 and BRCA2 Gene Sequencing: Identifies substitutions, insertion and deletion alterations (indels), and copy number alterations in the BRCA1 and BRCA2 genes.

  • Genomic Loss of Heterozygosity (LOH): The test calculates the percentage of genomic LOH. A tumor is considered LOH-high based on a predefined cutoff.

A positive HRD status is defined as the presence of a deleterious BRCA1 or BRCA2 mutation and/or a high LOH score.[14]

Visualizing the Mechanisms and Workflows

Synthetic Lethality in PARP Inhibition

G cluster_0 Normal Cell cluster_1 HRR-Deficient Cancer Cell ssb0 Single-Strand Break (SSB) parp0 PARP ssb0->parp0 activates dsb0 Double-Strand Break (DSB) ssb0->dsb0 replication fork collapse viability0 Cell Viability ber0 Base Excision Repair (BER) parp0->ber0 initiates ber0->ssb0 repairs hrr0 Homologous Recombination Repair (HRR) hrr0->dsb0 repairs dsb0->hrr0 activates ssb1 Single-Strand Break (SSB) parp1 PARP ssb1->parp1 dsb1 Accumulated DSBs ssb1->dsb1 replication fork collapse parpi1 PARP Inhibitor parp1->parpi1 blocks ber1 BER (inhibited) parp1->ber1 hrr1 HRR (deficient) dsb1->hrr1 death1 Cell Death (Synthetic Lethality) dsb1->death1 G cluster_0 Patient Cohort cluster_1 Sample Collection & Analysis cluster_2 Data Analysis & Biomarker Identification cluster_3 Validation patients Patients Treated with PARP Inhibitor tumor_biopsy Tumor Biopsy patients->tumor_biopsy clinical_data Clinical Data (PFS, ORR) patients->clinical_data dna_extraction DNA/RNA Extraction tumor_biopsy->dna_extraction ngs Next-Generation Sequencing (NGS) dna_extraction->ngs genomic_data Genomic Data (Mutations, CNVs, etc.) ngs->genomic_data bioinformatics Bioinformatic Analysis genomic_data->bioinformatics clinical_data->bioinformatics candidate_biomarkers Candidate Biomarkers bioinformatics->candidate_biomarkers validation_cohort Independent Validation Cohort candidate_biomarkers->validation_cohort validated_biomarker Validated Predictive Biomarker validation_cohort->validated_biomarker

References

Therapeutic & Clinical Application

Venadaparib Clinical Trials: Application Notes and Protocols for NCT03317743

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Phase 1 clinical trial NCT03317743, evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of Venadaparib (IDX-1197), a potent and selective PARP inhibitor, in patients with advanced solid tumors. The information is compiled from published study results and is intended to guide further research and development.

Introduction

This compound is a novel poly (ADP-ribose) polymerase (PARP) inhibitor with high selectivity for PARP-1 and PARP-2.[1] By inhibiting these key enzymes in the DNA single-strand break repair pathway, this compound induces synthetic lethality in cancer cells with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations.[2][3] The NCT03317743 trial was a first-in-human, open-label, dose-finding study to determine the safety and recommended Phase 2 dose (RP2D) of this compound monotherapy in patients with advanced solid tumors that had progressed on standard-of-care therapy.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the NCT03317743 clinical trial.

Table 1: Patient Demographics and Baseline Characteristics
CharacteristicValue
Number of Patients Enrolled32
Tumor Types
Breast Cancer16 (50%)
Ovarian Cancer12 (37.5%)
Other Solid Tumors4 (12.5%)
BRCA Mutation Status
BRCA Mutant9
BRCA Wild-Type18
Unknown5
Table 2: Treatment-Emergent Adverse Events (TEAEs)
Adverse EventAny Grade (%)Grade 3 or 4 (%)
Hematological
Anemia56%[4]50%[2]
Neutropenia25%[4]22%[2]
ThrombocytopeniaNot Specified6%[2]
Non-Hematological
Nausea38%[4]Not Specified

Note: Data is compiled from multiple sources which may report slightly different patient numbers for specific analyses.

Table 3: Preliminary Efficacy of this compound
Efficacy EndpointOverall Population (n=32)BRCA Mutant (n=9)BRCA Wild-Type (n=18)
Objective Response Rate (ORR)16%[4]22%[4]17%[4]
Clinical Benefit Rate (CBR)47%[4]44%[4]50%[4]

ORR: Objective Response Rate (Partial Response + Complete Response) CBR: Clinical Benefit Rate (ORR + Stable Disease)

Table 4: Pharmacokinetics and Pharmacodynamics
ParameterFinding
Pharmacokinetics (PK) Dose-proportional pharmacokinetics observed.[5]
Pharmacodynamics (PD) ≥90% PAR inhibitory effect observed in tumor samples at doses ≥10 mg/day.[4]
Recommended Phase 2 Dose (RP2D) 160 mg once daily.[2]

Experimental Protocols

Study Design and Patient Population

This was a Phase 1, multicenter, open-label, dose-finding study using a conventional 3+3 dose-escalation design.[2][4]

  • Inclusion Criteria: Patients with histologically confirmed advanced solid tumors who had progressed after standard-of-care therapy and for whom no effective therapy was available.[4]

  • Exclusion Criteria: Standard exclusion criteria for Phase 1 oncology trials, including inadequate organ function and performance status.

  • Treatment: this compound was administered orally once daily in 3-week cycles.[6] Dose cohorts ranged from 2 mg/day to 240 mg/day.[4]

Safety and Tolerability Assessment
  • Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound.

  • Methodology: Patients were monitored for dose-limiting toxicities (DLTs) during the first cycle of treatment.[6] Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Efficacy Evaluation
  • Secondary Objective: To assess the preliminary anti-tumor activity of this compound.

  • Methodology: Tumor responses were evaluated using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[6] Tumor assessments were performed at baseline and at specified intervals during the study.

Pharmacokinetic (PK) Analysis
  • Objective: To characterize the plasma concentration-time profile of this compound.

  • Methodology: Blood samples were collected at pre-specified time points after drug administration. Plasma concentrations of this compound were determined using a validated analytical method. Pharmacokinetic parameters were assessed during the first cycle.[6]

Pharmacodynamic (PD) Analysis
  • Objective: To evaluate the extent of PARP inhibition in response to this compound.

  • Methodology: Optional tumor biopsies and peripheral blood mononuclear cells (PBMCs) were collected.[2][4] The level of poly (ADP-ribose) (PAR), the product of PARP activity, was measured to determine the degree of PARP inhibition. A significant reduction in PAR levels post-treatment compared to baseline indicated target engagement. Commercially available ELISA-based kits are a standard method for quantifying PAR levels in cell lysates.[7]

Visualizations

Signaling Pathway

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Venadaparib_Action This compound Action DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits DSB DNA Double-Strand Break (DSB) DNA_SSB->DSB replication fork collapse PAR PAR Synthesis PARP->PAR Trapped_PARP Trapped PARP Complex PARP->Trapped_PARP Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits Repair_Proteins->DNA_SSB repairs This compound This compound This compound->PARP inhibits & traps Cell_Death Synthetic Lethality (in HRD cells) DSB->Cell_Death

Caption: Mechanism of action of this compound via PARP inhibition.

Experimental Workflow

NCT03317743_Workflow cluster_Screening Patient Screening cluster_Treatment Treatment & Dose Escalation cluster_Assessments Assessments cluster_Endpoints Study Endpoints Screening Inclusion/Exclusion Criteria Met Informed_Consent Informed Consent Screening->Informed_Consent Dose_Escalation 3+3 Dose Escalation (2mg to 240mg) Informed_Consent->Dose_Escalation Treatment_Cycle Oral this compound Once Daily (3-week cycles) Dose_Escalation->Treatment_Cycle DLT_Assessment DLT Assessment (Cycle 1) Treatment_Cycle->DLT_Assessment Safety Safety Monitoring (AEs, Labs, Vitals) Treatment_Cycle->Safety Efficacy Tumor Response (RECIST 1.1) Treatment_Cycle->Efficacy PK Pharmacokinetics (Blood Sampling) Treatment_Cycle->PK PD Pharmacodynamics (Biopsies/PBMCs) Treatment_Cycle->PD Primary_Endpoint Primary: MTD & RP2D DLT_Assessment->Primary_Endpoint Secondary_Endpoints Secondary: Safety, Efficacy, PK/PD Profile Safety->Secondary_Endpoints Efficacy->Secondary_Endpoints PK->Secondary_Endpoints PD->Secondary_Endpoints

Caption: High-level experimental workflow for the NCT03317743 trial.

References

Application Notes and Protocols: Venadaparib Sensitivity in HRD-Mutated Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venadaparib (also known as IDX-1197 or NOV140101) is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3][4] PARP inhibitors represent a targeted therapy approach that exploits the concept of synthetic lethality.[5][6][7] In cancer cells with deficiencies in the homologous recombination repair (HRR) pathway, a critical DNA double-strand break repair mechanism, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks, ultimately resulting in cell death.[3][7][8]

Key proteins involved in the HRR pathway include Ataxia Telangiectasia Mutated (ATM), and Breast Cancer genes 1 and 2 (BRCA1/2).[9][10][11][12][13][14] Mutations in these genes can lead to a state of Homologous Recombination Deficiency (HRD), rendering tumors vulnerable to PARP inhibitors like this compound.[14][15][16] These application notes provide an overview of the role of HRD gene mutations in this compound sensitivity, supported by preclinical and clinical data, and detail relevant experimental protocols.

Mechanism of Action: Synthetic Lethality

The therapeutic efficacy of this compound in the context of ATM and BRCA1/2 mutations is rooted in the principle of synthetic lethality. In healthy cells, multiple DNA repair pathways ensure genomic integrity. However, cancer cells with HRD due to mutations in genes like ATM or BRCA1/2 are heavily reliant on other repair mechanisms, such as PARP-mediated base excision repair, to manage DNA damage.[7] this compound inhibits PARP, leading to the accumulation of unrepaired single-strand breaks.[3][8] During DNA replication, these breaks are converted into double-strand breaks.[3][7] In HRD cells, the inability to efficiently repair these double-strand breaks results in genomic instability and apoptosis.[7]

cluster_0 Normal Cell cluster_1 HRD Cancer Cell (e.g., BRCA1/2, ATM mutant) SSB Single-Strand Break (SSB) PARP PARP SSB->PARP BER DSB Double-Strand Break (DSB) HRR Homologous Recombination Repair (HRR) DSB->HRR CellSurvival1 Cell Survival PARP->CellSurvival1 HRR->CellSurvival1 SSB2 Single-Strand Break (SSB) PARP2 PARP SSB2->PARP2 DSB2 Double-Strand Break (DSB) HRR_mut Defective HRR DSB2->HRR_mut This compound This compound This compound->PARP2 Inhibition PARP2->DSB2 Replication Fork Collapse Apoptosis Apoptosis HRR_mut->Apoptosis

Synthetic lethality of this compound in HRD cancer cells.

Preclinical and Clinical Data

In Vitro Sensitivity

This compound has demonstrated potent inhibitory activity against PARP-1 and PARP-2 enzymes and significant anti-proliferative effects in cancer cell lines with BRCA mutations.[1][2][3][17]

ParameterThis compoundOlaparibReference
PARP-1 IC50 0.8 - 1.4 nM-[2][3][17]
PARP-2 IC50 1.0 - 3.0 nM-[2][3][17]
PAR Formation EC50 (HeLa cells) 0.5 nM0.7 nM[1][2][17]
PARP Trapping EC50 2.2 nM-[17]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

In colony formation assays, this compound showed significantly greater inhibitory activity than olaparib in cancer cell lines with BRCA1 and BRCA2 mutations.[17] The anti-tumor potency of this compound was reported to be approximately 40 to 440 times greater than olaparib in BRCA-mutated tumor cell lines.[17][18]

A study on the combination of this compound and SN-38 (the active metabolite of irinotecan) in gastric cancer cell lines showed a synergistic cytotoxic effect in BRCA1 mutant (SNU-668), BRCA2 mutant (SNU-638), and low ATM expressing (AGS) cells.[19][20]

Cell LineGenotypeSN-38 IC50 (without this compound)SN-38 IC50 (with 10 nM this compound)Reference
SNU-638 BRCA2 mutant1.72 nM0.28 nM[19][20]
SNU-668 BRCA1 mutant10.7 nM1.5 nM[19][20]
AGS Low ATM0.62 nM0.049 nM[19][20]
SNU-484 HR proficient2.25 nM0.38 nM[19][20]
Clinical Efficacy in HRD-Mutated Tumors

A phase 1b/IIa clinical trial (NCT04725994) evaluated this compound in combination with irinotecan in patients with metastatic gastric cancer who had progressed after at least two lines of therapy.[21][22][23] An exploratory analysis of this study demonstrated improved efficacy in patients with HRD gene mutations.[21][22][23]

Patient CohortObjective Response Rate (ORR)Median Progression-Free Survival (mPFS)Median Overall Survival (mOS)Reference
HRD Mutation (n=14) 35.7%5.6 months10.1 months[21][22]
No HRD Mutation (n=29) 13.8%4.0 months8.0 months[21][22]
ATM or BRCA1/2 Mutation (n=11) -8.4 months10.1 months[21][22]

Data as of December 2024.

Furthermore, a phase Ib basket trial (NCT04174716) of this compound monotherapy in patients with metastatic pancreatic cancer and HRR mutations suggested that co-occurring mutations in ATM and ASXL1 may predict a higher tumor response.[24][25]

Patient Cohort (Pancreatic Cancer)Objective Response Rate (ORR)Progression-Free Survival (PFS) RangeReference
ATMm/ASXL1m (n=3) 33%23 - 113 weeks[24][25]
ATMm/ASXL1wt (n=1) 0%9 weeks[24][25]

ATMm: ATM mutation; ASXL1m: ASXL1 mutation; wt: wild-type.

Signaling Pathways

ATM and BRCA1/2 in Homologous Recombination Repair

Upon DNA double-strand breaks, the ATM kinase is activated and phosphorylates a multitude of downstream targets to initiate DNA damage response signaling.[26][27][28][29][30] This includes the phosphorylation of BRCA1, which plays a crucial role in the recruitment of other repair proteins, including RAD51, to the site of damage.[10][13][28][29] BRCA2 is also essential for loading RAD51 onto single-stranded DNA, a critical step for strand invasion during homologous recombination.[9][10][13]

DSB DNA Double-Strand Break (DSB) ATM ATM DSB->ATM activates BRCA1 BRCA1 ATM->BRCA1 phosphorylates CellCycleArrest Cell Cycle Arrest ATM->CellCycleArrest RAD51 RAD51 BRCA1->RAD51 recruits BRCA2 BRCA2 BRCA2->RAD51 loads HRR Homologous Recombination Repair RAD51->HRR

Simplified ATM and BRCA1/2 signaling in HRR.

Experimental Protocols

Protocol 1: Assessment of this compound Sensitivity using a Cell Viability Assay (MTT-based)

This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines with known HRD status.

Materials:

  • Cancer cell lines (e.g., with and without ATM, BRCA1/2 mutations)

  • Complete cell culture medium (specific to cell lines)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range could be 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 72-144 hours at 37°C, 5% CO2.[31]

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Workflow for HRD Status Determination and this compound Sensitivity Testing

This workflow outlines the steps from sample acquisition to data interpretation for assessing the role of HRD in this compound sensitivity.

cluster_0 Sample Acquisition & Processing cluster_1 HRD Status Determination cluster_2 This compound Sensitivity Testing cluster_3 Data Analysis & Correlation TumorSample Tumor Biopsy or Patient-Derived Cell Line DNA_RNA_Extraction DNA/RNA Extraction TumorSample->DNA_RNA_Extraction CellCulture Establish Cell Cultures TumorSample->CellCulture PDX Patient-Derived Xenograft (PDX) Model Generation (in vivo) TumorSample->PDX NGS Next-Generation Sequencing (NGS) (e.g., targeted panel, WES) DNA_RNA_Extraction->NGS GenomicScar Genomic Scar Analysis (LOH, TAI, LST) NGS->GenomicScar HRD_Status HRD Positive vs. HRD Negative Stratification GenomicScar->HRD_Status ViabilityAssay Cell Viability/Colony Formation Assays CellCulture->ViabilityAssay VenadaparibTreatment This compound Treatment ViabilityAssay->VenadaparibTreatment PDX->VenadaparibTreatment Correlation Correlate HRD Status with This compound IC50/Tumor Growth Inhibition VenadaparibTreatment->Correlation HRD_Status->Correlation

Workflow for HRD testing and this compound sensitivity.

Methods for HRD Status Determination:

  • Gene Sequencing: Next-generation sequencing (NGS) of targeted gene panels or whole-exome sequencing can identify germline and somatic mutations in HRR pathway genes, including ATM, BRCA1, and BRCA2.[32][33]

  • Genomic Scar Analysis: HRD can also be detected by characteristic genomic alterations, or "scars," such as loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST).[34] Several FDA-approved tests utilize this approach.[35]

  • Functional Assays: These assays, such as RAD51 foci formation assays, measure the functional capacity of the HRR pathway.[16]

Conclusion

The available preclinical and clinical data strongly support the hypothesis that tumors with HRD due to mutations in genes such as ATM and BRCA1/2 are particularly sensitive to the PARP inhibitor this compound. The principle of synthetic lethality provides a clear mechanistic rationale for this enhanced sensitivity. The provided protocols offer a framework for researchers to further investigate and validate the role of HRD as a predictive biomarker for this compound efficacy. As research progresses, a deeper understanding of the genetic and molecular landscape of HRD will be crucial for optimizing patient selection and expanding the clinical utility of this compound.

References

Application Notes and Protocols: Antitumor Efficacy of Venadaparib in Germline BRCA1/2 Mutated Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venadaparib (also known as IDX-1197 or NOV140101) is a novel and potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2. PARP inhibitors have emerged as a significant class of targeted therapies for cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those harboring germline mutations in the BRCA1 and BRCA2 genes.[1] The therapeutic strategy is based on the concept of synthetic lethality, where the inhibition of a second DNA repair pathway (PARP-mediated single-strand break repair) in a cell that is already deficient in one (BRCA-mediated homologous recombination) leads to cell death.[2]

These application notes provide a comprehensive overview of the preclinical and clinical antitumor efficacy of this compound in the context of germline BRCA1/2 mutated cancers. Detailed protocols for key experimental assays are provided to facilitate the replication and further investigation of this compound's therapeutic potential.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

In cells with functional BRCA proteins, double-strand DNA breaks (DSBs) are efficiently repaired through the high-fidelity homologous recombination (HR) pathway. When single-strand DNA breaks (SSBs) occur, they are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role.[2] PARP inhibitors block the catalytic activity of PARP, leading to the accumulation of unrepaired SSBs. These unrepaired SSBs can degenerate into more cytotoxic DSBs during DNA replication.[2]

In cancer cells with germline BRCA1/2 mutations, the HR pathway is deficient. Consequently, these cells are heavily reliant on the error-prone non-homologous end joining (NHEJ) pathway to repair DSBs. The accumulation of DSBs due to PARP inhibition overwhelms the compromised DNA repair machinery in BRCA-mutated cells, leading to genomic instability and ultimately, apoptotic cell death. This selective killing of cancer cells while sparing normal cells with functional HR is the principle of synthetic lethality.[1][2]

cluster_0 Normal Cell (Functional BRCA) cluster_1 BRCA-Mutated Cancer Cell ssb1 Single-Strand Break (SSB) parp1 PARP ssb1->parp1 recruits ber1 Base Excision Repair (BER) parp1->ber1 activates survival1 Cell Survival ber1->survival1 leads to dsb1 Double-Strand Break (DSB) brca1 BRCA1/2 dsb1->brca1 recruits hr1 Homologous Recombination (HR) brca1->hr1 activates hr1->survival1 leads to ssb2 Single-Strand Break (SSB) parp2 PARP ssb2->parp2 This compound This compound This compound->parp2 inhibits ber2 Unrepaired SSB parp2->ber2 blocks repair dsb2 Double-Strand Break (DSB) ber2->dsb2 leads to brca2 Mutated BRCA1/2 dsb2->brca2 hr2 Deficient HR brca2->hr2 leads to death Cell Death (Apoptosis) hr2->death results in

Figure 1: Mechanism of synthetic lethality with this compound in BRCA-mutated cancer cells.

Preclinical Efficacy of this compound

In Vitro Studies

This compound has demonstrated potent and selective inhibitory activity against PARP-1 and PARP-2 enzymes. Its efficacy has been evaluated in various cancer cell lines with known BRCA1/2 mutations, showing superior growth inhibitory effects compared to the first-generation PARP inhibitor, olaparib.

Table 1: Inhibitory Activity of this compound against PARP Enzymes

EnzymeThis compound IC₅₀ (nmol/L)
PARP-10.8
PARP-23
PARP-3780
TNKS-23,200

Table 2: Growth Inhibitory Effect (IC₅₀) of this compound in BRCA-Altered Cancer Cell Lines (Colony Formation Assay) [3]

Cell LineCancer TypeGenetic AlterationThis compound IC₅₀ (nmol/L)Olaparib IC₅₀ (nmol/L)
IGROV-1OvarianBRCA1 Mutation11.5938.8
MDA-MB-453BreastBRCA1 Deletion2.6434.6
HCC1569BreastBRCA2 Mutation0.8356.1
OVCAR-3OvarianBRCA2 Deletion5.8506.9
MX-1BreastBRCA1 Deletion, BRCA2 Mutation14.4611.2
CAPAN-1PancreaticBRCA1 Amplification, BRCA2 Mutation129.7773.8
In Vivo Studies

The antitumor activity of this compound has been confirmed in preclinical xenograft models of human cancers with BRCA mutations. Oral administration of this compound led to significant tumor growth inhibition in a dose-dependent manner.

Table 3: Antitumor Efficacy of this compound in Xenograft Models [3]

ModelCancer TypeGenetic AlterationTreatmentTumor Growth Inhibition (TGI)
OV_065 PDXOvarianGermline BRCA1 MutationThis compound HCl ≥ 12.5 mg/kgSignificant tumor growth reduction
MX-1 CDXBreastBRCA1 Deletion, BRCA2 MutationThis compound HCl 12.5 mg/kg43.8%
MX-1 CDXBreastBRCA1 Deletion, BRCA2 MutationThis compound HCl 25 mg/kg62.9%
MX-1 CDXBreastBRCA1 Deletion, BRCA2 MutationThis compound HCl 50 mg/kg71.0%
CAPAN-1 CDXPancreaticBRCA1 Amplification, BRCA2 MutationThis compound HCl 50 mg/kg62.2%
CAPAN-1 CDXPancreaticBRCA1 Amplification, BRCA2 MutationThis compound HCl 100 mg/kg82.5%
CAPAN-1 CDXPancreaticBRCA1 Amplification, BRCA2 MutationThis compound HCl 200 mg/kg110.7%

Clinical Efficacy of this compound

The clinical potential of this compound has been investigated in early-phase clinical trials, demonstrating promising antitumor activity in patients with advanced solid tumors, including those with germline BRCA1/2 mutations.

Phase 1 Dose-Finding Study (NCT03317743)

This first-in-human study evaluated the safety, tolerability, and preliminary efficacy of this compound monotherapy in patients with advanced solid tumors.[4]

  • Study Design: Conventional 3+3 dose-escalation design with doses ranging from 2 mg/d to 240 mg/d.[1][4]

  • Patient Population: 32 patients with advanced solid tumors, including 16 with breast cancer and 12 with ovarian cancer.[1][4]

  • Key Findings:

    • The recommended Phase 2 dose (RP2D) was determined to be 160 mg once daily.[4]

    • Tumor shrinkage was observed at doses of 40 mg/d and higher, irrespective of BRCA mutation status.[4]

    • Two partial responses were reported in four ovarian cancer patients treated with ≥ 40 mg/d of this compound.[4]

    • Clinical benefit (stable disease or partial response) was observed even at the lowest dose levels.[4]

Phase 1b/2a VASTUS Study (Breast Cancer Cohort)

The VASTUS study is a basket trial that assessed the safety and efficacy of this compound in patients with solid tumors harboring homologous recombination repair (HRR) mutations.[3] The breast cancer cohort specifically focused on patients with germline BRCA1/2 (gBRCA1/2) mutations.

  • Patient Population: 14 patients with gBRCA1/2 mutated metastatic breast cancer were evaluated for safety and efficacy.[3]

  • Key Efficacy Results (n=10 evaluable patients):

    • Objective Response Rate (ORR): 80% (1 complete response, 7 partial responses).[3]

    • Disease Control Rate (DCR): 100% (including 2 patients with stable disease).[3]

    • All 10 evaluable patients showed a reduction in tumor size following treatment with this compound.[3]

Table 4: Clinical Efficacy of this compound in gBRCA1/2 Mutated Metastatic Breast Cancer (VASTUS Study) [3]

Efficacy EndpointResult (n=10)
Objective Response Rate (ORR)80%
Complete Response (CR)10%
Partial Response (PR)70%
Stable Disease (SD)20%
Disease Control Rate (DCR)100%

Experimental Protocols

Protocol 1: In Vitro PARP Enzyme Inhibition Assay

This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant PARP enzymes.

start Start reagents Prepare Reagents: - Recombinant PARP enzyme - this compound serial dilutions - Assay buffer and substrate start->reagents plate Plate Reagents: Add enzyme, buffer, and this compound to microplate reagents->plate incubate1 Pre-incubate plate->incubate1 substrate Add Substrate incubate1->substrate incubate2 Incubate substrate->incubate2 read Measure Luminescence incubate2->read analyze Analyze Data: Calculate IC50 values read->analyze end End analyze->end

Figure 2: Workflow for the in vitro PARP enzyme inhibition assay.

Materials:

  • Recombinant human PARP enzymes (e.g., PARP-1, PARP-2)

  • This compound

  • Appropriate assay buffer and substrate (e.g., NAD+, biotinylated DNA)

  • Luminescence-based detection reagents

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO, with concentrations ranging from 0.000005 to 10 µmol/L.[3]

  • In a microplate, combine the recombinant PARP enzyme, assay buffer, and the diluted this compound or vehicle control (DMSO).

  • Pre-incubate the mixture according to the manufacturer's instructions for the specific assay kit.

  • Initiate the enzymatic reaction by adding the substrate mixture (e.g., containing NAD+ and biotinylated DNA).

  • Incubate the plate at the recommended temperature and for the specified duration to allow for the PARylation reaction to occur.

  • Stop the reaction and add the detection reagents.

  • Measure the luminescent output using a microplate reader.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Colony Formation Assay for Growth Inhibition

This protocol describes a method to assess the long-term cytotoxic effects of this compound on cancer cell lines.

start Start seed Seed Cells at Low Density start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for 11-30 Days (until colonies form) treat->incubate fix Fix Colonies incubate->fix stain Stain with Crystal Violet fix->stain count Count Colonies stain->count analyze Analyze Data: Calculate IC50 count->analyze end End analyze->end

Figure 3: Workflow for the colony formation assay.

Materials:

  • BRCA-mutated cancer cell lines (e.g., MDA-MB-453, HCC1569, CAPAN-1)

  • Complete cell culture medium

  • This compound and Olaparib (as a comparator)

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Glutaraldehyde

Procedure:

  • Trypsinize and count the cells. Seed the cells at a low density (e.g., 500-2000 cells/well, requires optimization for each cell line) in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of this compound (e.g., 0.03 to 50,000 nmol/L) and Olaparib (e.g., 0.64 to 50,000 nmol/L) in the complete culture medium.[3]

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the drugs or vehicle control (DMSO). Ensure the final DMSO concentration is less than 1%.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for a period of 11 to 30 days, depending on the growth rate of the specific cell line, until visible colonies are formed in the control wells.[3]

  • After the incubation period, carefully remove the medium and wash the wells with PBS.

  • Fix the colonies by adding a solution of 6% glutaraldehyde for 15 minutes at room temperature.

  • Remove the glutaraldehyde and stain the colonies with the crystal violet solution for 20-30 minutes.[3]

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

  • Calculate the percentage of colony formation at each drug concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.

start Start implant Implant Tumor Cells/Fragments into Immunocompromised Mice start->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize Mice into Treatment Groups monitor->randomize treat Administer this compound (oral gavage) randomize->treat measure Measure Tumor Volume and Body Weight treat->measure end_study End of Study measure->end_study at endpoint analyze Analyze Data: Calculate TGI end_study->analyze end End analyze->end

Figure 4: Workflow for an in vivo xenograft study.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • BRCA-mutated cancer cells (for CDX) or patient tumor fragments (for PDX)

  • This compound HCl

  • Vehicle for oral administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • CDX: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MX-1 cells) into the flank of each mouse.

    • PDX: Surgically implant a small fragment of the patient's tumor (e.g., OV_065) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Once tumors reach the desired size, randomize the mice into different treatment groups (e.g., vehicle control, this compound at different doses, positive control like Olaparib).

  • Treatment Administration: Administer this compound HCl orally once daily at the specified doses (e.g., 12.5, 25, 50 mg/kg for the MX-1 model).[3] The vehicle control group receives the vehicle solution.

  • Data Collection:

    • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals daily.

  • Endpoint: Continue the treatment for a predefined period or until the tumors in the control group reach a specific size.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = 100 - [100 x (T - T₀) / (C - C₀)], where T and C are the mean tumor volumes of the treatment and control groups at the end of the study, and T₀ and C₀ are the mean tumor volumes at the start of treatment.[3]

Conclusion

This compound has demonstrated significant antitumor efficacy in both preclinical models and clinical trials involving germline BRCA1/2 mutated cancers. Its potent and selective inhibition of PARP-1/2, coupled with a favorable safety profile, positions it as a promising next-generation PARP inhibitor. The provided data and protocols serve as a valuable resource for researchers and drug development professionals to further explore and validate the therapeutic potential of this compound in this patient population. Further clinical investigations are warranted to establish its role in the treatment of BRCA-associated malignancies.

References

Application Notes and Protocols for the Phase 1b/2a Basket Trial of Venadaparib in Breast and Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical investigation of Venadaparib (also known as IDX-1197), a potent and selective PARP inhibitor, in patients with advanced solid tumors, with a specific focus on breast and ovarian cancer cohorts from the first-in-human, dose-finding Phase 1 trial (NCT03317743). While this trial was not formally designated a "Phase 1b/2a basket trial," its inclusion of multiple tumor types, including significant numbers of breast and ovarian cancer patients, allows for a comprehensive analysis akin to a basket trial design.[1][2]

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[3] PARP enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death through a process known as synthetic lethality.

Venadaparib_Mechanism_of_Action This compound Mechanism of Action in HR-Deficient Cancer Cells cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + this compound DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER activates BER->DNA_SSB repairs HR Homologous Recombination (HR) Cell_Survival Cell Survival HR->Cell_Survival DNA_DSB DNA Double-Strand Break (DSB) DNA_DSB->HR repaired by This compound This compound PARP_Cancer PARP This compound->PARP_Cancer inhibits DNA_SSB_Cancer DNA Single-Strand Break (SSB) DNA_SSB_Cancer->PARP_Cancer recruits DNA_DSB_Cancer DNA Double-Strand Break (DSB) DNA_SSB_Cancer->DNA_DSB_Cancer converts to DSB during replication BER_Cancer Base Excision Repair (BER) PARP_Cancer->BER_Cancer activation blocked HR_Deficient Defective Homologous Recombination (HR) Apoptosis Apoptosis (Cell Death) HR_Deficient->Apoptosis DNA_DSB_Cancer->HR_Deficient cannot be repaired by

Caption: this compound's mechanism of action leading to synthetic lethality in HR-deficient cancer cells.

Data Presentation

The following tables summarize the quantitative data from the Phase 1 dose-finding study of this compound (NCT03317743).

Table 1: Patient Demographics and Tumor Types
CharacteristicValue
Total Enrolled Patients32
Tumor Types
Breast Cancer16
Ovarian Cancer12
Other Solid Tumors4

Source:[1][2]

Table 2: Dose Escalation Cohorts
Dose LevelThis compound Daily Dose
Cohort 12 mg
Cohort 25 mg
Cohort 310 mg
Cohort 420 mg
Cohort 540 mg
Cohort 680 mg
Cohort 7120 mg
Cohort 8160 mg
Cohort 9240 mg

Source:[1][2]

Table 3: Treatment-Emergent Adverse Events (Grade ≥3)
Adverse EventFrequency (n=32)Percentage
Anemia1650%
Neutropenia722%
Thrombocytopenia26%

Source:[1]

Table 4: Preliminary Efficacy of this compound
Efficacy EndpointOverall Population (n=32)BRCA-mutated (n=9)BRCA-wildtype (n=18)
Objective Response Rate (ORR) 16%22%17%
Clinical Benefit Rate (CBR) 47%44%50%

CBR is defined as stable disease or partial response. Source:[4]

Two partial responses were reported in four ovarian cancer patients who received this compound at doses of 40 mg/day or higher.[1] Tumor shrinkage was observed at doses of 40 mg/day and higher, irrespective of BRCA mutation status.[1] The recommended Phase 2 dose (RP2D) was established at 160 mg once daily.[1]

Experimental Protocols

The following protocols are based on the reported methodology of the Phase 1 clinical trial NCT03317743.

Study Design and Objectives

Study_Design Phase 1 Dose-Finding Study of this compound (NCT03317743) cluster_0 Study Population cluster_1 Study Design cluster_2 Primary Objectives cluster_3 Secondary Objectives Patients Patients with advanced solid tumors progressed after standard therapy Design Conventional 3+3 Dose Escalation Patients->Design Dosing Oral, once daily, 21-day cycles Design->Dosing Dose_Levels 2 mg to 240 mg Dosing->Dose_Levels Safety Assess Safety and Tolerability Dose_Levels->Safety MTD Determine Maximum Tolerated Dose (MTD) Safety->MTD RP2D Define Recommended Phase 2 Dose (RP2D) MTD->RP2D Efficacy Preliminary Anti-tumor Activity (RECIST 1.1) RP2D->Efficacy PK Characterize Pharmacokinetics (PK) PD Evaluate Pharmacodynamics (PD) PK->PD PD->Efficacy

Caption: Overview of the Phase 1 study design for this compound.

1. Patient Selection (Inclusion and Exclusion Criteria)

  • Inclusion Criteria:

    • Patients aged 19 years or older with histologically or cytologically confirmed advanced solid tumors that have progressed after standard-of-care therapy, or for which no effective standard therapy exists.[5]

    • Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

    • Adequate organ function (hematological, renal, and hepatic).

    • Willingness to provide written informed consent.

  • Exclusion Criteria:

    • Prior treatment with a PARP inhibitor.

    • Major surgery within four weeks prior to study entry.

    • Symptomatic central nervous system (CNS) metastases.

    • Clinically significant cardiovascular disease.

2. Dosing and Administration

  • This compound was administered orally, once daily, in continuous 21-day cycles.[6]

  • The study followed a conventional 3+3 dose-escalation design, with doses ranging from 2 mg to 240 mg per day.[1][2]

  • Dose-limiting toxicities (DLTs) were assessed during the first cycle of treatment.[6]

3. Safety and Tolerability Assessment

  • Safety was monitored through the regular assessment of adverse events (AEs), which were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

  • Laboratory parameters (hematology, clinical chemistry), vital signs, and electrocardiograms (ECGs) were monitored at baseline and throughout the study.

4. Efficacy Assessment

  • Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[6]

  • Tumor assessments, including imaging (CT or MRI), were performed at baseline and every two cycles (every 6 weeks).

  • The primary efficacy endpoints were Objective Response Rate (ORR) and Clinical Benefit Rate (CBR).[4]

5. Pharmacokinetic and Pharmacodynamic Analysis

  • Pharmacokinetics (PK): Blood samples were collected at predefined time points to determine the plasma concentration of this compound and its metabolites.

  • Pharmacodynamics (PD): The inhibitory effect of this compound on PARP was assessed by measuring Poly(ADP-ribose) (PAR) levels in peripheral blood mononuclear cells (PBMCs) and, where feasible, in tumor biopsy samples.[5] A PAR inhibitory effect of ≥90% was observed in tumor samples at doses of 10 mg/day and higher.[1]

Conclusion

The first-in-human Phase 1 study of this compound demonstrated a manageable safety profile and promising preliminary anti-tumor activity in a heavily pre-treated population with advanced solid tumors, including breast and ovarian cancer.[4][5] The established recommended Phase 2 dose of 160 mg once daily provides a foundation for further clinical development of this compound as a monotherapy and in combination with other agents for the treatment of cancers with DNA damage repair deficiencies.[1] Further studies are warranted to continue to explore the efficacy and safety of this compound in broader patient populations and different therapeutic settings.[1]

References

Venadaparib: Application Notes on Objective Response Rate in Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the objective response rate (ORR) of Venadaparib, a potent and selective PARP inhibitor, as observed in various clinical studies. This document includes a summary of quantitative data, detailed experimental protocols for assessing tumor response, and visualizations of the underlying signaling pathway and experimental workflows.

Introduction

This compound (also known as IDX-1197) is a novel poly (ADP-ribose) polymerase (PARP) inhibitor that has shown significant anti-tumor activity in preclinical and clinical settings.[1][2] By targeting PARP-1 and PARP-2 enzymes, this compound disrupts the repair of DNA single-strand breaks (SSBs). This inhibition leads to the accumulation of SSBs, which are converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inability to repair these DSBs results in synthetic lethality and subsequent cell death.[3][4] The objective response rate (ORR) is a critical endpoint in oncology clinical trials, representing the proportion of patients with a partial or complete response to treatment.

Data Presentation: Objective Response Rate (ORR) of this compound

The following tables summarize the ORR of this compound in key clinical studies, categorized by treatment strategy (monotherapy vs. combination therapy) and patient population.

This compound Monotherapy

Table 1: Objective Response Rate of this compound Monotherapy in Advanced Solid Tumors

Clinical Trial IdentifierCancer Type(s)Patient PopulationNumber of PatientsObjective Response Rate (ORR)Clinical Benefit Rate (CBR)Reference(s)
NCT03317743 (First-in-human study)Advanced Solid Tumors (primarily Breast and Ovarian Cancer)Overall Population3216%47%[5][6]
BRCA-mutated (BRCAm+)922%44%[5][6]
BRCA wild-type (BRCAm-)1817%50%[5][6]
VASTUS Study (Phase 1b)Breast CancergBRCA1/2 mutated10 (evaluable for efficacy)80%100% (Disease Control Rate)

CBR is defined as the percentage of patients who have achieved a complete response, partial response, or stable disease.

This compound in Combination Therapy

Table 2: Objective Response Rate of this compound in Combination with Irinotecan in Metastatic Gastric Cancer (mGC)

Clinical Trial IdentifierPatient PopulationNumber of PatientsObjective Response Rate (ORR)Reference(s)
NCT04725994 (Phase 1b/IIa)Overall Population4320.9%[7]
Homologous Recombination Deficiency (HRD)1435.7%[7]
No HRD2913.8%[7]

Signaling Pathway

The diagram below illustrates the mechanism of action of PARP inhibitors like this compound in the context of DNA repair and synthetic lethality.

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + this compound DNA_SSB_Normal DNA Single-Strand Break (SSB) PARP_Normal PARP Activation DNA_SSB_Normal->PARP_Normal Replication_Fork_Normal Replication Fork DNA_SSB_Normal->Replication_Fork_Normal Unrepaired BER_Normal Base Excision Repair (BER) PARP_Normal->BER_Normal Recruits repair proteins DNA_Repair_Normal DNA Repair BER_Normal->DNA_Repair_Normal Cell_Survival_Normal Cell Survival DNA_Repair_Normal->Cell_Survival_Normal DSB_Normal Double-Strand Break (DSB) Replication_Fork_Normal->DSB_Normal HR_Normal Homologous Recombination (HR) DSB_Normal->HR_Normal HR_Normal->DNA_Repair_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Cancer PARP DNA_SSB_Cancer->PARP_Cancer Replication_Fork_Cancer Replication Fork Collapse DNA_SSB_Cancer->Replication_Fork_Cancer Unrepaired PARP_Trapping PARP Trapping PARP_Cancer->PARP_Trapping This compound This compound This compound->PARP_Cancer Inhibits & Traps BER_Inhibition BER Inhibition PARP_Trapping->BER_Inhibition BER_Inhibition->Replication_Fork_Cancer DSB_Cancer Accumulated DSBs Replication_Fork_Cancer->DSB_Cancer HR_Deficient Deficient HR DSB_Cancer->HR_Deficient Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis

Caption: Mechanism of Action of this compound via PARP Inhibition and Synthetic Lethality.

Experimental Protocols

The assessment of the objective response rate in clinical trials involving this compound is predominantly based on the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 .[5][7] This standardized methodology ensures consistency and comparability of results across different studies and sites.

Key Methodologies for ORR Assessment (RECIST 1.1)
  • Baseline Tumor Assessment:

    • Prior to treatment initiation, patients undergo a baseline tumor assessment, typically using imaging techniques such as Computed Tomography (CT) or Magnetic Resonance Imaging (MRI).

    • All detectable lesions are categorized as either "measurable" or "non-measurable".

    • Measurable lesions: Must have a longest diameter of at least 10 mm (or at least 15 mm in the short axis for lymph nodes). A maximum of five measurable lesions in total, and no more than two per organ, are selected as "target lesions" for longitudinal monitoring.[8][9]

    • Non-measurable lesions: Include all other sites of disease, such as smaller lesions, bone metastases, or pleural effusions. These are monitored for unequivocal progression.[8][9]

    • The sum of the longest diameters (or short axes for lymph nodes) of all target lesions is calculated and recorded as the baseline sum of diameters.

  • Follow-up Tumor Assessments:

    • Tumor assessments are repeated at predefined intervals during the clinical trial, for example, every 8 weeks. [ ]

    • The same imaging modality and technique used at baseline should be employed for all subsequent assessments to ensure consistency.

    • At each follow-up, the longest diameters of all target lesions are re-measured, and the sum is calculated.

    • Non-target lesions are qualitatively assessed for any significant changes.

    • The presence of any new lesions is also documented.

  • Response Criteria:

    • Complete Response (CR): Disappearance of all target lesions. Any pathological lymph nodes must have reduced to <10 mm in the short axis.

    • Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions, taking as reference the baseline sum diameters.

    • Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions from the smallest sum recorded since treatment started (nadir). The appearance of one or more new lesions is also considered progressive disease.

    • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

The Objective Response Rate (ORR) is then calculated as the sum of the percentage of patients who achieve a Complete Response (CR) or a Partial Response (PR).

Experimental Workflow for ORR Assessment

The following diagram outlines the general workflow for assessing the objective response rate in a clinical trial setting.

Patient_Enrollment Patient Enrollment (Advanced Solid Tumors) Baseline_Assessment Baseline Tumor Assessment (CT/MRI) Patient_Enrollment->Baseline_Assessment Target_Lesion_Selection Selection of Target Lesions (RECIST 1.1) Baseline_Assessment->Target_Lesion_Selection Venadaparib_Treatment This compound Administration (Monotherapy or Combination) Target_Lesion_Selection->Venadaparib_Treatment Follow_Up_Assessment Follow-up Tumor Assessment (e.g., every 8 weeks) Venadaparib_Treatment->Follow_Up_Assessment Follow_Up_Assessment->Follow_Up_Assessment Continue until progression or study completion Response_Evaluation Response Evaluation (CR, PR, SD, PD) Follow_Up_Assessment->Response_Evaluation ORR_Calculation ORR Calculation (%CR + %PR) Response_Evaluation->ORR_Calculation

Caption: Generalized Experimental Workflow for ORR Assessment in this compound Clinical Trials.

Conclusion

This compound has demonstrated promising clinical efficacy, as evidenced by the objective response rates observed in both monotherapy and combination therapy settings, particularly in patients with homologous recombination deficiencies. The standardized assessment of tumor response using RECIST 1.1 provides a robust framework for evaluating the anti-tumor activity of this compound in ongoing and future clinical trials. These application notes serve as a valuable resource for researchers and drug development professionals in understanding the clinical performance of this compound and in the design of future studies.

References

Venadaparib: A Next-Generation PARP Inhibitor - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venadaparib (formerly IDX-1197) is a potent and selective next-generation inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2, key enzymes in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[1][2] By inhibiting PARP, this compound prevents the repair of SSBs, which then convert to more lethal double-strand breaks (DSBs) during DNA replication.[1] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to synthetic lethality and targeted cell death.[2] Preclinical and clinical studies have demonstrated this compound's potential as a best-in-class PARP inhibitor with improved efficacy, a wider safety margin, and favorable physicochemical properties compared to earlier-generation inhibitors.[3][4][5]

This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in evaluating the potential of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterThis compoundOlaparibRucaparibNiraparibTalazoparibVeliparibReference
PARP-1 IC50 (nM) 1.4-----[1]
PARP-2 IC50 (nM) 1.0-----[1]
PAR Formation EC50 (nM) 0.50.71.95.60.74.5[3]
PARP Trapping EC50 (nM) ------[3]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. Data for other PARP inhibitors are provided for comparison.

Table 2: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model (Ovarian Cancer, BRCA1-mutated)
Treatment GroupDose (mg/kg, oral, once daily)Tumor Growth Inhibition (%)Complete Tumor DisappearanceReference
This compound HCl12.5131.0-[2]
This compound HCl25132.7-[2]
This compound HCl50135.250% of animals[2]
Olaparib50118.2-[2]
Table 3: Clinical Efficacy of this compound Monotherapy in Advanced Solid Tumors (Phase I)
ParameterAll Patients (n=32)BRCAm(+) Patients (n=9)BRCAm(-) Patients (n=18)Reference
Objective Response Rate (ORR) 16%22%17%[6]
Clinical Benefit Rate (CBR) 47%44%50%[6]

CBR = Complete Response + Partial Response + Stable Disease

Table 4: Clinical Safety of this compound Monotherapy in Advanced Solid Tumors (Phase I)
Adverse Event (Grade 3 or 4)Percentage of Patients (n=32)Reference
Anemia50%[7]
Neutropenia22%[7]
Thrombocytopenia6%[7]

Signaling Pathways and Experimental Workflows

PARP_Inhibition_Pathway cluster_0 DNA Damage and Repair cluster_1 This compound Action cluster_2 Cellular Outcomes DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits PAR Poly(ADP-ribose) (PAR) PARP->PAR synthesizes DSB Double-Strand Break (DSB) PARP->DSB leads to stalled replication forks and BER Base Excision Repair (BER) PAR->BER recruits BER->DNA_SSB repairs This compound This compound This compound->PARP inhibits HR_proficient HR-Proficient Cell (Normal Cell) DSB->HR_proficient repaired by HR HR_deficient HR-Deficient Cell (e.g., BRCA mutant) DSB->HR_deficient unrepaired Cell_Survival Cell Survival HR_proficient->Cell_Survival Synthetic_Lethality Synthetic Lethality HR_deficient->Synthetic_Lethality

Caption: Mechanism of action of this compound as a PARP inhibitor leading to synthetic lethality in HR-deficient cancer cells.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Clinical Evaluation enzymatic PARP Enzymatic Assay par_formation PAR Formation Assay enzymatic->par_formation parp_trapping PARP Trapping Assay par_formation->parp_trapping colony Colony Formation Assay parp_trapping->colony pdx Patient-Derived Xenograft (PDX) colony->pdx pk_pd Pharmacokinetics/ Pharmacodynamics pdx->pk_pd phase1 Phase I Clinical Trial (Safety & Tolerability) pk_pd->phase1 phase2 Phase II Clinical Trial (Efficacy) phase1->phase2

Caption: General experimental workflow for the preclinical and clinical evaluation of this compound.

Experimental Protocols

PARP1/2 Enzymatic Assay (Luminescence-based)

Objective: To determine the in vitro inhibitory activity of this compound against PARP-1 and PARP-2 enzymes.

Materials:

  • Recombinant human PARP-1 and PARP-2 enzymes (BPS Bioscience or equivalent)

  • PARP Assay Buffer

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • This compound stock solution (in DMSO)

  • Luminometer

Protocol:

  • Plate Preparation: Coat a 96-well plate with histones overnight at 4°C. Wash the plate with PBS containing 0.05% Tween 20 (PBST). Block the wells with a suitable blocking buffer for 1 hour at room temperature.

  • Compound Preparation: Prepare serial dilutions of this compound in PARP Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: Add the PARP reaction mixture containing activated DNA, biotinylated NAD+, and either PARP-1 or PARP-2 enzyme to each well.

  • Incubation: Add the diluted this compound or vehicle control to the wells and incubate for 1 hour at room temperature.

  • Detection: Wash the plate with PBST. Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature. Wash again with PBST. Add the chemiluminescent substrate.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

PARP Trapping Assay

Objective: To measure the ability of this compound to trap PARP-1 on DNA.

Materials:

  • PARPtrap™ Assay Kit (BPS Bioscience, Cat. No. 80584) or equivalent

  • This compound stock solution (in DMSO)

  • Fluorescence polarization plate reader

Protocol:

  • Reagent Preparation: Prepare reagents as per the manufacturer's instructions. This typically includes a fluorescently labeled DNA substrate and recombinant PARP-1 enzyme.

  • Compound Dilution: Prepare serial dilutions of this compound in the provided assay buffer.

  • Reaction: In a black 384-well plate, mix the PARP-1 enzyme, fluorescently labeled DNA, and the diluted this compound or vehicle control.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Measurement: Measure the fluorescence polarization using a microplate reader.

  • Data Analysis: The increase in fluorescence polarization is proportional to the amount of PARP-1 trapped on the DNA. Calculate the EC50 value for PARP trapping.

Colony Formation Assay

Objective: To assess the long-term cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., with and without BRCA mutations)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-2000 cells/well, dependent on the cell line's plating efficiency) into 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. The medium can be changed every 3-4 days if necessary.

  • Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 20-30 minutes.

  • Washing and Drying: Gently wash the plates with water and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control and plot the dose-response curve to determine the IC50 for growth inhibition.

Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a clinically relevant model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice)

  • Patient-derived tumor tissue fragments

  • Surgical tools

  • This compound formulation for oral administration

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Anesthetize the immunodeficient mouse. Surgically implant a small fragment of patient-derived tumor tissue (e.g., ovarian, pancreatic) into the orthotopic site (e.g., ovary, pancreas) or subcutaneously in the flank.

  • Tumor Growth: Allow the tumor to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle control orally, once daily.

  • Tumor Monitoring: Measure the tumor volume with calipers twice a week. Monitor the body weight of the mice as a measure of toxicity.

  • Endpoint: Continue the treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a certain size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.

In Vivo Pharmacodynamic (PD) Assay

Objective: To measure the inhibition of PARP activity by this compound in tumor tissue.

Materials:

  • HT PARP in vivo Pharmacodynamic Assay II kit (R&D Systems, Cat. No. 4520-096-K) or equivalent

  • Tumor-bearing mice from the PDX study

  • Lysis buffer and protease inhibitors

  • Chemiluminescent plate reader

Protocol:

  • Sample Collection: At various time points after the final dose of this compound, euthanize the mice and collect the tumor tissues.

  • Tissue Lysis: Prepare tumor lysates according to the kit manufacturer's instructions, ensuring the inclusion of protease inhibitors.

  • ELISA Assay: Perform the ELISA as described in the kit protocol to quantify the levels of poly(ADP-ribose) (PAR) in the tumor lysates.

  • Data Analysis: Compare the PAR levels in the tumors from this compound-treated mice to those from vehicle-treated mice to determine the percentage of PARP inhibition.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always refer to the manufacturer's instructions for commercial kits and reagents. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes: Synergistic Potential of Venadaparib and Irinotecan in Small Cell Lung Cancer (SCLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Small cell lung cancer (SCLC) is an aggressive malignancy characterized by rapid growth and early metastasis, with limited treatment advancements over the past few decades.[1][2][3] Standard first-line platinum-based chemotherapy often yields high initial response rates, but most patients relapse with drug-resistant disease.[4][5] This necessitates the exploration of novel therapeutic strategies. One promising approach involves targeting the DNA Damage Response (DDR) pathway, a critical process for cancer cell survival.[2][6][7] This document outlines the preclinical rationale and synergistic potential of combining Venadaparib, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, with irinotecan, a topoisomerase I inhibitor, for the treatment of SCLC.

Mechanism of Synergy: A Dual Assault on DNA Repair

The synergistic anti-tumor effect of combining this compound and irinotecan stems from their complementary mechanisms of action targeting DNA replication and repair.

  • Irinotecan's Action: Irinotecan is a prodrug that is converted to its active metabolite, SN-38.[4][8] SN-38 inhibits topoisomerase I, an enzyme that relieves torsional strain in DNA during replication by creating temporary single-strand breaks (SSBs).[4][8][9] By stabilizing the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of these SSBs, leading to their accumulation.[9]

  • This compound's Role: this compound is a selective inhibitor of PARP-1 and PARP-2 enzymes.[10][11][12] PARP1 plays a crucial role in recognizing and recruiting other repair factors to the sites of SSBs to initiate the base excision repair pathway.[1][13]

  • Synergistic Effect: When this compound inhibits PARP, the SSBs induced by irinotecan cannot be efficiently repaired.[1] When the cell's replication machinery encounters these unrepaired SSBs, the replication fork stalls and collapses, leading to the formation of more cytotoxic double-strand breaks (DSBs).[7][13] This overwhelming DNA damage triggers cell cycle arrest and apoptosis, leading to enhanced cancer cell death.[1][2][3] Preclinical studies show this combination increases the levels of DNA damage markers like p-chk1 and p-p53, along with apoptotic signaling.[1][2][3][14]

G cluster_2 Synergistic Outcome Irinotecan Irinotecan (Topo-I Inhibitor) SSB Single-Strand Breaks (SSBs) Accumulate Irinotecan->SSB DSB Replication Fork Collapse & Double-Strand Breaks (DSBs) SSB->DSB Replication Stress This compound This compound (PARP Inhibitor) NoRepair SSB Repair Blocked This compound->NoRepair Inhibits PARP1/2 NoRepair->DSB DDR DNA Damage Response (p-chk1, p-p53 ↑) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Synergistic mechanism of Irinotecan and this compound.

Preclinical Data: In Vitro Efficacy in SCLC Cell Lines

Studies on ten SCLC cell lines with diverse genetic backgrounds in DNA Damage Response (DDR) genes have demonstrated the potent synergy between PARP inhibitors, including this compound, and irinotecan. The combination significantly reduces the half-maximal inhibitory concentration (IC50) of the PARP inhibitor compared to its use as a monotherapy.[2][3]

When combined with 50 nM irinotecan, the average fold change in IC50 for this compound was 336 (±596.01).[1][2][14][15] The combination of this compound with irinotecan resulted in IC50 values below 10 nM in seven of the ten cell lines tested.[2][3][15] Notably, this synergistic effect was observed even in cells without known mutations in DDR pathway genes, suggesting a broader potential application.[1][14][15]

Table 1: IC50 Values (nM) of this compound in SCLC Cell Lines with and without Irinotecan

Cell LineBRCA or PTEN StatusThis compound IC50 (nM)This compound + Irinotecan (50 nM) IC50 (nM)
NCI-H1694 BRCA1 deletion>10,0001.02
NCI-H211 BRCA2 deletion3.820.94
NCI-H1048 BRCA2 deletion62.013.02
NCI-H1341 PTEN deletion>10,000>10,000
DMS 79 PTEN deletion175.163.07
NCI-H841 No mutation>10,000>10,000
NCI-H2029 No mutation>10,000>10,000
NCI-H2227 No mutation>10,0000.69
NCI-H146 No mutation1,2950.93
NCI-H209 No mutation8.180.04
(Data sourced from Oh, S. et al., Abstract 4531, AACR Annual Meeting 2024)[3]

Protocols for Evaluating Synergy

The following protocols provide a framework for assessing the synergistic potential of this compound and irinotecan in SCLC cell lines.

G cluster_treatment Drug Treatment (7 Days) cluster_assays Synergy Evaluation Assays cluster_results Data Analysis start Select SCLC Cell Lines (Diverse DDR Backgrounds) control Vehicle Control vena This compound Alone iri Irinotecan Alone combo This compound + Irinotecan via Cell Viability Assay (e.g., MTT/CellTiter-Glo) combo->via wb Western Blot (p-chk1, p-p53) combo->wb apop Apoptosis Assay (Annexin V Staining) combo->apop comet DNA Damage Assay (Alkaline Comet Assay) combo->comet ic50 Calculate IC50 & Combination Index (CI) via->ic50 protein Quantify Protein Expression Changes wb->protein apoptosis_rate Measure Apoptotic Cell Population apop->apoptosis_rate damage_level Assess DNA Fragmentation comet->damage_level

Caption: Preclinical workflow for synergy assessment.
Cell Viability and Synergy Assessment

This protocol determines the cytotoxic effect of the drug combination and quantifies synergy.

  • Materials: SCLC cell lines, appropriate culture medium, 96-well plates, this compound, Irinotecan (or SN-38), CellTiter-Glo® Luminescent Cell Viability Assay kit or similar, plate reader.

  • Procedure:

    • Seed SCLC cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a dose-response matrix of this compound and Irinotecan, including single-agent and combination treatments. A fixed, low concentration of irinotecan (e.g., 10-50 nM) can be used with varying concentrations of this compound.[1]

    • Treat the cells with the drug matrix and incubate for an extended period (e.g., 7 days) to account for cell cycle-dependent effects.[1][15]

    • After incubation, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Data Analysis: Calculate IC50 values for this compound with and without irinotecan. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.

Western Blot for DNA Damage Response Markers

This protocol assesses the activation of key proteins in the DDR pathway.

  • Materials: SCLC cells, 6-well plates, drug solutions, RIPA lysis buffer, protease/phosphatase inhibitors, protein quantification kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (anti-p-Chk1, anti-p-p53, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure:

    • Seed cells in 6-well plates and treat with vehicle, this compound, irinotecan, or the combination for a specified time (e.g., 24-48 hours).

    • Lyse cells, collect protein lysates, and quantify protein concentration.

    • Separate 20-40 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an ECL substrate and an imaging system.

    • Data Analysis: Densitometrically quantify band intensity and normalize to a loading control (e.g., GAPDH) to compare protein expression levels across treatments. The combination is expected to increase p-chk1 and p-p53 levels.[1][2][14]

Apoptosis Assessment by Annexin V Staining

This protocol quantifies the induction of apoptosis following drug treatment.

  • Materials: SCLC cells, 6-well plates, drug solutions, Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit, flow cytometer.

  • Procedure:

    • Treat cells in 6-well plates as described for Western blotting (e.g., for 24 and 48 hours).[1]

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the samples by flow cytometry within one hour.

    • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). A significant increase in the apoptotic cell population is expected with the combination treatment.[2][3]

DNA Damage Evaluation by Alkaline Comet Assay

This protocol directly visualizes and quantifies DNA fragmentation (SSBs and DSBs).

  • Materials: SCLC cells, drug solutions, comet assay kit (including low-melting-point agarose, lysis solution, alkaline unwinding solution, electrophoresis buffer), fluorescence microscope.

  • Procedure:

    • Treat cells with the drug combination for a short duration (e.g., a few hours) to capture initial DNA damage.

    • Embed harvested cells in low-melting-point agarose and layer onto specially coated microscope slides.

    • Lyse the cells with the provided lysis solution to remove membranes and proteins, leaving behind DNA "nucleoids."

    • Immerse slides in an alkaline electrophoresis solution to unwind the DNA.

    • Perform electrophoresis under alkaline conditions. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

    • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

    • Data Analysis: Use image analysis software to measure the percentage of DNA in the comet tail and the tail moment, which are proportional to the amount of DNA damage.[1][14][15]

Preclinical data strongly support the synergistic potential of combining the PARP inhibitor this compound with the topoisomerase I inhibitor irinotecan in SCLC models.[1][15] The combination leads to significantly increased cytotoxicity, enhanced DNA damage, and induction of apoptosis, even in SCLC cells without DDR gene mutations.[1][15] These findings provide a robust rationale for further clinical investigation to validate the efficacy and safety of this combination therapy in patients with SCLC, a disease with a critical need for more effective treatment options.[2][3]

References

Safety Operating Guide

Safe Disposal of Venadaparib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Venadaparib is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the ecological impact of pharmaceutical research. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety data and general best practices for hazardous pharmaceutical waste management.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and its containers are disposed of through an approved waste disposal plant[1].

Key Disposal Principles

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations for hazardous waste[2]. The primary directive is to prevent its release into the environment, particularly into sewer systems or waterways, due to its high aquatic toxicity[1].

Quantitative Safety Data

A summary of the key safety classifications for this compound is provided in the table below. This information is critical for understanding the hazards associated with its handling and disposal.

Hazard ClassificationGHS CodeDescriptionSource
Acute Oral ToxicityH302Harmful if swallowed[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound and its contaminated materials.

  • Segregation of Waste:

    • Isolate all this compound waste from general laboratory trash and non-hazardous chemical waste.

    • This includes unused or expired compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., vials, pipette tips, plates) that has come into direct contact with the substance.

  • Waste Collection and Labeling:

    • Collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container.

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the relevant hazard pictograms.

  • Decontamination of Work Surfaces:

    • Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound.

    • Use a suitable decontamination solution as recommended by your institution's safety office.

    • All materials used for decontamination, such as wipes or absorbents, must also be disposed of as hazardous waste.

  • Container Management:

    • Ensure that all hazardous waste containers are kept securely closed when not in use.

    • Store the containers in a designated, well-ventilated, and secure area away from incompatible materials. Strong acids/alkalis and strong oxidizing/reducing agents are listed as incompatible materials[1].

  • Arrangement for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

    • The final disposal method must be an approved waste disposal plant, as stipulated in the safety data sheet[1].

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory requirements are met throughout the disposal process.

Venadaparib_Disposal_Workflow cluster_0 On-Site Waste Handling cluster_1 Professional Disposal A Identify this compound Waste (Unused compound, contaminated PPE, labware) B Segregate from Non-Hazardous Waste A->B C Collect in Labeled Hazardous Waste Container B->C D Store Securely in Designated Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Provide this compound SDS E->F G Arrange for Waste Pickup F->G H Transport to Approved Waste Disposal Plant G->H

This compound Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Venadaparib
Reactant of Route 2
Reactant of Route 2
Venadaparib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.